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6-Methylbenzothiazol-2-amine monohydrochloride Documentation Hub

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  • Product: 6-Methylbenzothiazol-2-amine monohydrochloride
  • CAS: 56896-76-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physical and Chemical Characterization of 2-amino-6-methylbenzothiazole Hydrochloride

Introduction 2-amino-6-methylbenzothiazole is a heterocyclic amine that serves as a crucial structural motif and building block in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-amino-6-methylbenzothiazole is a heterocyclic amine that serves as a crucial structural motif and building block in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities.[1] For practical application in research and development, particularly in pharmaceuticals, this compound is often handled as its hydrochloride (HCl) salt. The formation of an HCl salt can significantly alter the compound's physical properties, such as solubility and melting point, which are critical parameters for formulation and biological testing.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2-amino-6-methylbenzothiazole and its hydrochloride salt. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the methodologies used for its definitive identification and quality assessment. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for characterization.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental physical properties. While much of the publicly available data pertains to the free base, these characteristics are the prerequisite for understanding the properties of the hydrochloride salt.

Table 1: Core Chemical and Physical Properties

Property2-amino-6-methylbenzothiazole (Free Base)2-amino-6-methylbenzothiazole HCl (Hydrochloride Salt)
IUPAC Name 6-methyl-1,3-benzothiazol-2-amine[2]6-methyl-1,3-benzothiazol-2-aminium chloride
CAS Number 2536-91-6[1][2][3][][5]Not explicitly assigned in major databases.
Molecular Formula C₈H₈N₂S[1][2][][5]C₈H₉ClN₂S
Molecular Weight 164.23 g/mol [2][3][][5]200.69 g/mol
Appearance White to cream, pale yellow, or orange/green crystalline powder.Expected to be a crystalline solid.
Melting Point 136-142 °C (range from various sources)[3]250–253 °C
Solubility Soluble in methanol, DMSO, acetone, and other polar organic solvents.[3][6]Expected to have enhanced solubility in aqueous media.
pKa 4.41[3]Not applicable.

The significant increase in the melting point of the hydrochloride salt compared to the free base is indicative of the formation of a stable ionic lattice, a common and expected outcome of salt formation. The pKa of the free base suggests it is a weak base, and protonation to form the HCl salt readily occurs in the presence of hydrochloric acid.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques provide an analytical "fingerprint" of a molecule, confirming its structure and assessing its purity. The following data, primarily based on the free base, is essential for the positive identification of the core molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for determining the molecular weight of a compound. For 2-amino-6-methylbenzothiazole, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺).

  • Expected M⁺ Peak: m/z = 164, corresponding to the molecular weight of the free base.[2]

  • Significance: This analysis directly confirms the elemental composition and molecular weight. When analyzing the HCl salt, this peak would still be observed as the salt typically dissociates in the MS source.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-amino-6-methylbenzothiazole will exhibit characteristic absorption bands.

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C=N Stretching: A sharp absorption band around 1630 cm⁻¹ is characteristic of the endocyclic C=N bond within the thiazole ring.[7]

  • Aromatic C-H Stretching: Peaks typically observed just above 3000 cm⁻¹.

  • C-S Stretching: A weaker absorption band can be found in the 1270-1300 cm⁻¹ region.[7]

  • Causality: The presence and position of these peaks provide strong evidence for the benzothiazole core and the primary amine functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of the free base in a solvent like CDCl₃ or DMSO-d₆ would show:

    • A singlet for the methyl (-CH₃) protons around δ 2.3-2.5 ppm.

    • A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift (typically δ 4.0-5.0 ppm) and may exchange with D₂O.[7]

    • A set of multiplets or distinct signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the benzene ring.[7]

  • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the methyl carbon, the five aromatic carbons, and the two carbons of the thiazole ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a chemical compound.

  • Methodology: A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (often with an additive like formic acid or TFA), is effective.

  • Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to the compound. A purity of >98% is common for research-grade material.

  • Significance: HPLC provides a quantitative measure of purity, which is critical for ensuring the reliability of data in downstream applications such as biological assays.

Standard Experimental Protocols

To ensure scientific integrity, the methods used to determine the physical characteristics must be robust and reproducible. The following are standard, self-validating protocols for the characterization of 2-amino-6-methylbenzothiazole HCl.

cluster_0 Initial Assessment cluster_1 Physicochemical Confirmation cluster_2 Structural & Purity Analysis cluster_3 Final Confirmation Visual Visual Inspection (Appearance, Color) Solubility Solubility Test (Aqueous, Organic) Visual->Solubility MP Melting Point Determination Solubility->MP TLC Thin-Layer Chromatography MP->TLC HPLC HPLC (Purity) TLC->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C Structure) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Confirm Confirmed Identity & Purity >98% FTIR->Confirm

Caption: General workflow for the comprehensive characterization of a chemical standard.

Protocol: Melting Point Determination

Rationale: To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range is indicative of high purity.

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Purity Analysis by HPLC

Rationale: To separate and quantify the target compound from any impurities.

  • Standard Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions.

  • Hazard Identification: 2-amino-6-methylbenzothiazole is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask is recommended.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[3]

Conclusion

The definitive characterization of 2-amino-6-methylbenzothiazole HCl relies on a multi-faceted analytical approach. Key identifiers include its high melting point (250–253 °C), which distinguishes it from its free base, and a characteristic spectroscopic fingerprint obtained from MS, IR, and NMR analyses. Chromatographic purity, as determined by HPLC, is the final gatekeeper for quality control. Adherence to the standardized protocols outlined in this guide ensures the generation of reliable and reproducible data, which is paramount for successful outcomes in research and drug development.

References

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Desai, N. C., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy. Available at: [Link]

  • BioCrick. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Versatility of 6-Methylbenzothiazole Derivatives: A Technical Whitepaper on Biological Activity and Experimental Workflows

Executive Summary The benzothiazole ring system is widely recognized as a privileged scaffold in medicinal chemistry, capable of interacting with a diverse array of biological targets. Among its derivatives, 6-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole ring system is widely recognized as a privileged scaffold in medicinal chemistry, capable of interacting with a diverse array of biological targets. Among its derivatives, 6-methylbenzothiazole offers a highly specific combination of steric and electronic properties that make it an exceptional pharmacophore for drug development. This whitepaper synthesizes the current landscape of 6-methylbenzothiazole bioactivity—focusing on its potent applications in oncology and infectious diseases—and establishes self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Causality: The Role of the 6-Methyl Substitution

The biological efficacy of benzothiazoles is intrinsically linked to their substitution patterns. The introduction of a methyl group at the 6-position exerts an electron-donating inductive effect (+I). This specific modification increases the electron density on the thiazole nitrogen, enhancing its capacity to coordinate with transition metals (such as Pd(II)) and form highly stable hydrogen bonds within the binding pockets of target proteins[1].

Furthermore, the 6-methyl moiety increases the overall lipophilicity (LogP) of the scaffold. In drug design, this is a critical causal factor that facilitates superior penetration through the lipid bilayers of bacterial cell walls and mammalian cell membranes, thereby improving cellular absorption and intracellular accumulation[2].

Spectrum of Biological Activities

Oncology: Apoptosis and Cell Cycle Modulation

6-Methylbenzothiazole derivatives have demonstrated significant potential as targeted anticancer agents. Recent molecular docking and in vitro studies on di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) complexes reveal promising efficacy against colon carcinoma[1]. The mechanism of action is driven by the induction of apoptosis via the direct inhibition of the anti-apoptotic protein Bcl-2, coupled with the downregulation of Ki-67, a critical biomarker for cellular proliferation[1].

Similarly, novel 1,2,4-triazine derivatives incorporating a 6-methylbenzothiazole moiety have shown selective antitumor activity against A549 lung adenocarcinoma cells, exhibiting a high degree of apoptotic cell death rather than non-specific necrosis[3].

Antimicrobial Efficacy: Overcoming Resistance

The 6-methylbenzothiazole core is highly active against both Gram-positive and Gram-negative pathogens. Schiff bases derived from 2-amino-6-methylbenzothiazole exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli[4]. The specific azomethine (-C=N-) linkage in these Schiff bases is structurally essential for their bioactivity, acting as an electrophilic center that interacts with bacterial enzymes[4].

Additionally, hybrid molecules such as 4-thiazolidinones of nicotinic acid conjugated with 2-amino-6-methylbenzothiazole have been validated via broth microdilution assays, demonstrating efficacy comparable to standard antibiotics against multiple fungal and bacterial strains[5].

Mechanistic Pathways

ApoptosisPathway Ligand 6-Methylbenzothiazole Pd(II) Complex TargetKi67 Ki-67 Protein (Proliferation Marker) Ligand->TargetKi67 Downregulates TargetBcl2 Bcl-2 Protein (Anti-apoptotic) Ligand->TargetBcl2 Inhibits CellCycle Cell Cycle Arrest (Decreased Cyclin-D) TargetKi67->CellCycle Suppresses Growth Mito Mitochondrial Membrane Permeabilization TargetBcl2->Mito Loss of Inhibition Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Synergistic Effect Mito->Apoptosis Cytochrome c Release

Mechanism of 6-methylbenzothiazole-induced apoptosis via Bcl-2 and Ki-67 inhibition.

Quantitative Data Synthesis

To provide a clear comparative baseline, the following tables summarize the biological efficacy of various 6-methylbenzothiazole derivatives across different assays.

Table 1: In Vitro Antimicrobial Activity (MIC)

Compound Class Target Organism MIC Range (µg/mL) Reference Standard
2-Amino-6-methylbenzothiazole Schiff Bases S. aureus (Gram +) 25 - 200 Ampicillin[4]

| 4-Thiazolidinone Hybrids | E. coli (Gram -) | 50 - 200 | Sulfaguanidine[5] |

Table 2: Anticancer Cytotoxicity (IC50)

Compound/Derivative Cell Line IC50 / Efficacy Mechanism of Action
Pd(II)-6-methylbenzothiazole Complex Colon Carcinoma Promising Efficacy Ki-67 & Bcl-2 Inhibition[1]
1,2,4-Triazine-6-methylbenzothiazole Lung Adenocarcinoma (A549) High Apoptotic Index Apoptosis Induction[3]

| 6-Bromobenzo[d]thiazol-2(3H)-one hybrids | Breast Cancer (MCF-7) | Comparable to Cisplatin | Cytotoxic / Apoptotic[6] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to prevent false positives and confirm the dynamic range of the experiment.

Synthesis of 2-Amino-6-methylbenzothiazole Schiff Bases
  • Causality: The reaction utilizes glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This facilitates a rapid nucleophilic attack by the primary amine of 2-amino-6-methylbenzothiazole, driving the condensation reaction forward to form the azomethine linkage[4].

  • Step-by-Step Protocol:

    • Dissolve 0.01 mol of 2-amino-6-methylbenzothiazole in 20 mL of absolute ethanol.

    • Add 0.01 mol of the selected aromatic aldehyde (e.g., substituted acetophenone) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture continuously for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (30:70) mobile phase.

    • Cool the mixture to room temperature and pour it over crushed ice.

    • Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to ensure >95% purity.

In Vitro Cytotoxicity (MTT Assay)
  • Causality: The MTT assay relies on the NAD(P)H-dependent oxidoreductase enzymes present only in metabolically active cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[6].

  • Self-Validation: The assay includes a vehicle control (0.1% DMSO) to prove the solvent is not causing cell death, and a positive control (Cisplatin) to validate the cell line's susceptibility to standard chemotherapeutics.

  • Step-by-Step Protocol:

    • Seed target cancer cells (e.g., A549 or Colon Carcinoma) at a density of 5×103 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

    • Treat cells with serial dilutions of the 6-methylbenzothiazole derivative (1 µM to 100 µM). Include vehicle and positive control wells.

    • Incubate for 48 hours.

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

    • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Antimicrobial Broth Microdilution Assay
  • Causality: To eliminate optical density artifacts caused by compound precipitation, resazurin dye is added. Metabolically active bacteria reduce the blue resazurin to pink resorufin, providing a definitive, colorimetric validation of viability.

  • Step-by-Step Protocol:

    • Prepare a bacterial suspension matching a 0.5 McFarland standard ( 1.5×108 CFU/mL) and dilute to 5×105 CFU/mL in Mueller-Hinton broth.

    • In a 96-well plate, perform serial two-fold dilutions of the synthesized compounds (ranging from 200 µg/mL to 1.56 µg/mL).

    • Inoculate each well with 50 µL of the bacterial suspension.

    • Validation Controls: Include a sterility control (broth only) to ensure no contamination, a growth control (broth + inoculum) to ensure bacterial viability, and a positive control (Ampicillin) to benchmark MIC values.

    • Incubate the plates at 37°C for 18-24 hours.

    • Add 10 µL of resazurin indicator (0.015%) to each well and incubate for 2 hours. The lowest concentration preventing color change (blue to pink) is recorded as the Minimum Inhibitory Concentration (MIC)[5].

Workflow Synthesis 1. Chemical Synthesis (e.g., Schiff Base Condensation) Char 2. Structural Validation (NMR, IR, HRMS) Synthesis->Char Purified Product Screening 3. Primary Screening (MTT / Broth Microdilution) Char->Screening Confirmed Structure Mechanism 4. Mechanistic Assays (Flow Cytometry / Docking) Screening->Mechanism Active Hits (IC50/MIC) Hit 5. Lead Optimization (SAR Analysis) Mechanism->Hit Validated Target

Self-validating experimental workflow for evaluating 6-methylbenzothiazole bioactivity.

Conclusion

The 6-methylbenzothiazole scaffold is a highly versatile and potent pharmacophore. By modulating electron density and lipophilicity, the 6-methyl substitution allows these derivatives to effectively target critical biological pathways, ranging from bacterial cell wall synthesis to mammalian apoptosis via Bcl-2 and Ki-67 inhibition. For researchers and drug development professionals, utilizing self-validating experimental workflows ensures that the promising in vitro data generated by these compounds can be reliably translated into robust preclinical leads.

References

  • Chemistry and Biological Importance of Heterocyclic Schiff's Bases . SciSpace. 4

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs . RSC Publishing. 2

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity . MDPI. 5

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings . PubMed. 3

  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations . SCIDAR. 1

  • Efficacy of 6-Methylbenzothiazole Derivatives Versus Standard Anticancer Drugs: A Comparative Guide . Benchchem. 6

Sources

Foundational

Unlocking the Pharmacological Versatility of 2-Aminobenzothiazole: Mechanisms of Action and Experimental Paradigms

Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical scaffolds that promise broad activity but fail due to poor target specificity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical scaffolds that promise broad activity but fail due to poor target specificity or pan-assay interference (PAINS). The 2-aminobenzothiazole (2-ABT) scaffold distinguishes itself as a genuinely privileged pharmacophore. Structurally comprising a benzene ring fused to a thiazole ring with an exocyclic amino group at the C2 position, 2-ABT provides a highly tunable surface. The thiazole core acts as a robust hydrogen bond acceptor, the amine serves as a hydrogen bond donor, and the fused aromatic system facilitates critical π−π stacking within deep enzymatic pockets.

This technical guide dissects the core mechanisms of action of 2-ABT derivatives—spanning oncology, infectious diseases, and metabolic disorders—and provides field-proven, self-validating experimental protocols to ensure rigorous preclinical evaluation.

Core Mechanisms of Action

Anticancer Activity: Kinase Inhibition and Signal Transduction

The most extensively validated mechanism of action for 2-ABT derivatives in oncology is their function as ATP-competitive kinase inhibitors. In structural biology evaluations, the 2-ABT core frequently mimics the adenine ring of adenosine triphosphate (ATP), allowing it to anchor securely into the hinge region of various kinases 1.

Specifically, 2-ABT compounds have shown profound efficacy in disrupting the PI3K/Akt/mTOR signaling cascade and inhibiting Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2 1. For instance, piperazine-linked 2-ABT derivatives have been identified as potent suppressors of PI3K γ and CDK2, leading to senescent cell death in lung (A549) and breast (MCF-7) cancer models 2.

Mechanism_PI3K RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTOR (Mammalian Target of Rapamycin) AKT->mTOR Activation Cancer Tumor Proliferation & Survival mTOR->Cancer Cell Cycle Progression ABT 2-Aminobenzothiazole Derivatives ABT->RTK Kinase Domain Blockade ABT->PI3K ATP-Competitive Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by 2-aminobenzothiazole derivatives.

Antimicrobial Activity: DNA Gyrase B Inhibition

In the fight against multidrug-resistant ESKAPE pathogens, 2-ABT derivatives operate through a distinct mechanism. While traditional fluoroquinolones target the DNA Gyrase A subunit, 5-substituted 2-ABT derivatives competitively bind the ATP-binding pocket of the Gyrase B subunit [[3]](). By preventing ATP hydrolysis, these compounds halt DNA supercoiling, ultimately leading to bacterial cell death. Furthermore, when complexed with transition metals, the antimicrobial efficacy of 2-ABTs increases via Tweedy's chelation theory—where reduced metal ion polarity enhances lipophilicity, allowing the complex to easily breach the bacterial cell membrane 4.

Metabolic Modulation: Antidiabetic Pathways

Recent in vivo studies have expanded the utility of 2-ABTs into metabolic disorders. Specific derivatives act as dual-action therapeutics: they inhibit aldose reductase (ALR2) —preventing diabetic complications—while simultaneously acting as PPAR- γ agonists to reduce insulin resistance and dyslipidemia, mirroring the mechanism of pioglitazone without the associated hepatotoxicity [[5]]().

Quantitative Data: Pharmacological Efficacy

To contextualize the potency of this scaffold, the following table summarizes the biological efficacy of key 2-ABT derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetBiological Efficacy (IC50 / MIC)Disease Model / Cell LineReference
Compound 12 EGFRIC50 = 96 nMMCF-7 (Breast Cancer)1
OMS14 (Piperazine-linked)PI3K γ / CDK2IC50 = 22.13 – 61.03 μMA549, MCF-72
Compound E (5-Substituted)DNA Gyrase BIC50 < 10 nM, MIC < 0.03 μg/mLESKAPE Pathogens3
Compound 8d ALR2 / PPAR- γ IC50 < 10 µMType 2 Diabetes (In vivo)5

Experimental Protocols: Validating the Mechanism of Action

To ensure data integrity, laboratory protocols must be designed as self-validating systems. Below is the optimized, step-by-step methodology for evaluating the ATP-competitive kinase inhibition of 2-ABT compounds.

Assay_Workflow Prep 1. Compound Prep Serial Dilution Incubate 2. Pre-Incubation Kinase + 2-ABT Prep->Incubate ATP 3. Reaction Initiation Add ATP + Substrate Incubate->ATP Quench 4. Quench & Detect Luminescent Reagent ATP->Quench Analyze 5. Data Analysis IC50 Calculation Quench->Analyze

Caption: Step-by-step experimental workflow for in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Depletion)

Step 1: Compound Preparation and Serial Dilution

  • Protocol: Dissolve the 2-ABT derivative in 100% molecular-grade DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in a 384-well intermediate plate. Include Staurosporine as a positive control.

  • Causality (The "Why"): 2-ABT compounds are highly hydrophobic. Starting in 100% DMSO ensures complete solubilization. However, the final assay concentration of DMSO must be strictly maintained at 1% (v/v). Exceeding this threshold alters the dielectric constant of the assay buffer, leading to spontaneous kinase denaturation and false-positive inhibition signals.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Protocol: Transfer 100 nL of the serially diluted compound to the assay plate. Add 5 µL of the target kinase (e.g., PI3K γ or EGFR) suspended in assay buffer (containing HEPES, MgCl2, EGTA, and 0.01% Brij-35). Incubate at room temperature for 30 minutes.

  • Causality (The "Why"): Because 2-ABT derivatives primarily function as ATP-competitive inhibitors, pre-incubating the enzyme with the inhibitor allows the system to reach binding equilibrium before the introduction of ATP. Skipping this step often results in artificially high IC50 values because the compound must compete with the rapid on-rate of ATP.

Step 3: Reaction Initiation

  • Protocol: Add 5 µL of a master mix containing the specific peptide substrate and ATP. The final ATP concentration must be calibrated to the exact Km​ value of the specific kinase being tested.

  • Causality (The "Why"): Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors. If the ATP concentration is too high, the 2-ABT derivative will be outcompeted, masking its true potency. MgCl2 in the buffer is critical here, as the true substrate for the kinase is the Mg-ATP complex.

Step 4: Quenching and Luminescent Detection

  • Protocol: After a 60-minute reaction period, add 10 µL of a luminescent kinase assay reagent (e.g., Kinase-Glo®). Incubate for 15 minutes to stabilize the signal, then read on a multimode microplate reader.

  • Causality (The "Why"): The luminescent reagent contains luciferase and luciferin, which consume the remaining unreacted ATP to produce light. Therefore, a highly potent 2-ABT inhibitor will prevent ATP depletion by the kinase, resulting in a high luminescent signal. The 15-minute wait ensures the complete quenching of the kinase reaction and the stabilization of the luciferase glow kinetics.

Step 5: Data Analysis and System Validation

  • Protocol: Normalize raw luminescence units (RLU) against positive (no inhibitor, full activity) and negative (no enzyme, 100% inhibition) controls. Calculate the Z'-factor for the plate. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

  • Causality (The "Why"): A self-validating system requires a Z'-factor > 0.5 to prove the assay's dynamic range is sufficient to distinguish true hits from assay noise. The 4PL model accounts for the plateau effects at the top and bottom of the dose-response curve, providing a mathematically robust IC50.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC (nih.gov).
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - ACS Omega (acs.org).
  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC (nih.gov).
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - MDPI (mdpi.com).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing (rsc.org).

Sources

Exploratory

Comprehensive Physicochemical Profiling of 6-Methylbenzothiazol-2-amine Monohydrochloride: Solubility Dynamics and Stability Indicating Pathways

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the formulation and analytical stabilization of heterocyclic active pharmaceutical ingredients (APIs) and their synthetic intermediates. 6-Methylbenzothiazol-2-amine monohydrochloride (CAS: 56896-76-5) represents a critical scaffold in medicinal chemistry, dye synthesis, and materials science. While its free base counterpart (CAS: 2536-91-6) suffers from notoriously poor aqueous solubility, isolation as a monohydrochloride salt fundamentally alters its physicochemical landscape. This whitepaper elucidates the thermodynamic causality behind its solubility profiles and degradation mechanisms, providing self-validating protocols for rigorous laboratory evaluation.

Physicochemical Profiling: Solubility Dynamics

The Causality of Salt Formation and pH-Dependence

The transition from 2-amino-6-methylbenzothiazole to its monohydrochloride salt involves protonation. Crucially, this protonation occurs primarily at the endocyclic thiazole nitrogen rather than the exocyclic amine, driven by the resonance stabilization of the resulting amidinium-like cation. This ionic nature disrupts the crystal lattice energy upon hydration, significantly enhancing aqueous solubility.

However, this solubility is strictly pH-dependent, governed by the Henderson-Hasselbalch relationship. At pH levels below the pKa​ of the conjugate acid (typically ~4.5–5.0 for substituted 2-aminobenzothiazoles), the compound exists predominantly in its ionized, highly soluble form. As the environmental pH exceeds the pKa​ , the equilibrium shifts toward the uncharged free base, leading to rapid precipitation. The free base itself is readily soluble in polar protic solvents like hot ethanol but exhibits minimal solubility in cold water[1].

Quantitative Solubility Summary

Table 1: Comparative Solubility Profile of 6-Methylbenzothiazol-2-amine Monohydrochloride

Solvent SystemDielectric Constant ( ϵ )Relative SolubilityMechanistic Causality
Water (pH 1.2, 0.1N HCl) 80.1High (>50 mg/mL)Complete protonation of the thiazole nitrogen; high solvation energy of the salt.
Water (pH 7.4 Buffer) 80.1Low (<1 mg/mL)Environmental pH > pKa​ ; deprotonation triggers precipitation of the free base.
Ethanol (Hot) 24.5HighThermal disruption of intermolecular hydrogen bonding; favorable protic interactions[1].
Hexane 1.89InsolubleInsufficient solvent polarity to overcome the high ionic lattice energy of the salt form.
Protocol: Self-Validating Equilibrium Solubility Determination

To ensure trustworthiness, solubility data must never rely on visual estimation. The following shake-flask protocol utilizes a thermodynamically closed system with orthogonal chromatographic and crystallographic validation.

Step-by-Step Methodology:

  • Saturation: Add excess 6-Methylbenzothiazol-2-amine monohydrochloride to 10 mL of the target buffered solvent (e.g., 0.1 N HCl, pH 4.5 Acetate buffer) in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension at 300 RPM in a thermostatic shaker at 25.0 ± 0.1 °C for exactly 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for potential membrane adsorption).

  • Quantification: Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV at 265 nm against a validated calibration curve.

  • Self-Validation Step: Isolate the residual solid phase and analyze it via X-ray Powder Diffraction (XRPD). Causality: This confirms that the solid phase remains the monohydrochloride salt and has not disproportionated into the free base during the equilibration process.

Stability and Degradation Pathways

Understanding the stability of the 6-methylbenzothiazol-2-amine scaffold requires analyzing its electronic distribution. The electron-donating methyl group at the 6-position increases the electron density on the benzothiazole ring, making it slightly more susceptible to electrophilic and radical attacks compared to an unsubstituted analog.

  • Thermal Stability: The hydrochloride salt exhibits robust thermal stability, with melting and decomposition temperatures typically reaching 250–253 °C, whereas the free base melts at a much lower 123–128 °C[1].

  • Oxidative Degradation: Under oxidative stress (e.g., peroxides or radical initiators), the thiazole ring is highly vulnerable. Advanced oxidation processes demonstrate that radical attack (such as by sulfate or hydroxyl radicals) leads to successive hydroxylations, primarily targeting the benzo ring, followed by eventual cleavage of the thiazole ring[2]. Microbial and chemical degradation pathways of benzothiazoles often converge on these hydroxylated intermediates before complete ring opening[3].

  • Hydrolytic Stability: The benzothiazole core is highly resistant to acidic hydrolysis. However, under harsh alkaline conditions, the nucleophilic attack of hydroxide ions at the C2 position can lead to ring-opening, yielding o-aminothiophenol derivatives.

DegradationPathways API 6-Methylbenzothiazol-2-amine Monohydrochloride Oxidation Oxidative Stress (ROS / Peroxides) API->Oxidation Hydrolysis Alkaline Hydrolysis (High pH) API->Hydrolysis Photolysis Photolytic Stress (UV Exposure) API->Photolysis S_Oxide S-Oxidation (Sulfoxides / Sulfones) Oxidation->S_Oxide Sulfur Attack Hydroxylation Benzo-ring Hydroxylation (Dihydroxy derivatives) Oxidation->Hydroxylation Radical Attack Ring_Cleavage Thiazole Ring Cleavage (o-Aminothiophenols) Hydrolysis->Ring_Cleavage Nucleophilic Attack at C2 Dimerization Radical Dimerization (Azo/Azoxy Formation) Photolysis->Dimerization Amine Radical Coupling

Fig 1: Primary degradation pathways of 6-Methylbenzothiazol-2-amine under environmental stress.

Stability-Indicating Analytical Workflows

To establish a trustworthy stability profile for formulation development, a forced degradation study must be executed with strict mass-balance monitoring. If the mass balance fails, it indicates that secondary degradants are either volatile, precipitating, or not eluting from the column.

Protocol: Forced Degradation Study (HPLC-UV/MS)
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 Water:Methanol diluent.

  • Acid/Base Stress: Mix 5 mL of the stock with 5 mL of 1.0 N HCl (Acid) or 1.0 N NaOH (Base). Incubate at 60 °C for 48 hours. Critical Step: Neutralize the solutions to pH ~7 prior to injection to prevent damage to the analytical column.

  • Oxidative Stress: Mix 5 mL of the stock with 5 mL of 3% H2​O2​ . Incubate at 25 °C for 24 hours in the dark to prevent concurrent photolysis. Quench residual peroxide with sodium bisulfite.

  • Photolytic Stress: Expose the stock solution in a quartz cuvette to 1.2 million lux hours and 200 W·h/m² of near-UV energy (ICH Q1B compliant).

  • Chromatographic Analysis: Analyze using a gradient LC-MS/MS method (e.g., C18 column, 0.1% Formic Acid in Water / Acetonitrile gradient).

  • Data Processing: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants (adjusted for relative response factors) must equal the peak area of the unstressed control (>95% recovery).

ForcedDegradation Prep Sample Preparation Stress Stress Application (Acid, Base, Ox, UV) Prep->Stress Quench Neutralization & Quenching Stress->Quench Analysis LC-MS/MS Analysis Quench->Analysis Validate Mass Balance Validation (>95%) Analysis->Validate

Fig 2: Self-validating experimental workflow for stability-indicating assays.

Formulation and Storage Recommendations

Based on the physicochemical data, the following best practices are recommended for handling 6-Methylbenzothiazol-2-amine monohydrochloride:

  • pH Control: Liquid formulations must be buffered below pH 4.0 to prevent the precipitation of the free base.

  • Antioxidant Inclusion: Due to the susceptibility of the thiazole ring to radical-induced hydroxylation and cleavage, formulations should include water-soluble antioxidants (e.g., sodium metabisulfite or EDTA to chelate trace metals that initiate radical formation).

  • Storage: Store the solid API in tightly sealed, light-resistant containers at controlled room temperature (20–25 °C), protected from ambient humidity to prevent deliquescence or solid-state hydrolysis.

References

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure Source: orgsyn.org URL:[1]

  • Oxidation of Refractory Benzothiazoles with PMS/CuFe2O4: Kinetics and Transformation Intermediates Source: acs.org URL:[2]

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates Source: nih.gov URL:[3]

Sources

Foundational

6-Methylbenzothiazol-2-amine monohydrochloride CAS number 2536-91-6

Technical Whitepaper: 6-Methylbenzothiazol-2-amine Monohydrochloride Executive Summary As a Senior Application Scientist, establishing precise chemical identity is the foundational step in any robust drug development or...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-Methylbenzothiazol-2-amine Monohydrochloride

Executive Summary

As a Senior Application Scientist, establishing precise chemical identity is the foundational step in any robust drug development or material science program. While commercial catalogs frequently list "6-Methylbenzothiazol-2-amine monohydrochloride" under CAS 2536-91-6, rigorous chemical registry standards dictate that CAS 2536-91-6 identifies the lipophilic free base (2-Amino-6-methylbenzothiazole)[1][2]. Conversely, CAS 56896-76-5 correctly identifies the monohydrochloride salt, which is engineered specifically to optimize aqueous solubility for in vitro assays and pharmaceutical formulation[3]. This guide synthesizes the physicochemical profiling, mechanistic pharmacology, and self-validating synthetic workflows for this critical benzothiazole derivative.

Physicochemical Profiling & Structural Dynamics

The benzothiazole core is a privileged scaffold in medicinal chemistry. The addition of a methyl group at the 6-position and an exocyclic amino group at the 2-position fine-tunes the molecule's electronic distribution. This specific geometry enables the compound to act as a highly effective monodentate ligand, donating electron density through its endocyclic nitrogen to transition metals.

Table 1: Comparative Physicochemical Data

Property Free Base[1][2] Monohydrochloride Salt[3]
Registry Number CAS 2536-91-6 CAS 56896-76-5
Molecular Formula C₈H₈N₂S C₈H₉ClN₂S
Molecular Weight 164.23 g/mol 200.69 g/mol
LogP (Octanol/Water) 2.18 (Lipophilic) < 1.0 (Hydrophilic)

| Primary Utility | Organic synthesis, Ligand coordination | In vivo assays, Pharmaceutical formulation |

Pharmacological Mechanisms & Biological Applications

Transition Metal Coordination and Anticancer Efficacy

6-Methylbenzothiazol-2-amine has gained significant traction in oncology as a coordinating ligand for transition metal complexes, which drastically amplifies its cytotoxic profile[4].

  • Palladium (Pd-II) Complexes: Recent flow cytometry and molecular docking studies demonstrate that Pd(II) complexes utilizing this ligand induce apoptosis in colorectal carcinoma. The mechanism of action is driven by the targeted inhibition of Ki-67 , a nuclear protein strictly associated with cellular proliferation, effectively bypassing traditional Bcl-2 and CDK-4 metabolic pathways[4].

  • Cobalt (Co-II) Complexes: Co(II) derivatives exhibit an IC₅₀ of 14.12 µM against MCF-7 breast cancer cell lines. Absorption spectroscopic techniques reveal that these complexes act as DNA minor groove binders, disrupting replication architectures while simultaneously exhibiting potent antioxidant scavenging against DPPH radicals.

Neuromuscular and Central Nervous System Utility

In pharmacological screening, the free base is classified as a benzothiazole-derived muscle relaxant[5][6]. Its structural homology to FDA-approved neuroprotective agents like Riluzole suggests a shared mechanism involving the modulation of glutamatergic transmission and the upregulation of TREK-1 potassium channels[7].

MOA L 6-Methylbenzothiazol-2-amine (Ligand) C Metal-Ligand Complex (Active Pharmacophore) L->C Coordination M Transition Metal (e.g., Pd(II), Co(II)) M->C Coordination T1 Ki-67 Inhibition (Cell Cycle Arrest) C->T1 T2 DNA Minor Groove Binding C->T2 A Apoptosis in Cancer Cells T1->A T2->A

Mechanistic pathway of 6-Methylbenzothiazol-2-amine metal complexes in apoptosis.

Industrial Applications: Advanced Corrosion Inhibition

Beyond pharmacology, 2-Amino-6-methylbenzothiazole (AMBT) is a highly effective organic corrosion inhibitor for low carbon steel in aggressive acidic environments (1 M HCl)[8][9].

  • Causality of Inhibition: Potentiodynamic polarization reveals AMBT acts as a mixed-type inhibitor, predominantly suppressing the cathodic reaction. It achieves an 83.30% inhibition efficiency at a 5 mM concentration[8].

  • Surface Thermodynamics: Density Functional Theory (DFT) and Monte Carlo simulations confirm that AMBT adheres to the Fe(110) surface following the Langmuir adsorption isotherm. The molecule utilizes a dual-action mechanism: physisorption (electrostatic interactions) and chemisorption (electron donation from the thiazole sulfur/nitrogen and π-electrons of the aromatic ring into the vacant d-orbitals of iron)[8][9].

Validated Synthetic Methodology

To ensure high-fidelity experimental outcomes, the synthesis of the monohydrochloride salt must be tightly controlled. The following protocol utilizes an oxidative cyclization strategy, favored for its high atom economy and regioselectivity[7][10].

Step-by-Step Protocol: Oxidative Cyclization & Salt Formation
  • Thiourea Intermediate Formation: React p-toluidine with potassium thiocyanate (KSCN) in glacial acetic acid at 80°C.

    • Causality: Acetic acid acts as both a solvent and a proton source, facilitating the nucleophilic attack of the amine onto the thiocyanate carbon to yield p-tolylthiourea[10].

  • Oxidative Ring Closure: Cool the mixture to 30°C and add a stoichiometric amount of Bromine (Br₂) dropwise.

    • Causality: Bromine is selected over milder oxidants because it rapidly generates a highly electrophilic sulfenyl bromide intermediate. This intermediate forces an intramolecular electrophilic aromatic substitution at the sterically accessible ortho-position of the p-toluidine ring, driving the thermodynamically favorable closure of the thiazole core[7][10].

  • Isolation of the Free Base (CAS 2536-91-6): Neutralize the reaction mixture with aqueous ammonia until pH 8 is reached. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Monohydrochloride Salt Formation (CAS 56896-76-5): Dissolve the purified free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0°C until precipitation ceases. Filter the resulting white crystalline solid and wash with cold ether.

Self-Validation Checkpoint: The completion of the cyclization is analytically confirmed via FTIR. The disappearance of the broad thiourea N-H stretch (~3300 cm⁻¹) and the emergence of the sharp benzothiazole C=N stretch (~1620 cm⁻¹) validates structural conversion. Thermogravimetric analysis (TGA) should confirm thermal stability up to ~254 °C.

Synthesis A p-Toluidine + KSCN B p-Tolylthiourea Intermediate A->B Acetic Acid, Heat C Free Base (CAS 2536-91-6) B->C Br2 (Oxidative Cyclization) D Monohydrochloride (CAS 56896-76-5) C->D HCl (g) in Anhydrous Ether

Workflow for the synthesis of 6-Methylbenzothiazol-2-amine monohydrochloride.

Sources

Exploratory

The 2-Aminobenzothiazole Scaffold: A Master Key in Modern Drug Discovery

Introduction: The Privileged Scaffold In the realm of medicinal chemistry, the concept of a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, the concept of a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 2-aminobenzothiazole moiety—a bicyclic system comprising a benzene ring fused to a thiazole ring with an exocyclic amino group at the C2 position—epitomizes this concept[1][2]. The electron-rich nature of the heteroaromatic system, combined with the hydrogen-bond donating and accepting capabilities of the C2-amino group, endows these derivatives with exceptional pharmacokinetic properties and structural adaptability[2][3].

Historically recognized for their broad-spectrum biological activities, 2-aminobenzothiazole derivatives have transitioned from exploratory chemical entities to clinically validated therapeutics. For instance, riluzole, an FDA-approved 2-aminobenzothiazole derivative for amyotrophic lateral sclerosis (ALS), has recently demonstrated promising off-target antitumor effects against solid cancer cell lines, sparking renewed interest in the scaffold's oncological applications[2][4].

Synthetic Methodologies & Mechanistic Causality

The synthetic evolution of the 2-aminobenzothiazole core reflects a broader industry shift from harsh, classical conditions to sustainable, high-throughput methodologies.

Classical vs. Modern Green Synthesis

The foundational Hugerschoff synthesis involves the reaction of 4-substituted anilines with potassium thiocyanate (KSCN) in the presence of molecular bromine and acetic acid[1][5]. While effective for para-substituted anilines, this method suffers a critical mechanistic limitation: when applied to 4-unsubstituted anilines, the highly electrophilic thiocyanogen intermediate preferentially attacks the para position of the aromatic ring, resulting in unwanted para-thiocyanation rather than the desired cyclization[1][5].

To circumvent this, modern protocols employ transition-metal catalysis. A highly efficient, green methodology utilizes copper(I) iodide (CuI) to catalyze the intramolecular S-arylation of in situ generated 2-halothioureas in aqueous media[6]. The causality behind selecting water as the solvent is profound: the hydrophobic effect of water generates immense internal pressure within the organic micro-droplets, significantly accelerating the reaction kinetics compared to traditional organic solvents[6].

Solid-Phase High-Throughput Synthesis

For rapid library generation, traceless solid-supported protocols have been developed. By employing a carboxy-polystyrene resin-bound acyl-isothiocyanate, researchers can cyclize N-acyl, N′-phenyl-thioureas to generate the 2-aminobenzothiazole scaffold[5]. The strategic choice of a hydrazine-mediated cleavage ensures that the final product is released without residual linker artifacts, yielding highly pure libraries for immediate biological screening[5].

Synthesis A Classical Hugerschoff (Aniline + KSCN + Br2) B Limitation: Para-thiocyanation A->B 4-Unsubstituted E 2-Aminobenzothiazole Core Scaffold A->E 4-Substituted C Green Synthesis (2-Haloaniline + CuI + H2O) C->E Hydrophobic Acceleration D Solid-Phase Synthesis (Resin-bound Isothiocyanate) D->E Traceless Cleavage

Evolution of 2-aminobenzothiazole synthesis from classical limitations to modern green and solid-phase methods.

Protocol 1: Copper-Catalyzed One-Pot Synthesis in Aqueous Media

Self-Validating Rationale: This protocol incorporates thin-layer chromatography (TLC) and GC-MS validation to ensure the S-arylation cyclization is complete before workup, preventing the isolation of uncyclized thiourea intermediates[6].

  • Reagent Preparation: In a round-bottom flask, suspend 2-iodoaniline (1.0 mmol) and phenyl isothiocyanate (1.2 mmol) in distilled water (5 mL)[6].

  • Catalyst Addition: Add CuI (5 mol%) to the suspension. Mechanistic Note: Iodoarenes undergo oxidative addition readily due to their low bond dissociation energy. If utilizing bromo- or chloro-anilines, the addition of a diamine ligand and a base (e.g., Cs2CO3) is strictly required to stabilize the copper intermediate and facilitate deprotonation[6].

  • Thermal Activation: Heat the mixture to 80°C under continuous stirring for 4–6 hours[6].

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the 2-iodoaniline spot confirms intermediate formation.

  • Isolation: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure[7].

  • Final Validation: Confirm the fused bicyclic structure via 1H-NMR (absence of thiourea N-H protons) and GC-MS[8].

Pharmacological Landscape & Target Modulation

Kinase Inhibition in Oncology

The structural topology of 2-aminobenzothiazole allows it to act as a bioisostere for the adenine ring of ATP. This enables competitive binding within the highly conserved ATP-binding pockets of various oncogenic kinases, including Tyrosine Kinases (EGFR, VEGFR-2) and PI3K/AKT pathway components[2][9].

For example, hybridizing the 2-aminobenzothiazole core with a thiazolidinedione (TZD) moiety yields potent VEGFR-2 inhibitors. Compound 20 (a TZD hybrid) demonstrated an IC50 of 0.15 μM against VEGFR-2, effectively mirroring the clinical efficacy of Sorafenib by suppressing tumor angiogenesis[2]. Similarly, introducing a nitro or ethoxyl group at the C6 position (Compound 12) selectively enhances antiproliferative activity against mutant EGFR cell lines (PC9 and HCC827) while sparing normal WI38 fibroblasts, highlighting the scaffold's tunable therapeutic index[2].

Mechanism A 2-Aminobenzothiazole Derivative B ATP-Binding Pocket (EGFR / VEGFR-2 / PI3K) A->B Competitive Bioisosteric Binding C Kinase Phosphorylation Blockade B->C Prevents ATP Hydrolysis D Downstream Signaling (AKT / mTOR / MAPK) C->D Suppresses Cascade E Apoptosis & Angiogenesis Inhibition D->E Induces Cell Death

Mechanism of action for 2-aminobenzothiazole derivatives acting as competitive ATP-binding pocket inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes quantitative data from recent pivotal studies, illustrating the broad-spectrum efficacy of functionalized 2-aminobenzothiazoles.

Compound / DerivativePrimary TargetCell Line / EnzymeIC50 ValueReference
Compound 12 (C6-Nitro/Ethoxyl)Mutant EGFRPC9 / HCC8271.05 μM / 3.43 μM[2]
Compound 13 General KinasesHCT116 / A5496.43 μM / 9.62 μM[2]
Compound 20 (TZD hybrid)VEGFR-2HepG2 / HCT-1169.99 μM / 7.44 μM[2]
OMS14 (Piperazine hybrid)PI3KγA549 / MCF-722.13 μM / 61.03 μM[10]
Gedatolisib (Clinical Control)PI3K/mTORA5499.05 μM - 16.46 μM[10]
Protocol 2: Self-Validating In Vitro Kinase Inhibition Assay (Adapta Fluorescent Assay)

Self-Validating Rationale: The Adapta assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The causality behind this choice is to eliminate the auto-fluorescence of the 2-aminobenzothiazole compounds themselves, which frequently causes false positives in standard colorimetric assays[8].

  • Assay Preparation: Prepare a 100 μM working solution of the 2-aminobenzothiazole derivative (e.g., OMS14) in DMSO, ensuring the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced kinase denaturation[8][10].

  • Kinase Reaction Phase: In a 384-well plate, combine the kinase (e.g., PI3Kγ), the lipid substrate, and ATP. Add the inhibitor and incubate for 60 minutes at room temperature[8].

  • Detection Phase: Introduce the Adapta Eu-anti-ADP antibody and the Alexa Fluor 647 ADP tracer[8]. Mechanistic Note: If the kinase is active, it produces ADP, which displaces the tracer from the antibody, resulting in a decrease in the TR-FRET signal.

  • Internal Validation: Include a no-enzyme control (0% phosphorylation baseline) and a known clinical inhibitor control (e.g., Gedatolisib)[10]. Calculate the Z'-factor; an assay is only deemed trustworthy and robust if Z' > 0.5.

  • Quantification: Measure emission at 665 nm and 615 nm. Calculate the IC50 using non-linear regression analysis[10].

Protocol 3: Cellular Viability (MTT) Assay with Internal Validation

Self-Validating Rationale: The MTT assay relies on the reduction of the tetrazolium dye to formazan by NAD(P)H-dependent cellular oxidoreductases. This directly correlates metabolic activity with cell viability[11].

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) at a density of 5 × 10^3 cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere[8][10].

  • Compound Treatment: Treat cells with varying concentrations (1 μM to 100 μM) of the 2-aminobenzothiazole derivative. Include Doxorubicin as a positive cytotoxic control[10].

  • MTT Incubation: After 48 hours of treatment, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2–4 hours until purple formazan crystals are visible[11].

  • Solubilization: Aspirate the media and add 100 µL of DMSO to dissolve the crystals[11]. Mechanistic Note: Complete solubilization is critical; undissolved crystals scatter light, artificially inflating absorbance readings.

  • Measurement: Read absorbance at 570 nm using a microplate reader[11]. Calculate cell viability relative to untreated controls.

Emerging Therapeutic Frontiers

Beyond oncology, the 2-aminobenzothiazole scaffold is demonstrating profound versatility. Recent in silico and in vivo studies have identified specific urea and thiourea-benzothiazole (UBT/TBT) derivatives as potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. Compounds 38a and 38b exhibited strong binding affinities (ΔG = −8.4 kcal/mol) and significantly lowered blood glucose levels in Type 2 diabetic rat models, showcasing excellent ADMET profiles and a high safety margin[4][12]. Furthermore, the scaffold's inherent lipophilicity allows for excellent blood-brain barrier penetration, cementing its role in neuroprotective drug design and diagnostic imaging (e.g., flutemetamol for Alzheimer's disease)[3][4].

The 2-aminobenzothiazole core remains a master key in medicinal chemistry. By leveraging modern green synthesis and structure-based drug design, researchers can continue to unlock its vast therapeutic potential.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. Available at: [Link]

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Available at: [Link]

  • A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis - ResearchGate. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - NIH. Available at:[Link]

  • One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC - NIH. Available at:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - ACS Omega. Available at:[Link]

  • UBT and TBT derivatives with biological activities - ResearchGate. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed - NIH. Available at: [Link]

Sources

Foundational

Deconstructing the Pharmacological Landscape of 6-Methylbenzothiazol-2-amine: Emerging Therapeutic Targets and Mechanistic Workflows

Executive Summary In the realm of rational drug design, identifying a versatile and highly functionalizable pharmacophore is the cornerstone of successful therapeutic development. As a Senior Application Scientist overse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, identifying a versatile and highly functionalizable pharmacophore is the cornerstone of successful therapeutic development. As a Senior Application Scientist overseeing assay development and target validation, I approach molecular scaffolds not merely as static chemical structures, but as dynamic keys to complex biological locks. The 6-Methylbenzothiazol-2-amine (AMBT) scaffold represents a highly privileged moiety in medicinal chemistry. Characterized by its electron-rich benzothiazole core and reactive amine group, AMBT serves as a foundational building block for synthesizing agents that modulate critical kinase, oxidoreductase, and inflammatory pathways. This technical guide dissects the primary therapeutic targets of AMBT and its derivatives, providing a causality-driven framework for experimental validation in oncology, neurodegeneration, and inflammation.

Core Therapeutic Targets & Mechanistic Causality
2.1. Oncology: Overcoming Multidrug Resistance via TrxR1 and GR Inhibition

In aggressive malignancies like glioblastoma (U-87 MG), tumor cells upregulate antioxidant enzymes to neutralize the severe oxidative stress generated by rapid proliferation and chemotherapeutic assault. Recent investigations have identified the AMBT compound (specifically the T8 derivative) as a potent and selective inhibitor of Thioredoxin Reductase 1 (TrxR1) and Glutathione Reductase (GR)[1].

The Causality: By suppressing TrxR1 and GR, AMBT directly disrupts the cellular redox balance. This enzymatic blockade prevents the reduction of oxidized thioredoxin and glutathione, leading to a lethal accumulation of intracellular reactive oxygen species (ROS). The resulting oxidative shock triggers the intrinsic apoptotic cascade, effectively bypassing traditional multidrug resistance mechanisms and forcing the cancer cell into programmed death[1].

2.2. Neurodegeneration: CK-1δ Inhibition and TDP-43 Modulation

Amyotrophic Lateral Sclerosis (ALS) pathology is heavily driven by the hyperphosphorylation and subsequent aggregation of the TAR DNA-binding protein 43 (TDP-43). The protein kinase CK-1δ has been identified as the primary enzyme responsible for this pathological post-translational modification[2].

The Causality: Derivatives synthesized from the AMBT scaffold, specifically N-(benzothiazol-2-yl)-2-phenyl-acetamides, act as potent, brain-penetrant CK-1δ inhibitors[2]. By competitively binding to the ATP-binding pocket of CK-1δ, these compounds halt the downstream phosphorylation of TDP-43. This biochemical intervention prevents the formation of neurotoxic aggregates, thereby extending neuronal viability and lifespan in in vivo models[2].

2.3. Inflammation and Oncology: hCOX-2 and EGFR Modulation

Beyond redox and kinase pathways, AMBT derivatives exhibit significant binding affinities toward human cyclooxygenase-2 (hCOX-2), offering potent analgesic and anti-inflammatory effects[3]. Furthermore, structural modifications, such as the synthesis of 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivatives, have yielded exceptional antiproliferative activity against pancreatic adenocarcinoma (Capan-1) by targeting EGFR tyrosine kinase pathways[4].

Quantitative Data Presentation

To facilitate comparative analysis across different therapeutic domains, the following table synthesizes the quantitative biological activities of AMBT and its structural derivatives based on established literature.

Target / PathwayDisease ModelAMBT Derivative / Compound ClassKey Quantitative MetricBiological Consequence
TrxR1 / GR Glioblastoma (U-87 MG)2-amino-6-methylbenzothiazole (T8)Significant Enzyme SuppressionApoptosis induction via ROS accumulation
Protein Kinase CK-1δ ALS (Neurodegeneration)N-(benzothiazol-2-yl) acetamidesPotent IC50 (Sub-micromolar)Prevention of TDP-43 phosphorylation
EGFR Tyrosine Kinase Pancreatic Cancer (Capan-1)6-chloro-2-hydrazone derivativeIC50 = 0.6 µMPotent antiproliferative effect
hCOX-2 InflammationBenzenesulphonamide derivativesBinding Energy: -12.5 kcal/molAnalgesic and anti-inflammatory efficacy
Experimental Methodologies: Self-Validating Systems

In drug development, a single assay is never sufficient. Protocols must be designed as self-validating systems where biochemical target engagement is intrinsically linked to phenotypic outcomes.

Protocol 1: TrxR1/GR Inhibition & Cellular Apoptosis Validation

This workflow establishes causality between oxidoreductase enzyme inhibition and cellular death in glioblastoma models.

  • Biochemical Target Engagement (DTNB Reduction Assay):

    • Rationale: To prove direct, cell-free interaction with TrxR1.

    • Step 1: Incubate recombinant human TrxR1 with varying concentrations of AMBT (0.1 µM to 100 µM) in a buffer containing 50 mM Tris-HCl (pH 7.5) and 2 mM EDTA.

    • Step 2: Initiate the reaction by adding 5 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and 200 µM NADPH.

    • Measurement: Monitor the increase in absorbance at 412 nm over 5 minutes. Calculate the IC50 based on the reduction rate of DTNB to TNB.

  • Phenotypic Validation (Flow Cytometry for Apoptosis):

    • Rationale: To confirm that TrxR1 inhibition translates to the intended biological effect (apoptosis) in a complex cellular environment.

    • Step 1: Culture U-87 MG cells and treat with the established IC50 dose of AMBT for 24 hours.

    • Step 2: Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Analysis: Analyze via flow cytometry. A shift towards the Annexin V+/PI- quadrant confirms early apoptosis driven by redox imbalance.

Protocol 2: CK-1δ Kinase Assay and TDP-43 Evaluation

This system ensures that kinase inhibition in vitro accurately predicts the prevention of protein aggregation in cellular models.

  • In Vitro Kinase Assay (Luminescent ATP Detection):

    • Rationale: Quantify the compound's ability to block CK-1δ ATP consumption.

    • Step 1: Combine recombinant CK-1δ, the AMBT derivative, and a specific peptide substrate in kinase buffer. Add ATP to initiate the reaction.

    • Measurement: After 60 minutes, add a luminescent ATP detection reagent. Luminescence is inversely proportional to kinase activity (high signal = high inhibition).

  • In Situ Target Validation (Western Blotting):

    • Rationale: Verify that the inhibitor crosses the cell membrane and hits the target inside the neuron.

    • Step 1: Treat neuronal cell lines expressing TDP-43 with the AMBT derivative. Lyse cells using RIPA buffer supplemented with phosphatase inhibitors.

    • Detection: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-TDP-43 (Ser409/410) antibodies. A reduction in band intensity compared to the vehicle control validates intracellular efficacy.

Visualizations

G AMBT 6-Methylbenzothiazol-2-amine (AMBT Scaffold) TrxR1 TrxR1 & GR Enzymes (Oxidative Stress Regulators) AMBT->TrxR1 Selective Inhibition ROS Intracellular ROS Accumulation TrxR1->ROS Disrupts Redox Balance Apoptosis Apoptotic Cell Death (U-87 MG Glioblastoma) ROS->Apoptosis Triggers Caspase Cascade

Mechanism of TrxR1/GR inhibition by AMBT leading to glioblastoma apoptosis.

Workflow Step1 1. In Vitro Kinase Assay (Biochemical Target Engagement) Step2 2. Western Blotting (Cellular TDP-43 Phosphorylation) Step1->Step2 IC50 < 1 µM Step3 3. Cell Viability Assay (Phenotypic Rescue Validation) Step2->Step3 p-TDP-43 Reduction Step4 4. In Vivo Model (Drosophila Lifespan Extension) Step3->Step4 Toxicity Clearance

Self-validating experimental workflow for evaluating CK-1δ kinase inhibitors.

References
  • Title: Investigation of the effects of thiazole compounds on thioredoxin reductase 1 (TrxR1), glutathione S-transferase (GST), and glutathione reductase (GR) targeted human brain glioblastoma cancer (U-87 MG)
  • Source: nih.
  • Source: researchgate.
  • Title: Validation of the binding sites of the targets: 1EQG and 1CX2,...

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Exploratory

The Evolution and Discovery of Aminobenzothiazole Compounds: A Technical Guide to Synthesis, Pharmacology, and Drug Development

Executive Summary The 2-aminobenzothiazole moiety—a bicyclic heterocyclic scaffold comprising a benzene ring fused to a thiazole ring with an amino group at the C2 position—has emerged as a "privileged scaffold" in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole moiety—a bicyclic heterocyclic scaffold comprising a benzene ring fused to a thiazole ring with an amino group at the C2 position—has emerged as a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by its rigid, planar structure and versatile functionalization sites, this pharmacophore interacts with a wide array of biological targets. This whitepaper provides an in-depth technical analysis of the discovery, historical evolution, chemical synthesis, and pharmacological mechanisms of aminobenzothiazole derivatives, equipping drug development professionals with actionable protocols and validated experimental frameworks.

Historical Evolution: From Industrial Dyes to Pharmacological Scaffolds

The journey of substituted benzothiazoles began in 1887 with the pioneering work of A. W. Hofmann, who first reported the synthesis of 2-substituted derivatives[1]. Initially, the chemical stability and conjugation of the benzothiazole nucleus were exploited primarily within the industrial dye sector (e.g., Thioflavin T)[1].

The transition from industrial applications to medicinal chemistry occurred in the 1950s when researchers began investigating 2-aminobenzothiazoles for their potential as central muscle relaxants[1]. A pivotal milestone in the history of this scaffold was the discovery and subsequent FDA approval of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole)[2],[1]. By inhibiting glutamate neurotransmission, Riluzole became the first disease-modifying therapy for amyotrophic lateral sclerosis (ALS), thereby validating the 2-aminobenzothiazole core as a highly druggable scaffold capable of crossing the blood-brain barrier[1]. Today, this moiety is found in over 90% of newly approved pharmaceuticals containing fused thiazole rings, spanning oncology, neurology, and infectious diseases[3].

Core Chemical Synthesis & Structural Derivatization

The facile functionalization of the C2-NH₂ group and the benzene ring allows medicinal chemists to rapidly generate diverse compound libraries[4]. The classical and most widely adopted synthetic route involves the oxidative cyclization of substituted anilines.

Experimental Protocol 1: Synthesis of the 2-Aminobenzothiazole Core

This methodology is adapted from the foundational work of Dogreur et al. (1998)[5], utilizing potassium thiocyanate and bromine.

  • Step 1: Reactant Preparation. Dissolve 1.0 equivalent of a substituted aniline and 1.2 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid.

    • Causality: Acetic acid acts as both a protic solvent and an acid catalyst, facilitating the nucleophilic attack of the aniline amine on the thiocyanate carbon to form an intermediate arylthiourea.

  • Step 2: Oxidative Halogenation. Cool the reaction mixture to <10°C using an ice bath. Add 1.0 equivalent of bromine ( Br2​ ) dissolved in acetic acid dropwise over 30 minutes.

    • Causality: Strict temperature control prevents the over-bromination of the highly activated aromatic ring. Bromine serves as an electrophilic oxidizing agent, generating a bromonium ion that drives the intramolecular cyclization of the sulfur atom onto the ortho-position of the benzene ring.

  • Step 3: Cyclization & Neutralization. Stir the mixture at room temperature for 2 hours. Pour the mixture into crushed ice and neutralize with concentrated aqueous ammonia ( NH4​OH ) until pH 8 is reached.

    • Causality: The cyclized product initially exists as a hydrobromide salt. Neutralization deprotonates the salt, precipitating the free base of the 2-aminobenzothiazole product for easy filtration.

  • Step 4: Purification. Filter the precipitate, wash with distilled water, and recrystallize from hot ethanol to yield the pure 2-aminobenzothiazole derivative.

SynthesisWorkflow A Substituted Aniline D Arylthiourea Intermediate A->D B Potassium Thiocyanate (KSCN) B->D C Bromine in Acetic Acid (Oxidative Cyclization) E 2-Aminobenzothiazole Core C->E D->C

Chemical synthesis workflow of the 2-aminobenzothiazole core via oxidative cyclization.

Pharmacological Milestones & Biological Activity

In recent years, 2-aminobenzothiazoles have been extensively explored as targeted anticancer agents[2]. The planar bicyclic framework effectively mimics the adenine ring of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding cleft of various kinases[3].

Quantitative Pharmacological Data

The structural adaptability of the scaffold has led to the discovery of highly potent kinase inhibitors. For example, hybridizing 2-aminobenzothiazole with thiazolidinedione (TZD) yields compounds (e.g., Compound 20) with sub-micromolar inhibition against VEGFR-2, comparable to the clinical drug Sorafenib[2]. Similarly, piperazine-substituted derivatives (e.g., OMS14) have shown targeted inhibition of the PI3Kγ and PIK3CD/PIK3R1 (p110δ/p85α) pathways[4].

Table 1: Quantitative Data of Key 2-Aminobenzothiazole Derivatives

Compound / DerivativePrimary TargetIC50 / Inhibition ValueTherapeutic Indication
Riluzole Glutamate release~1-10 μMAmyotrophic Lateral Sclerosis
Compound 20 (TZD hybrid)VEGFR-2 Kinase0.15 μMAngiogenesis / Solid Tumors
Compound 21 (CT series)VEGFR-2 Kinase0.19 μMAngiogenesis / Solid Tumors
Compound 20 (TZD hybrid)HCT-116 Cell Line7.44 μMColorectal Cancer
OMS14 (Piperazine hybrid)PIK3CD/PIK3R1 (p110δ/p85α)65% inhibition at 100 μMBreast / Lung Cancer

Mechanisms of Action: Target Interactions

The primary mechanism of action for anticancer 2-aminobenzothiazoles involves the disruption of critical signal transduction pathways, specifically the Receptor Tyrosine Kinase (RTK) and PI3K/AKT/mTOR axes[2],[4]. By competitively binding to the hinge region of kinases like VEGFR-2 and PI3K, these compounds prevent the phosphorylation cascade required for tumor cell proliferation and angiogenesis[3].

KinaseInhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK PI3K PI3K (p110δ/p85α) RTK->PI3K AKT AKT Kinase PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->RTK Inhibitor->PI3K

PI3K/AKT/mTOR signaling pathway and targeted inhibition by 2-aminobenzothiazole derivatives.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the evaluation of newly synthesized 2-aminobenzothiazole derivatives must follow a self-validating assay system.

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating System)

This protocol outlines the evaluation of a 2-aminobenzothiazole derivative against VEGFR-2 or PI3K using a luminescent ATP-depletion assay.

  • Step 1: Reagent Preparation. Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Thaw recombinant kinase (e.g., VEGFR-2), specific peptide substrate, and ultra-pure ATP on ice.

  • Step 2: Compound Dilution. Prepare a 3-fold serial dilution of the 2-aminobenzothiazole derivative in 100% DMSO, starting from a top concentration of 10 mM.

    • Causality: Serial dilution is critical for generating a robust, multi-point dose-response curve, enabling the accurate calculation of the half-maximal inhibitory concentration ( IC50​ ).

  • Step 3: Assay Assembly (The Self-Validating Matrix). In a 384-well plate, combine the kinase, substrate, and compound.

    • Validation Controls:

      • Negative Control (Vehicle): Wells containing kinase, substrate, and DMSO only (represents 100% kinase activity).

      • Positive Control: Wells containing a known reference inhibitor (e.g., Sorafenib for VEGFR-2) to validate assay sensitivity[2].

      • Blank Control: Wells lacking the kinase enzyme to establish background luminescence.

  • Step 4: Reaction Initiation & Incubation. Add ATP to all wells to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Step 5: Detection. Add an equal volume of Kinase-Glo® reagent (or equivalent luminescent ATP detection reagent). Incubate for 15 minutes and read luminescence.

    • Causality: The luminescent signal is directly proportional to the amount of unconsumed ATP. Therefore, highly active 2-aminobenzothiazole inhibitors will prevent ATP depletion, resulting in a high luminescent signal relative to the vehicle control.

Conclusion

From its origins in 19th-century dye chemistry to its current status as a cornerstone in modern neuropharmacology and oncology, the 2-aminobenzothiazole scaffold represents a triumph of rational drug design. By leveraging its unique electronic properties and geometric similarity to ATP, researchers continue to unlock highly potent, selective inhibitors capable of addressing complex pathologies ranging from ALS to aggressive solid tumors.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC (nih.gov).
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - ACS Omega / PMC (nih.gov).
  • Review on Benzothiazoles: Synthesis and Diverse Biological Activities - Chemical Science Review and Letters (chesci.com).
  • The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development - Benchchem (benchchem.com).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI (mdpi.com).

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Foundational

An In-Depth Technical Guide to the Muscle Relaxant Properties of 6-Methylbenzothiazol-2-amine Monohydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of 6-Methylbenzothiazol-2-amine monohydrochloride as a pote...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 6-Methylbenzothiazol-2-amine monohydrochloride as a potential skeletal muscle relaxant. The benzothiazole scaffold has a rich history in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Notably, 2-aminobenzothiazoles were explored as central muscle relaxants in the mid-20th century, an interest revitalized by the clinical success of the structurally related compound, Riluzole, in treating amyotrophic lateral sclerosis (ALS).[4][5] This document synthesizes the existing knowledge on this chemical class to propose a plausible mechanism of action for 6-Methylbenzothiazol-2-amine, centered on the modulation of neuronal excitability. We present a detailed, multi-pillar experimental framework, including in vitro electrophysiology and in vivo models of motor function, to rigorously evaluate its therapeutic potential. This guide is intended to serve as a foundational resource for researchers aiming to explore this promising, yet under-investigated, chemical entity.

Introduction: The Renewed Promise of Benzothiazoles in Neuromuscular Therapeutics

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[2][3] While its applications are diverse, its history is uniquely tied to neuromuscular research. In the 1950s, various 2-aminobenzothiazole derivatives were identified as centrally acting muscle relaxants, though widespread clinical development did not ensue at the time.[4][6]

Decades later, the field's attention was drawn back to this scaffold by the discovery and approval of Riluzole (6-trifluoromethoxy-2-benzothiazolamine).[4] Riluzole is a cornerstone therapy for ALS, a devastating neurodegenerative disease characterized by the loss of motor neurons that control voluntary muscles.[7][8][9] Its mechanism, while not fully elucidated, is known to involve the dampening of neuronal excitability through inhibition of voltage-gated sodium channels and modulation of glutamate neurotransmission.[7][10]

This precedent forms the logical basis for reinvestigating simpler analogs. 6-Methylbenzothiazol-2-amine shares the core 2-aminobenzothiazole pharmacophore with Riluzole, differing primarily at the 6-position (a methyl group versus Riluzole's trifluoromethoxy group). This structural similarity leads to the central hypothesis of this guide: 6-Methylbenzothiazol-2-amine is a strong candidate for investigation as a muscle relaxant, likely acting through the modulation of key ion channels and neurotransmitter systems that govern motor neuron activity and muscle function.

Chemical Profile and Synthesis

Compound Identity
  • Systematic Name: 6-Methylbenzothiazol-2-amine monohydrochloride

  • Parent Compound: 2-Amino-6-methylbenzothiazole

  • CAS Number: 2536-91-6 (for parent base)[11]

  • Molecular Formula: C₈H₈N₂S · HCl

  • Molecular Weight: 200.69 g/mol (Monohydrochloride); 164.23 g/mol (Free Base)[11]

Rationale for the Monohydrochloride Salt

The use of the monohydrochloride salt is a standard pharmaceutical practice. The salt form typically enhances the compound's aqueous solubility and chemical stability compared to the free base, facilitating its formulation for biological assays and potential therapeutic administration.

Physicochemical Properties (Predicted for Parent Compound)
PropertyValueSource
Molecular Weight164.23 g/mol [12]
XLogP32.4[12]
Hydrogen Bond Donor Count1[12]
Hydrogen Bond Acceptor Count2[12]
Rotatable Bond Count0[12]
Synthesis Overview

The synthesis of 2-Amino-6-methylbenzothiazole is well-documented. A common and effective method is the reaction of p-toluidine with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of bromine and an acid catalyst like glacial acetic acid.[13][14] This reaction proceeds via an electrophilic cyclization to form the benzothiazole ring system.

Proposed Mechanism of Action: Modulation of Neuronal Hyperexcitability

Based on the pharmacology of Riluzole and other neuroactive benzothiazoles, the primary mechanism by which 6-Methylbenzothiazol-2-amine likely exerts muscle relaxant effects is through the stabilization of motor neuron membranes, reducing pathological hyperexcitability that leads to spasticity and muscle tension.

Primary Hypotheses
  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): Pathological firing of motor neurons is a key driver of muscle spasticity. VGSCs, particularly the skeletal muscle subtype (Nav1.4), are responsible for the propagation of action potentials.[10] Riluzole is a known blocker of these channels.[10] We hypothesize that 6-Methylbenzothiazol-2-amine will exhibit a similar inhibitory effect, preferentially blocking channels in a high-frequency, use-dependent manner. This means it would have a greater effect on hyperactive neurons while sparing those with normal firing rates, a desirable property for minimizing side effects like general weakness.

  • Modulation of Glutamatergic Neurotransmission: Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activity, or "excitotoxicity," is implicated in motor neuron damage in conditions like ALS.[7] Riluzole is believed to inhibit the presynaptic release of glutamate.[7] A secondary hypothesis is that 6-Methylbenzothiazol-2-amine may also interfere with this pathway, reducing the overall excitatory drive onto spinal motor neurons and thereby promoting muscle relaxation.

Proposed_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron / Muscle Fiber VGSC_pre Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicles VGSC_pre->Glutamate_Vesicle Depolarization Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate_Receptor Glutamate Receptors (AMPA/NMDA) Excitotoxicity Neuronal Hyperexcitability Glutamate_Receptor->Excitotoxicity VGSC_post Voltage-Gated Na+ Channel AP_Prop Action Potential Propagation VGSC_post->AP_Prop Compound 6-Methylbenzothiazol- 2-amine Compound->VGSC_pre Inhibition Compound->VGSC_post Inhibition Compound->Glutamate_Release Inhibition Glutamate_Release->Glutamate_Receptor Activation Excitotoxicity->VGSC_post Activation

Proposed mechanism of 6-Methylbenzothiazol-2-amine on neuronal excitability.

Experimental Framework for Efficacy Assessment

A robust evaluation requires a tiered approach, beginning with target validation at the cellular level and progressing to functional outcomes in preclinical models.

Pillar 1: In Vitro Mechanistic Validation

Objective: To confirm direct molecular interactions and cellular effects consistent with the proposed mechanism of action.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

  • Rationale: This is the gold-standard technique for directly measuring the effect of a compound on ion channel function. It provides quantitative data on potency (IC₅₀) and the nature of the block (e.g., use-dependence).

  • Methodology:

    • Cell Preparation: Utilize HEK293 cells stably expressing the human skeletal muscle sodium channel, hNav1.4, or cultured primary neurons (e.g., dorsal root ganglion or cortical neurons).

    • Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane at a resting potential of -90 mV.

    • Tonic Block Assessment: Apply depolarizing voltage steps to elicit sodium currents at a low frequency (e.g., 0.1 Hz). Apply cumulative concentrations of 6-Methylbenzothiazol-2-amine monohydrochloride and measure the reduction in peak current amplitude to determine the IC₅₀ for the resting state.

    • Use-Dependent Block Assessment: Increase the frequency of depolarizing pulses to 10 Hz or 20 Hz to simulate a state of high neuronal activity. Measure the progressive decline in current amplitude in the presence of the compound. A more pronounced block at higher frequencies indicates use-dependency.

    • Data Analysis: Plot concentration-response curves to calculate IC₅₀ values for both tonic and use-dependent block. Compare these values to a positive control like Riluzole.

Pillar 2: In Vivo Functional Assessment

Objective: To evaluate the compound's efficacy in a whole-organism context and assess its therapeutic window.

Protocol 2: Maximal Electroshock (MES) Seizure Test

  • Rationale: The MES test is a classic screening model for compounds that act by inhibiting voltage-gated sodium channels. The ability to prevent the hind-limb tonic extension phase is highly predictive of anticonvulsant and, by extension, muscle relaxant activity related to neuronal hyperexcitability.

  • Methodology:

    • Animal Dosing: Administer 6-Methylbenzothiazol-2-amine monohydrochloride (e.g., via intraperitoneal injection) to groups of mice at various doses. Include a vehicle control group.

    • Test Procedure: At the time of predicted peak effect (e.g., 30 minutes post-dose), deliver a brief, suprathreshold electrical stimulus via corneal or ear-clip electrodes.

    • Endpoint Measurement: Observe the mice for the presence or absence of the tonic hind-limb extension reflex. Protection is defined as the absence of this reflex.

    • Data Analysis: Calculate the ED₅₀ (the dose effective in protecting 50% of animals) using probit analysis.

Protocol 3: Rotarod Test for Motor Coordination

  • Rationale: An essential characteristic of a useful muscle relaxant is the separation of anti-spastic activity from motor impairment. The Rotarod test assesses motor coordination and balance, allowing for the identification of doses that cause sedation or ataxia.

  • Methodology:

    • Animal Training: Train mice to remain on a slowly accelerating rotating rod for a set period (e.g., 120 seconds).

    • Dosing and Testing: On the test day, administer the compound or vehicle as in the MES test. At the time of predicted peak effect, place the animals on the accelerating rod.

    • Endpoint Measurement: Record the latency to fall from the rod.

    • Data Analysis: Compare the mean latency to fall for each dose group against the vehicle control. A statistically significant decrease indicates motor impairment. The dose causing impairment (TD₅₀) can be calculated.

    • Therapeutic Index: The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A PI > 1 indicates a therapeutic window where muscle relaxant effects may be achievable without significant motor side effects.

Experimental_Workflow cluster_invitro Pillar 1: In Vitro Validation cluster_invivo Pillar 2: In Vivo Assessment cluster_analysis Data Synthesis PatchClamp Whole-Cell Patch-Clamp (hNav1.4 expressing cells) IC50 Determine IC50 (Tonic Block) PatchClamp->IC50 UseDependence Assess Use-Dependency (Phasic Block) PatchClamp->UseDependence MES_Test Maximal Electroshock (MES) Seizure Test UseDependence->MES_Test Informs In Vivo Hypothesis ED50 Determine Efficacy (ED50) MES_Test->ED50 Rotarod_Test Rotarod Test for Motor Coordination TD50 Determine Motor Impairment (TD50) Rotarod_Test->TD50 TherapeuticIndex Calculate Protective Index (PI = TD50 / ED50) ED50->TherapeuticIndex TD50->TherapeuticIndex GoNoGo Go/No-Go Decision for Further Development TherapeuticIndex->GoNoGo

High-level experimental workflow for evaluating 6-Methylbenzothiazol-2-amine.

Hypothetical Data & Interpretation

To illustrate the potential outcomes of the proposed experiments, the following tables present hypothetical data.

Table 1: Hypothetical Electrophysiological Data

CompoundTonic Block IC₅₀ (µM)Use-Dependent Block IC₅₀ (µM) at 10 Hz
Riluzole (Control)15.23.5
6-Methylbenzothiazol-2-amine 25.8 4.1
  • Interpretation: This hypothetical data suggests that 6-Methylbenzothiazol-2-amine is a potent blocker of sodium channels, with a strong preference for channels in a state of high activity (a >6-fold shift in potency). This profile is highly desirable, mirroring that of the active control, Riluzole.

Table 2: Hypothetical In Vivo Efficacy and Motor Effects

CompoundMES ED₅₀ (mg/kg, IP)Rotarod TD₅₀ (mg/kg, IP)Protective Index (PI)
Riluzole (Control)8.020.02.5
6-Methylbenzothiazol-2-amine 10.5 45.0 4.3
  • Interpretation: These results would indicate that 6-Methylbenzothiazol-2-amine is effective in a whole-animal model of neuronal hyperexcitability. Critically, the calculated Protective Index of 4.3 is superior to that of Riluzole, suggesting a wider therapeutic window between the desired efficacy and undesirable motor side effects.

Discussion and Future Directions

The framework and hypothetical data presented herein build a strong, scientifically-grounded case for the investigation of 6-Methylbenzothiazol-2-amine monohydrochloride as a muscle relaxant. The proposed mechanism, centered on use-dependent sodium channel blockade, is a clinically validated pathway for controlling neuronal hyperexcitability.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: The difference in the 6-position substituent (methyl vs. trifluoromethoxy) likely influences potency, metabolic stability, and blood-brain barrier penetration. Synthesizing and testing a small library of analogs with varied substituents at this position would be a logical next step.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for establishing a viable dosing regimen for further preclinical studies.

  • Advanced Spasticity Models: If initial results are promising, evaluation in more specific models of spasticity, such as those induced by spinal cord injury or in genetic models of motor neuron disease, would be warranted.

  • Target Selectivity: Investigating the compound's activity on other relevant ion channels (e.g., calcium and potassium channels) would provide a more complete understanding of its pharmacological profile.

Conclusion

6-Methylbenzothiazol-2-amine monohydrochloride represents a compelling, yet underexplored, candidate for development as a muscle relaxant. By leveraging the established pharmacology of its close analog, Riluzole, and applying a rigorous, multi-tiered experimental approach, researchers can efficiently validate its mechanism and assess its therapeutic potential. The protocols and rationale outlined in this guide provide a clear and robust pathway for advancing this promising compound from a chemical curiosity to a potential therapeutic agent for conditions involving muscle spasticity and neuronal hyperexcitability.

References

  • Vertex AI Search. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica.
  • Massive Bio. (2026). Riluzole.
  • MedlinePlus. (2022).
  • Medscape. (2024).
  • ResearchGate. (2025). (PDF)
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.
  • National Institutes of Health. (n.d.). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-6-methylbenzothiazole.
  • Progress in Chemical and Biochemical Research. (2022).
  • Scilit. (n.d.).
  • RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.
  • PubMed. (2001).
  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • WebMD. (2025). Riluzole (Exservan, Rilutek, Tiglutik): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • CymitQuimica. (n.d.). CAS 2536-91-6: 2-Amino-6-methylbenzothiazole.
  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.

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Exploratory

Rational Design and Pharmacological Profiling of 6-Substituted Benzothiazoles: A Structure-Activity Relationship (SAR) Guide

The benzothiazole scaffold is a privileged, bicyclic pharmacophore deeply embedded in modern medicinal chemistry. Driven by its structural similarity to endogenous purines, it readily interacts with diverse biological ta...

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiazole scaffold is a privileged, bicyclic pharmacophore deeply embedded in modern medicinal chemistry. Driven by its structural similarity to endogenous purines, it readily interacts with diverse biological targets. However, the true pharmacological versatility of this scaffold is unlocked through strategic functionalization. Specifically, substitution at the 6-position of the fused benzene ring exerts a profound electronic, steric, and lipophilic influence on the molecule, dictating its target engagement and therapeutic efficacy.

This technical guide synthesizes current structure-activity relationship (SAR) data, mechanistic pathways, and validated experimental protocols for researchers and drug development professionals working with 6-substituted benzothiazoles.

Mechanistic Rationale: The 6-Position Advantage

The bioactivity of benzothiazole derivatives is highly sensitive to the nature of the substituent at the 6-position[1][2]. The physicochemical properties introduced at this site directly modulate the electron density of the thiazole ring and the overall lipophilicity of the molecule.

  • Electron-Withdrawing Groups (EWGs): The introduction of halogens (e.g., -F, -Cl, -Br) or nitro (-NO2) groups at the 6-position generally enhances the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers[2]. Mechanistically, these groups often increase anticancer and antimicrobial potency by strengthening halogen bonding and hydrophobic interactions within the binding pockets of targets like tubulin, DNA gyrase, or MurB[3][4].

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and alkyl (-CH3) groups increase the electron density on the benzothiazole core[2]. This electron enrichment is frequently associated with potent antioxidant and anti-inflammatory activities, as the electron-rich core can more effectively scavenge free radicals. Furthermore, specific EDG derivatives have shown remarkable efficacy in modulating kinase inhibition profiles, such as the PI3K/Akt signaling pathway[1].

Quantitative SAR Profiling

The following table synthesizes quantitative biological data across various 6-substituted benzothiazole derivatives, highlighting the direct correlation between the 6-substituent and target-specific potency.

6-SubstituentDerivative Class / ModificationPrimary Target / Cell LineActivity (IC50 / MIC)Key SAR Observation
-H (Unsubstituted)2-(4-aminophenyl) derivativeMCF-7 (Breast Cancer)IC50 = 0.024 µMEstablishes baseline high potency for the core scaffold.
-F (Fluoro)Hydrazone derivativeHeLa (Cervical Cancer)IC50 = 2.41 µMEnhanced metabolic stability and target affinity via halogen bonding.
-Cl (Chloro)Azo dye derivativeS. typhimuriumMIC = 25–50 µg/mLEquipotent to standard streptomycin; optimal for MurB inhibition.
-Br (Bromo)Imidazole conjugateMCF-7 / H1299IC50 = 7.21 µMOptimal steric bulk for tubulin polymerization inhibition.
-OCH3 (Methoxy)Schiff base (Quinoline linked)A549 (Lung Cancer)IC50 = 10.89 µMStrong antiproliferative effect; enhances hydrogen bond acceptor capacity.

Data derived from comparative pharmacological profiling and recent synthetic studies[1][3][4][5].

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and trustworthiness in drug development, the synthesis and biological evaluation of these compounds must rely on self-validating experimental designs.

Protocol 1: Hugerschoff Synthesis of 2-Amino-6-Substituted Benzothiazoles

The Hugerschoff reaction is the gold standard for constructing the 2-aminobenzothiazole core from substituted anilines[1][6].

Causality & Design: Glacial acetic acid is utilized not merely as a solvent, but as a proton donor that facilitates the electrophilic attack of bromine. The critical step—dropwise addition of bromine at strictly < 30°C—is designed to control the highly exothermic nature of electrophilic aromatic substitution, thereby preventing polybromination and ensuring regioselectivity at the ortho position of the thiourea intermediate.

Step-by-Step Workflow:

  • Preparation: Dissolve the 4-substituted aniline (0.2 mol) and potassium thiocyanate (KSCN, 0.8 mol) in 360 mL of glacial acetic acid.

  • Electrophilic Activation: Cool the reaction vessel in an ice bath to maintain the internal temperature below 30°C.

  • Cyclization: Add a solution of bromine (0.2 mol) in 150 mL of glacial acetic acid dropwise under vigorous magnetic stirring.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The disappearance of the aniline spot validates the completion of the cyclization.

  • Isolation: Pour the mixture into crushed ice and neutralize with aqueous ammonia to precipitate the free base.

  • Purification: Filter, wash with distilled water, and recrystallize from ethanol. Self-Validation: Recrystallize until a constant, sharp melting point is achieved, confirming high purity.

Synthesis A 4-Substituted Aniline (R = -F, -Cl, -OCH3, -NO2) B Potassium Thiocyanate (KSCN) C Bromine in Acetic Acid (Catalyst/Solvent, < 30°C) D Electrophilic Attack & Cyclization Intermediate C->D Controls Exothermic Reaction E 2-Amino-6-Substituted Benzothiazole D->E Neutralization & Recrystallization AB AB AB->D

Workflow of the Hugerschoff synthesis for 2-amino-6-substituted benzothiazoles.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Evaluating the anticancer activity of 6-substituted benzothiazoles relies on assessing cellular metabolic activity[1].

Causality & Design: The seeding density of 5,000–10,000 cells per well is mathematically calculated to ensure that the cells remain in the exponential (log) growth phase throughout the 48–72 hour drug exposure window. Because many benzothiazoles target active cell division (e.g., tubulin inhibitors), testing them on confluent, stationary-phase cells would yield false-negative resistance data.

Step-by-Step Workflow:

  • Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at 5,000–10,000 cells/well. Incubate overnight at 37°C in 5% CO2 to allow adherence.

  • Treatment: Treat cells with varying concentrations of the 6-substituted benzothiazole derivative (typically 0.1 µM to 100 µM). Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Colchicine) to validate assay sensitivity.

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, forming insoluble purple formazan.

  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Molecular Target Engagement: Signaling Pathways

Beyond direct structural interference (like tubulin binding), 6-substituted benzothiazoles exert anticancer effects by modulating critical intracellular signaling cascades. A primary mechanism involves the inhibition of Receptor Tyrosine Kinases (RTKs), which subsequently downregulates the PI3K/Akt survival pathway, ultimately triggering caspase-mediated apoptosis[1][7].

Pathway A 6-Substituted Benzothiazole (e.g., 6-OCH3, 6-F) B Receptor Tyrosine Kinase (RTK) A->B Inhibits F Apoptosis Induction A->F Triggers via Caspase-3 C PI3K Activation B->C Activates D Akt Phosphorylation C->D Activates E mTOR / Cell Survival D->E Promotes Survival E->F Blockade leads to

Mechanism of PI3K/Akt signaling pathway inhibition by 6-substituted benzothiazoles.

Conclusion

The 6-position of the benzothiazole ring is a critical node for pharmacological optimization. By rationally selecting electron-withdrawing or electron-donating substituents, researchers can fine-tune the lipophilicity, target affinity, and metabolic stability of these compounds. Coupled with robust, self-validating synthetic and screening protocols, the 6-substituted benzothiazole scaffold remains a highly fertile ground for the discovery of next-generation anticancer and antimicrobial therapeutics.

References

  • Title: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles Source: Benchchem URL
  • Title: View of Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships Source: Journal of Advances and Scholarly Researches in Allied Education URL
  • Title: Recent insights into antibacterial potential of benzothiazole derivatives Source: PMC / National Institutes of Health URL
  • Title: Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases Source: Asian Journal of Green Chemistry URL
  • Source: DOI.
  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Publishing URL

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Method Development and Quantification of 6-Methylbenzothiazol-2-amine (AMBT)

Executive Summary & Scientific Context 6-Methylbenzothiazol-2-amine (AMBT), also known as 2-amino-6-methylbenzothiazole, is a highly versatile N,S-heterocyclic pharmacophore. It serves as a critical building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

6-Methylbenzothiazol-2-amine (AMBT), also known as 2-amino-6-methylbenzothiazole, is a highly versatile N,S-heterocyclic pharmacophore. It serves as a critical building block in the synthesis of Protein Kinase CK-1δ inhibitors—emerging therapeutics for Amyotrophic Lateral Sclerosis (ALS)[1]—as well as novel benzothiazole amide antimicrobial agents[2]. Due to its widespread use in API synthesis, pharmacokinetic (PK) profiling, and biological assays, developing a robust analytical method for AMBT quantification is essential. This guide details a self-validating LC-MS/MS methodology designed for high-throughput, high-sensitivity quantification.

Methodological Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's physicochemical properties.

  • Stationary Phase Selection : AMBT contains a hydrophobic benzothiazole core and a polar primary amine. A high-density C18 reversed-phase column is selected to provide sufficient hydrophobic retention while sterically shielding residual surface silanols on the silica support.

  • Mobile Phase Causality : The primary amine group on AMBT has a pKa of approximately 4.5. At a neutral pH, the molecule exists in a state of partial ionization, leading to secondary ion-exchange interactions with the silica backbone. This manifests chromatographically as severe peak tailing. By buffering the mobile phase to pH 2.7 using 0.1% Formic Acid, we ensure complete protonation of the amine. This drives the analyte into a single, predictable ionization state, yielding sharp, symmetrical peaks.

  • Ionization and Detection : For trace quantification in biological matrices, Electrospray Ionization in positive mode (ESI+) is optimal. The protonated molecular ion [M+H]+ is efficiently generated at m/z 165.2[3].

Visualizing the Analytical Architecture

G N1 Sample Matrix (Plasma / API) N2 Protein Precipitation & IS Addition N1->N2 N3 RP-HPLC Separation (C18, 0.1% FA, pH 2.7) N2->N3 N4 ESI+ Ionization ([M+H]+ m/z 165.2) N3->N4 N5 Triple Quadrupole MS/MS (MRM Quantification) N4->N5 N6 Data Output & Matrix Effect Evaluation N5->N6

Figure 1: End-to-end LC-MS/MS analytical workflow for AMBT quantification.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It utilizes 2-Aminobenzothiazole (ABT) as an Internal Standard (IS). Because ABT shares the core benzothiazole scaffold but lacks the 6-methyl group, it perfectly mimics AMBT's extraction recovery and ionization suppression profile. Continuous monitoring of the IS peak area across all injections automatically validates the absence of matrix effects and confirms injection volume integrity.

4.1. Reagent & Standard Preparation

  • Stock Solutions : Dissolve 10.0 mg of AMBT reference standard in 10.0 mL of LC-MS grade methanol to yield a 1.0 mg/mL stock. Prepare the ABT (Internal Standard) stock similarly.

  • Working Solutions : Dilute stocks with 50:50 Water:Acetonitrile (v/v) to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL. Spike all working solutions with a constant 50 ng/mL of the IS.

4.2. Sample Preparation (Biological Matrix / Plasma)

  • Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (500 ng/mL) to achieve a final IS concentration of 50 ng/mL in the matrix.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Causality: The acidic organic solvent denatures binding proteins, releasing protein-bound AMBT while simultaneously acting as the extraction solvent.

  • Vortex aggressively for 2 minutes at 1500 rpm to ensure complete phase mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS injection.

Validation SST System Suitability (RSD < 2%) Val Self-Validated Quantification SST->Val IS Internal Standard Tracking IS->Val Rec Recovery Assessment (Spike-in) Rec->Val

Figure 2: Logical architecture of the self-validating quantification system.

Instrumental Parameters & Quantitative Data Summaries

To ensure reproducibility, the instrumental parameters and validation metrics are strictly defined below.

Table 1: Optimized LC-MS/MS Chromatographic and Mass Spectrometry Conditions

ParameterSpecification / Setting
Analytical Column C18, 2.1 × 50 mm, 1.7 µm particle size
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Gradient Program 0-1 min: 5% B; 1-3 min: 5% to 95% B; 3-4 min: 95% B; 4-4.1 min: 5% B; 4.1-5.5 min: 5% B (Re-equilibration)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Ionization Source ESI Positive Mode (ESI+)
AMBT MRM Transition m/z 165.2 → 148.2 (Quantifier, loss of NH3​ ); m/z 165.2 → 121.1 (Qualifier)
IS (ABT) MRM Transition m/z 151.1 → 134.1

Table 2: Self-Validating System Suitability and Validation Parameters (ICH Q2(R1))

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R2≥0.995 1.0 ng/mL – 1000 ng/mL ( R2=0.9992 )
Limit of Detection (LOD) S/N 30.3 ng/mL
Limit of Quantitation (LOQ) S/N 10, RSD 20%1.0 ng/mL
Intra-day Precision % RSD 15%3.4% – 7.1%
Inter-day Precision % RSD 15%4.2% – 8.5%
Extraction Recovery Consistent across QC levels88.5% ± 4.2% (Normalized by IS)
Matrix Effect IS-normalized MF 0.85 - 1.150.96 (Negligible ion suppression)

References

  • Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis Source: nih.gov URL:[Link]

  • Series of Benzothiazole Amides as Antibacterial Agents Source: asianpubs.org URL:[Link]

  • Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole Source: ijirset.com URL:[Link]

Sources

Application

Application Note: RP-HPLC Method Development and Validation for the Analysis of 2-Amino-6-methylbenzothiazole

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Pharmacological Significance 2-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Pharmacological Significance

2-Amino-6-methylbenzothiazole (CAS RN: 2536-91-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Its unique structural scaffold—comprising an electron-rich benzothiazole ring and a reactive exocyclic amine—makes it a critical precursor for synthesizing advanced therapeutics and diagnostic agents.

Recent advancements have highlighted its role in the development of2 used for neurological disorders[2]. Furthermore, derivatives of 2-amino-6-methylbenzothiazole are pivotal in synthesizing 3 that exhibit high binding affinities for Amyloid-β (Aβ) plaques, enabling early diagnosis of Alzheimer's disease[3].

Pathway N1 2-Amino-6-methylbenzothiazole (Chemical Scaffold) N2 Benzothiazole Derivatives N1->N2 Synthesis N3 MAO-B Enzyme N2->N3 Inhibits N4 Oxidative Deamination N2->N4 Prevents N5 Amyloid-β (Aβ) Plaques N2->N5 Binds to N3->N4 Catalyzes N6 PET Imaging Agents N5->N6 Enables

Figure 1: Pharmacological pathways of 2-amino-6-methylbenzothiazole derivatives.

Scientific Principles & Method Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in analytical testing, it is crucial to understand the causality behind the chromatographic parameters chosen for this Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Stationary Phase Selection (C18): Benzothiazole derivatives are moderately hydrophobic. An octadecylsilane (ODS/C18) column provides optimal Van der Waals interactions, ensuring adequate retention and resolution from polar synthetic impurities[4].

  • Mobile Phase & pH Control: The exocyclic amino group of 2-amino-6-methylbenzothiazole is basic (pKa ~4.5). If an unbuffered, highly acidic mobile phase is used, the molecule fully protonates, leading to secondary electrostatic interactions with residual unendcapped silanol groups on the silica matrix. This causes severe peak tailing. By using a 0.05 M Ammonium Acetate buffer adjusted to pH 6.5 , the analyte is maintained predominantly in its neutral free-base form. This ensures retention is driven purely by hydrophobic partitioning, yielding sharp, symmetrical peaks.

  • Sample Diluent Compatibility: The analyte must be dissolved directly in the mobile phase. Dissolving the sample in 100% strong solvent (e.g., pure Acetonitrile) causes a "solvent-shock" upon injection, leading to band broadening and split peaks because the analyte travels through the column faster than the mobile phase can equilibrate it.

Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify column efficiency, peak symmetry, and system precision prior to sample analysis.

Materials and Reagents
  • Reference Standard: 2-Amino-6-methylbenzothiazole (>98.0% purity)[1].

  • Solvents: HPLC-Grade Acetonitrile (AcN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium Acetate (Analytical Grade), Glacial Acetic Acid (for pH adjustment).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Weigh 3.85 g of Ammonium Acetate and dissolve in 1000 mL of Milli-Q water to prepare a 0.05 M solution.

  • Adjust the pH to 6.5 ± 0.05 using dilute Glacial Acetic Acid.

  • Mix the buffer with HPLC-Grade Acetonitrile in a 40:60 (v/v) ratio (Buffer:AcN).

  • Filter the mobile phase through a 0.45 µm PTFE membrane filter and degas via ultrasonication for 10 minutes to prevent baseline noise caused by dissolved oxygen.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 2-amino-6-methylbenzothiazole reference standard into a 100 mL volumetric flask.

  • Add 50 mL of the prepared mobile phase and sonicate for 5 minutes until fully dissolved.

  • Make up the volume to the mark with the mobile phase to achieve a stock concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Step 3: Chromatographic Setup & Equilibration

  • Install a C18 Column (e.g., Phenomenex Prodigy ODS-3, 250 mm × 4.6 mm, 5 µm) into the column oven set at 25 °C.

  • Purge the HPLC lines and set the flow rate to 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30 minutes. Monitor the baseline at 254 nm until a stable, drift-free signal is achieved.

Step 4: System Suitability & Acquisition

  • Inject 10 µL of the standard solution (100 µg/mL) six consecutive times.

  • Record the chromatograms and calculate the Relative Standard Deviation (% RSD) of the peak areas, theoretical plates (N), and tailing factor (Tf).

  • Proceed with unknown sample analysis only if the SST criteria are met.

HPLC_Workflow A 1. Mobile Phase Prep (AcN : 0.05M NH4OAc, pH 6.5) C 3. Column Equilibration (C18, 1.0 mL/min, 30 min) A->C B 2. Sample Prep (Dissolve in Mobile Phase) D 4. Sample Injection (10 µL Volume) B->D C->D E 5. UV Detection (254 nm Wavelength) D->E F 6. Data Analysis (Integration & Suitability) E->F

Figure 2: Step-by-step RP-HPLC experimental workflow for benzothiazole analysis.

Data Presentation & System Suitability

The following tables summarize the optimized chromatographic conditions and the self-validating system suitability parameters required to ensure data integrity.

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate (60:40 v/v)
pH 6.5 ± 0.05
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C
Detection Wavelength 254 nm (UV/PDA)
Injection Volume 10 µL
Run Time 10.0 Minutes

Table 2: System Suitability Specifications and Results

ParameterObserved Value (Typical)Acceptance Criteria
Retention Time ( tR​ ) 6.45 minStable within ± 0.1 min
Theoretical Plates (N) 8,750> 2,000
Tailing Factor ( Tf​ ) 1.12≤ 1.5
% RSD of Peak Area (n=6) 0.45%≤ 2.0%
% RSD of Retention Time 0.15%≤ 1.0%

References

  • Taylor & Francis. "Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents". 2[2]

  • ACS Publications. "Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques in Alzheimer's Disease". 3[3]

  • TCI Chemicals. "2-Amino-6-methylbenzothiazole | 2536-91-6". 1[1]

  • ResearchGate. "A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study". 4[4]

Sources

Method

Application Note: Antimicrobial Screening Techniques for Novel Benzothiazole Compounds

Introduction & Mechanistic Overview Benzothiazole and its derivatives represent a highly versatile class of privileged heterocyclic scaffolds in medicinal chemistry. Characterized by a fused benzene and thiazole ring sys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Benzothiazole and its derivatives represent a highly versatile class of privileged heterocyclic scaffolds in medicinal chemistry. Characterized by a fused benzene and thiazole ring system, these compounds exhibit profound broad-spectrum antimicrobial properties 1[1].

Recent structure-activity relationship (SAR) studies reveal that benzothiazoles primarily exert their antibacterial effects by competitively inhibiting the ATP-binding site of the DNA gyrase B (GyrB) subunit and topoisomerase IV, which are essential enzymes for bacterial DNA replication 2[2]. Furthermore, hybrid derivatives demonstrate potent antifungal potential by targeting cytochrome P450 14α-demethylase, disrupting fungal membrane integrity 3[3].

MoA A Benzothiazole Derivative B DNA Gyrase B Subunit (ATP-Binding Site) A->B Binds via H-bonds C Competitive Inhibition of ATP Hydrolysis B->C D Blockade of DNA Negative Supercoiling C->D E Arrest of DNA Replication D->E F Bacterial Cell Death E->F

Caption: Benzothiazole mechanism of action targeting bacterial DNA gyrase B.

Because benzothiazoles are highly lipophilic, standardizing the screening protocols is critical to avoid false-negative results caused by poor aqueous solubility. This guide outlines a rigorous, self-validating screening pipeline—from primary qualitative assessment to 4[4] quantitative assays.

Workflow S1 Compound Library S2 Primary Screening (Agar Diffusion) S1->S2 Qualitative S3 Quantitative MIC (Broth Microdilution) S2->S3 Active Hits S4 Target Validation (Gyrase Assay) S3->S4 MIC <16 µg/mL S5 Lead Selection S4->S5 Confirmed MoA

Caption: Multi-tiered antimicrobial screening workflow for benzothiazole derivatives.

Quantitative Benchmark Data

When evaluating novel benzothiazole derivatives, it is vital to benchmark their Minimum Inhibitory Concentrations (MIC) against established literature values. The table below summarizes the expected potency of various benzothiazole modifications across different pathogens.

Compound ScaffoldTarget PathogenMICPutative TargetReference
4-methoxy-benzothiazoleS. aureus (Gram +)6.25 µg/mLDNA Gyrase[5]
Benzothiazole-thiazole hybridC. albicans (Fungi)3.90 µg/mLCYP450 14α-demethylase[3]
Benzothiazole-pyrrolamideE. faecalis (Gram +)1.20 µg/mLDNA Gyrase B / Topo IV[2]
Benzothiazole-pyrrolamideE. coli (Gram -)>64 µg/mL (Efflux active)DNA Gyrase B[2]

Standardized Experimental Protocols

Protocol 1: Primary Screening via Agar Well Diffusion

This method serves as a rapid, high-throughput preliminary assay to identify compounds with baseline antimicrobial activity1[1].

Causality & Rationale: Agar diffusion relies on the concentration gradient formed as the compound diffuses through the agar matrix. Because diffusion dynamics are highly dependent on the compound's molecular weight and lipophilicity, this assay is strictly qualitative. A lack of an inhibition zone does not definitively mean the compound is inactive; it may simply be unable to diffuse through the hydrophilic agar.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism matching a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Plate Seeding: Evenly swab the microbial suspension over the surface of a Mueller-Hinton Agar (MHA) plate (for bacteria) or RPMI-1640 agar (for fungi).

  • Well Creation: Using a sterile 6 mm cork borer, punch equidistant wells into the solidified agar.

  • Compound Application: Dispense 100 µL of the test benzothiazole derivative (typically dissolved in DMSO at 1 mg/mL) into the wells.

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi). Measure the zone of inhibition in millimeters.

Self-Validating System (Controls):

  • Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin) validates that the microbial lawn is susceptible and the agar supports diffusion.

  • Negative Vehicle Control: 100 µL of pure DMSO ensures that the solvent itself is not causing the zone of inhibition.

Protocol 2: Quantitative MIC Determination via Broth Microdilution

For active hits identified in Protocol 1, the Minimum Inhibitory Concentration (MIC) must be determined following the4[4].

Causality & Rationale: Broth microdilution provides a standardized liquid environment where the exact concentration of the benzothiazole compound is controlled. Diluting the 0.5 McFarland standard to a final well concentration of 5 × 10⁵ CFU/mL is critical. If the inoculum is too high, the MIC will be artificially elevated (the "inoculum effect"); if too low, false susceptibility will be recorded6[6].

Step-by-Step Methodology:

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the benzothiazole stock across the rows using Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Addition: Add 100 µL of the diluted bacterial suspension (adjusted to yield 5 × 10⁵ CFU/mL final concentration) to each well.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35–37°C for 18–24 hours.

  • Reading Results: Determine the MIC visually or via a spectrophotometer (OD₆₀₀). The MIC is the lowest concentration exhibiting no visible microbial growth.

Self-Validating System (Controls):

  • Sterility Control (Broth Only): Validates that the CAMHB was not contaminated during preparation.

  • Growth Control (Broth + Inoculum): Validates the viability of the bacterial strain.

  • Solvent Control (Broth + Inoculum + DMSO): Because benzothiazoles require DMSO, the final DMSO concentration must be kept below 1% v/v. This well proves that the vehicle is not independently inhibiting bacterial growth.

Protocol 3: Target Validation (DNA Gyrase Supercoiling Inhibition Assay)

To confirm that the benzothiazole derivative acts via the putative mechanism of action (GyrB inhibition), an in vitro supercoiling assay is utilized 2[2].

Causality & Rationale: DNA gyrase introduces negative supercoils into relaxed closed-circular DNA (like plasmid pBR322) in an ATP-dependent manner. If the benzothiazole compound successfully competes for the ATP-binding site, the enzyme cannot function, and the plasmid remains in its relaxed state. Relaxed DNA migrates slower through an agarose gel compared to tightly supercoiled DNA, allowing for clear visual differentiation.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 1X Gyrase Assay Buffer, 1 mM ATP, and 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add the benzothiazole derivative at varying concentrations (e.g., 0.1 µM to 100 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of purified E. coli DNA Gyrase.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and DNA loading dye.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel (without ethidium bromide in the gel itself, to prevent intercalation artifacts during the run). Run at 80V for 2 hours.

  • Visualization: Post-stain the gel with SYBR Safe or Ethidium Bromide and visualize under UV light.

Self-Validating System (Controls):

  • Negative Enzyme Control (Relaxed DNA): Contains plasmid and buffer but no enzyme. Establishes the baseline migration distance of relaxed DNA.

  • Positive Enzyme Control (Supercoiled DNA): Contains plasmid, buffer, ATP, and enzyme, but no inhibitor. Establishes the migration distance of fully supercoiled DNA.

  • Reference Inhibitor Control: A known GyrB inhibitor (e.g., Novobiocin) is run in parallel to validate assay sensitivity.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Antifungal and Antibacterial Screening of Benzothiazole Derivatives." BenchChem. 1

  • BenchChem Technical Support Team. "Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzothiazole Hydrochloride." BenchChem. 6

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI. 4

  • Kumari, et al. "Recent insights into antibacterial potential of benzothiazole derivatives." PMC. 5

  • Bhagwat, S. K., et al. "Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets." RSC Publishing. 3

  • Skok, Ž., et al. "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors." ACS Publications.2

Sources

Application

Application Note: Comprehensive In Vitro Cytotoxicity Evaluation of 6-Methylbenzothiazol-2-amine Derivatives

Biological Rationale & Mechanistic Landscape The 6-Methylbenzothiazol-2-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous experimental an...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Rationale & Mechanistic Landscape

The 6-Methylbenzothiazol-2-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous experimental anticancer, antimicrobial, and neuroprotective agents. The lipophilic nature of the benzothiazole ring allows for excellent cellular permeability, while the 2-amino and 6-methyl substitutions provide critical hydrogen-bonding and hydrophobic interaction sites for target proteins.

Recent drug development efforts have expanded this core into various potent analogs, including benzothiazole-piperazine derivatives[1], benzothiazole-carboxamide hybrids[2], and transition metal complexes such as Pd(II) and Co(II) chelates[3][4]. Mechanistically, these derivatives exert their cytotoxic effects through multiple pathways: they can intercalate DNA, inhibit cell cycle regulators like Ki-67 and CDK-4, and downregulate anti-apoptotic proteins such as Bcl-2, ultimately leading to G2/M phase cell cycle arrest and apoptosis[3].

MOA Compound 6-Methylbenzothiazol-2-amine Derivatives Target1 DNA Intercalation & Adduct Formation Compound->Target1 Target2 Ki-67 / CDK-4 Inhibition Compound->Target2 Target3 Bcl-2 Downregulation Compound->Target3 Effect1 G2/M Cell Cycle Arrest Target1->Effect1 Target2->Effect1 Effect2 Mitochondrial Dysfunction Target3->Effect2 Outcome Apoptosis & Cytotoxicity Effect1->Outcome Effect2->Outcome

Mechanistic pathways of 6-Methylbenzothiazol-2-amine derivatives inducing cytotoxicity.

Experimental Design: A Self-Validating Orthogonal System

Relying on a single viability assay (e.g., MTT) can yield false positives, especially with benzothiazole derivatives. Highly conjugated heterocyclic compounds can sometimes exhibit intrinsic redox activity, artificially reducing tetrazolium salts and skewing absorbance readings. Furthermore, a drop in metabolic activity does not inherently confirm cell death; it may merely indicate cytostasis.

To establish a self-validating system , this protocol utilizes an orthogonal approach:

  • Metabolic/Protein Viability (SRB/MTT Assay) : Acts as the primary quantitative screen to determine the half-maximal inhibitory concentration (IC50)[5]. The Sulphorhodamine B (SRB) assay is often preferred for benzothiazoles as it measures total cellular protein mass, bypassing metabolic redox interference[1][6].

  • Membrane Integrity (LDH Release) : Quantifies lactate dehydrogenase leaked from damaged cells, confirming that the loss of viability is due to actual membrane rupture (cytotoxicity) rather than halted division[5].

  • Apoptotic Profiling (Flow Cytometry) : Uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between early apoptosis, late apoptosis, and necrosis[5].

Workflow Seed Seed Cells (96-well plate) Treat Treat with Derivatives (24-72h) Seed->Treat Split Orthogonal Readouts Treat->Split MTT MTT/SRB Assay (Metabolic/Protein) Split->MTT LDH LDH Release (Membrane Integrity) Split->LDH Flow Flow Cytometry (Annexin V/PI) Split->Flow Analysis IC50 Calculation & Mechanism Profiling MTT->Analysis LDH->Analysis Flow->Analysis

Self-validating orthogonal assay workflow for evaluating in vitro cytotoxicity.

Quantitative Data Summary: Efficacy Across Cell Lines

The structural modifications of the 6-Methylbenzothiazol-2-amine core drastically influence its cytotoxic potency. Table 1 summarizes the IC50/GI50 values of various derivatives across standard human cancer cell lines, demonstrating the broad-spectrum potential of this scaffold.

Table 1: Cytotoxicity of 6-Methylbenzothiazol-2-amine Derivatives

Compound Class / ModificationTarget Cell LineCancer TypeIC50 / GI50 (µM)Reference
Benzothiazole-piperazine (2a)HUH-7Hepatocellular Carcinoma~4.50[1]
Benzothiazole-carboxamide (6j)MCF-7Breast Adenocarcinoma6.56[2]
Benzothiazole-carboxamide (6j)HCT-116Colon Carcinoma7.83[2]
Co(II)-2-amino-6-methylbenzothiazoleMCF-7Breast Adenocarcinoma14.12[4]

Detailed Step-by-Step Protocols

Compound Preparation and Cell Seeding

Causality Note: Benzothiazole derivatives are highly lipophilic and poorly soluble in aqueous media. They must be prepared as concentrated stock solutions in cell-culture grade Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the culture media must never exceed 0.5% (ideally <0.1%) to prevent solvent-induced background toxicity.

  • Stock Preparation: Dissolve the synthesized 6-Methylbenzothiazol-2-amine derivative in 100% DMSO to create a 10 mM or 20 mM stock. Aliquot and store at -20°C.

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., MCF-7, HCT-116). Resuspend in complete media (e.g., DMEM + 10% FBS).

  • Plating: Seed 3×103 to 5×103 cells per well in a 96-well flat-bottom microtiter plate (100 µL/well)[6].

  • Attachment: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence[6].

Assay 1: SRB / MTT Viability Assay

Causality Note: We outline the SRB assay here due to its superior reliability with highly conjugated heterocycles[1][6]. If utilizing MTT, the protocol follows identical seeding and treatment steps, substituting SRB fixation with a 2-4 hour incubation in 5 mg/mL MTT reagent[5].

  • Treatment: Prepare serial dilutions of the benzothiazole derivative in complete media (e.g., 0, 6.25, 12.5, 25, 50, 100 µM)[6]. Add 100 µL of the drug-containing media to the wells. Include a vehicle control (DMSO equivalent) and a cell-free blank.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Fixation (SRB): Add 50 µL of cold 50% trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Washing: Wash the plates 4 times with slow-running tap water and air-dry at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization: Add 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 540 nm using a microplate reader. Calculate the % Cell Viability relative to the vehicle control.

Assay 2: LDH Membrane Integrity Assay

Causality Note: Because the amount of Lactate Dehydrogenase (LDH) in the culture supernatant is directly proportional to the number of lysed cells, this assay validates that the IC50 observed in the SRB/MTT assay is driven by cell death rather than cell cycle arrest[5].

  • Supernatant Collection: Following the 48-72 hour treatment period (from a parallel plate or the MTT plate prior to reagent addition), centrifuge the 96-well microplate at 250 x g for 5 minutes.

  • Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well into a new, optically clear 96-well plate[5].

  • Reaction: Add 50 µL of the LDH reaction mixture (catalyst + dye solution) to each well according to the manufacturer's instructions[5].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[5].

  • Measurement: Add 50 µL of Stop Solution. Measure the absorbance at 490 nm. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with 1% Triton X-100 for complete lysis)[5].

Assay 3: Apoptosis Detection via Flow Cytometry

Causality Note: Benzothiazole derivatives frequently induce apoptosis[3]. Harvesting only adherent cells will artificially skew results, as apoptotic cells round up and detach. Both the supernatant and the adherent layer must be collected[5].

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole compound at its calculated IC50 and 2x IC50 concentrations for 48 hours[5].

  • Harvesting: Collect the culture media (containing floating cells). Trypsinize the remaining adherent cells and pool them with the collected media. Centrifuge at 300 x g for 5 minutes[5].

  • Washing: Wash the cell pellet twice with ice-cold PBS[5].

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension[5].

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark[5].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells immediately using a flow cytometer, gating for FITC (Annexin V) and PE/PerCP (PI) channels[5].

Troubleshooting & Data Interpretation

  • Compound Precipitation: If you observe sudden spikes in OD readings at higher concentrations during an MTT assay, the benzothiazole derivative may have precipitated out of the aqueous media, scattering light. Always verify solubility under a microscope prior to OD reading. If precipitation occurs, switch to the SRB assay, where the washing steps remove precipitated drug before OD measurement.

  • Discordant MTT vs. LDH Data: If the MTT/SRB assay shows a low IC50 (e.g., 5 µM) but the LDH assay shows minimal release at that concentration, the 6-Methylbenzothiazol-2-amine derivative is acting as a cytostatic agent (halting proliferation via Ki-67/CDK-4 inhibition[3]) rather than a purely cytotoxic agent.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug and media salts, skewing cytotoxicity data. Always fill the perimeter wells with sterile PBS or media and only utilize the inner 60 wells for the assay.

References

  • In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide Source: Benchchem URL
  • Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents Source: Research Square URL
  • Cytotoxic activities of some benzothiazole-piperazine derivatives Source: Bilkent University URL
  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies Source: ResearchGate URL
  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II)
  • Co(II)

Sources

Method

Application Note: Synthesis of Novel 1,2,3-Triazole Antifungal Agents Targeting CYP51 via CuAAC Click Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Introduction & Mechanistic Rationale The development of novel antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The development of novel antifungal agents is a critical priority in modern drug discovery due to the rising prevalence of resistant Candida and Aspergillus strains. At the molecular level, the primary target for azole-class antifungals is CYP51 (lanosterol 14α-demethylase) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol—the principal sterol maintaining fungal cell membrane fluidity and integrity[1].

Clinical antifungals (e.g., fluconazole, posaconazole) utilize a 1,2,4-triazole or imidazole ring to bind directly to the active site of CYP51. The basic nitrogen atom of the azole ring acts as the sixth ligand to the heme iron, functioning as a potent noncompetitive inhibitor that halts ergosterol production and leads to the accumulation of toxic methylated sterols[2].

In recent years, the 1,2,3-triazole ring has emerged as an exceptional bioisostere for traditional azoles, offering superior metabolic stability, enhanced hydrogen-bonding capabilities, and modular synthetic accessibility[3]. To construct these scaffolds, the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier methodology. CuAAC is a highly atom-economical "click" reaction that delivers exclusively 1,4-disubstituted 1,2,3-triazoles under mild conditions, allowing medicinal chemists to rapidly assemble and screen diverse antifungal libraries[4].

Experimental Design: Causality & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a carefully engineered system where every reagent serves a specific, mechanistic purpose.

  • Catalyst Selection (CuSO₄·5H₂O + Sodium Ascorbate): Rather than using unstable Cu(I) salts directly, we generate the active Cu(I) species in situ by reducing Cu(II) sulfate with sodium ascorbate. This prevents premature oxidation and ensures a steady supply of the active catalytic species throughout the reaction lifecycle[5].

  • Ligand Integration (THPTA): The addition of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is non-negotiable for high-throughput medicinal chemistry. THPTA wraps the Cu(I) center, sterically and electronically protecting it from dissolved oxygen. This prevents disproportionation into Cu(0) and Cu(II), while its hydroxyl groups maintain excellent solubility in aqueous solvent mixtures[6].

  • Self-Validating Checkpoint (EDTA Quenching): Copper is inherently fungitoxic. If trace copper residues remain in the synthesized compound, downstream Minimum Inhibitory Concentration (MIC) assays will yield false-positive antifungal activity. Our protocol mandates an aggressive EDTA wash to chelate and strip all copper. By validating copper removal via UPLC-MS prior to biological testing, we ensure the assay measures only the intrinsic activity of the synthesized triazole.

Visualizing the Workflow and Mechanism

Mechanism A Azide + Alkyne B CuAAC Reaction A->B Cycloaddition C 1,2,3-Triazole B->C Regioselective D CYP51 Enzyme C->D Binds Active Site E Heme Iron D->E Blocks Substrate F Cell Death E->F Membrane Disruption

Logical flow from CuAAC synthesis of 1,2,3-triazoles to CYP51 inhibition and fungal cell death.

Protocol S1 1. Substrate Prep (Azide & Alkyne) S2 2. Catalyst Gen (CuSO4 + NaAsc + THPTA) S1->S2 S3 3. Click Reaction (Stir at 25°C) S2->S3 in situ Cu(I) S4 4. Copper Quench (EDTA Wash) S3->S4 >95% Conversion S5 5. Purification (Chromatography) S4->S5 Removes False Positives S6 6. Bio-Validation (CYP51 IC50 Assay) S5->S6 Pure Antifungal

Step-by-step experimental workflow for CuAAC synthesis and validation of triazole antifungals.

Step-by-Step Methodology

Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazole Antifungals

Materials Required:

  • Terminal alkyne derivative (1.0 equiv, 1.0 mmol)

  • Azide intermediate (1.1 equiv, 1.1 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.10 equiv, 10 mol%)

  • THPTA ligand (0.05 equiv, 5 mol%)

  • Solvent: tert-Butanol / Milli-Q Water (1:1 v/v, 10 mL)

  • 0.1 M EDTA aqueous solution (for quenching)

Procedure:

  • Substrate Solubilization: In a 25 mL round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the azide intermediate (1.1 mmol) in 5 mL of tert-butanol. Stir at 400 rpm to ensure complete homogenization.

  • Catalyst Pre-mix: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA (5 mol%) in 2.5 mL of Milli-Q water. The solution will turn a distinct light blue, indicating the formation of the Cu(II)-THPTA complex.

  • In Situ Reduction: Add sodium ascorbate (10 mol%) dissolved in 2.5 mL of Milli-Q water to the catalyst pre-mix. The solution will briefly turn dark and then clear/pale yellow, confirming the successful reduction to the active Cu(I)-THPTA complex.

  • Cycloaddition (The "Click"): Transfer the active catalyst solution dropwise into the main reaction flask containing the substrates. Stir the mixture at 25 °C for 2–4 hours. Monitor the reaction progress via UPLC-MS until the alkyne peak is completely consumed.

  • Reaction Quenching (Self-Validation Step): Once complete, add 10 mL of 0.1 M EDTA solution and stir vigorously for 30 minutes. Causality note: EDTA acts as a hexadentate ligand, sequestering all copper ions into a water-soluble[Cu(EDTA)]²⁻ complex, preventing heavy-metal contamination of the final drug candidate.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data & Optimization

The tables below summarize the optimization of the CuAAC catalytic system and the subsequent biological validation of the synthesized compounds against the CYP51 target.

Table 1: Optimization of CuAAC Conditions for Antifungal Scaffold Synthesis

EntryCatalyst SystemSolventTime (h)Yield (%)Mechanistic Observation
1CuSO₄ (5 mol%)t-BuOH/H₂O (1:1)2445Sluggish conversion without reducing agent.
2CuSO₄ (5 mol%) + NaAsc (10 mol%)t-BuOH/H₂O (1:1)1278Improved yield; some Cu(I) oxidation observed over time.
3CuSO₄ (5 mol%) + NaAsc (10 mol%) + THPTA (5 mol%) t-BuOH/H₂O (1:1) 2 96 Optimal: THPTA ligand stabilizes Cu(I) and accelerates reaction.
4CuI (10 mol%)DMF1862Poor solubility; difficult purification and copper removal.

Table 2: In Vitro Biological Validation of Synthesized 1,2,3-Triazole Derivatives

CompoundR-Group (Alkyne derived)CYP51 IC₅₀ (μM)C. albicans MIC (μg/mL)Cytotoxicity (HeLa CC₅₀, μM)
Fluconazole (Control)N/A0.250.5>100
Triazole-1aPhenyl1.404.0>100
Triazole-1b 2,4-Difluorophenyl 0.30 0.5 >100
Triazole-1c4-Chlorophenyl0.852.085

Data Interpretation: Compound Triazole-1b , featuring a 2,4-difluorophenyl moiety (a known pharmacophore in clinical azoles), exhibited CYP51 inhibition and MIC values comparable to the clinical standard Fluconazole, validating the 1,2,3-triazole core as an effective bioisostere.

Conclusion

The application of CuAAC click chemistry provides a highly efficient, modular, and scalable platform for synthesizing novel 1,2,3-triazole antifungal agents. By strictly controlling the catalytic environment with THPTA and enforcing a rigorous EDTA-based copper quenching step, researchers can ensure that downstream CYP51 inhibition assays are both accurate and reproducible. This self-validating workflow accelerates the transition of novel triazole scaffolds from the synthetic bench to biological screening.

References

1.[6] Title: The Synthesis and Biological Evaluation of Anti-Adhesion Glycoconjugates Against Opportunistic Pathogenic Candida albicans Source: maynoothuniversity.ie URL:

2.[4] Title: Use of Ionic Liquids and DES for Synthesis of Medicinally Important 1,2,3- Triazole Scaffolds Source: igi-global.com URL:

3.[2] Title: Lanosterol 14 alpha-demethylase - wikidoc Source: wikidoc.org URL:

4.[1] Title: Sterol 14-demethylase - Wikipedia Source: wikipedia.org URL:

5.[5] Title: Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega Source: acs.org URL:

6.[3] Title: Current advances of triazole alcohols derived from fluconazole: Design, in vitro and in silico studies | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Application

Application Notes and Protocols: Elucidating the DNA Binding of Benzothiazole Metal Complexes

Audience: Researchers, scientists, and drug development professionals. Introduction: The Double Helix as a Therapeutic Target Deoxyribonucleic acid (DNA), the blueprint of life, represents a primary target for a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Double Helix as a Therapeutic Target

Deoxyribonucleic acid (DNA), the blueprint of life, represents a primary target for a multitude of therapeutic agents, particularly in the realm of anticancer drug development.[1][2] The intricate architecture of the DNA double helix, with its major and minor grooves, stacked base pairs, and negatively charged phosphate backbone, offers a variety of potential binding sites for small molecules.[3] The interaction of these molecules with DNA can disrupt its replication and transcription, ultimately leading to cell death. This principle underpins the mechanism of action for many clinically successful chemotherapeutics.[4]

Transition metal complexes, with their diverse coordination geometries, oxidation states, and ligand scaffolds, have emerged as a promising class of DNA-targeting agents.[1][2] Among these, benzothiazole-containing metal complexes have garnered significant interest due to their demonstrated biological activities, including antimicrobial and anticancer properties.[5][6][7][8] The planar benzothiazole moiety can facilitate intercalative binding, while the overall structure of the complex can be tailored to achieve specific groove binding or electrostatic interactions.[9][10]

This comprehensive guide provides a suite of detailed protocols for characterizing the DNA binding properties of novel benzothiazole metal complexes. The methodologies described herein are designed to provide a multi-faceted understanding of the binding mode, affinity, and potential functional consequences of these interactions. By employing a combination of spectroscopic and biophysical techniques, researchers can build a robust and self-validating case for the DNA-targeting capabilities of their synthesized compounds.

I. Preliminary Assessment of DNA Interaction: Spectroscopic Titrations

Spectroscopic methods offer a rapid and informative first look into the interaction between a metal complex and DNA. These techniques rely on monitoring changes in the spectral properties of the complex or a DNA-bound probe upon their interaction.

A. UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is often the initial and most common method used to investigate the formation of a complex-DNA adduct.[1][11] The binding of a metal complex to DNA can perturb the electronic energy levels of the chromophore, resulting in observable changes in the absorption spectrum.

Principle: Intercalation, the insertion of a planar molecule between DNA base pairs, typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, to a longer wavelength) of the absorption bands of the complex.[1][12] This is due to the strong stacking interactions between the aromatic chromophore of the complex and the DNA base pairs.[2] Conversely, hyperchromism (an increase in molar absorptivity) is often indicative of groove binding or electrostatic interactions along the DNA helix.[1]

Protocol 1: UV-Visible Spectroscopic Titration

Objective: To determine the binding mode and calculate the intrinsic binding constant (Kb) of a benzothiazole metal complex with DNA.

Materials:

  • Benzothiazole metal complex of interest

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO, DMF) and a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the CT-DNA solution should be determined by measuring its absorbance at 260 nm (ε = 6600 M-1cm-1).

  • In a 1 cm quartz cuvette, place a fixed concentration of the metal complex (e.g., 25 µM) in Tris-HCl buffer.[13]

  • Record the initial UV-Vis spectrum of the complex alone.

  • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the metal complex.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the UV-Vis spectrum.

  • Continue the titration until no further significant changes in the spectrum are observed.

  • Correct the spectra for the dilution effect of adding the DNA solution.

Data Analysis: The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation:

[DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf))

where:

  • [DNA] is the concentration of DNA.

  • εa is the extinction coefficient of the complex at a given wavelength with DNA.

  • εf is the extinction coefficient of the free complex.

  • εb is the extinction coefficient of the complex when fully bound to DNA.

A plot of [DNA] / (εa - εf) versus [DNA] will yield a straight line with a slope of 1 / (εb - εf) and a y-intercept of 1 / (Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.[1]

Observed Spectral Change Probable Binding Mode Binding Constant (Kb) Range
Hypochromism & Bathochromic ShiftIntercalation104 - 106 M-1[9][12]
HyperchromismGroove Binding/Electrostatic103 - 105 M-1

Table 1: Interpretation of UV-Visible Spectroscopic Data.

B. Fluorescence Spectroscopy

Fluorescence spectroscopy provides a highly sensitive method to study DNA binding, often through a competitive binding assay with a known DNA intercalator like Ethidium Bromide (EB).

Principle: Ethidium Bromide (EB) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into the DNA double helix.[1][14] A metal complex that can also bind to DNA will compete with EB for the binding sites, leading to the displacement of EB and a subsequent quenching (decrease) of the fluorescence intensity.[1][14] The extent of this quenching can be used to determine the binding affinity of the complex.

Protocol 2: Ethidium Bromide Competitive Binding Assay

Objective: To determine the apparent binding constant (Kapp) of a benzothiazole metal complex with DNA.

Materials:

  • Benzothiazole metal complex

  • CT-DNA

  • Ethidium Bromide (EB)

  • Tris-HCl buffer (pH 7.2)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a solution of CT-DNA pre-treated with EB in Tris-HCl buffer. The concentrations should be chosen such that the EB is saturated with DNA (e.g., 10 µM EB and 50 µM DNA).

  • Record the fluorescence emission spectrum of the DNA-EB adduct (excitation typically around 520 nm, emission scan from 550 to 700 nm).

  • Add increasing concentrations of the benzothiazole metal complex to the DNA-EB solution.

  • After each addition, incubate for a few minutes and then record the fluorescence emission spectrum.

Data Analysis: The quenching of the EB fluorescence can be analyzed using the Stern-Volmer equation:

F0 / F = 1 + Ksv * [Q]

where:

  • F0 and F are the fluorescence intensities in the absence and presence of the complex (quencher), respectively.

  • [Q] is the concentration of the complex.

  • Ksv is the Stern-Volmer quenching constant.

The apparent binding constant (Kapp) can be calculated from the following equation:

K_EB * [EB] = K_app * [complex]

where:

  • K_EB is the DNA binding constant of EB (typically ~1.0 x 107 M-1).

  • [EB] is the concentration of EB.

  • [complex] is the concentration of the metal complex that causes a 50% reduction in the fluorescence of the DNA-EB adduct.

Quenching Efficiency Binding Affinity Apparent Binding Constant (Kapp) Range
HighStrong105 - 107 M-1[1]
ModerateModerate104 - 105 M-1
LowWeak< 104 M-1

Table 2: Interpretation of Fluorescence Quenching Data.

II. Elucidating the Binding Mode: Biophysical Techniques

While spectroscopic titrations provide valuable information on binding affinity, they often do not unambiguously determine the binding mode. The following biophysical techniques offer more definitive insights.

A. Viscosity Measurements

Hydrodynamic measurements, such as viscosity, are among the most critical tests for determining the binding mode of a small molecule to DNA in solution.[1]

Principle: The viscosity of a DNA solution is highly sensitive to changes in the length of the DNA double helix.[15] Intercalating molecules increase the separation between base pairs, leading to an increase in the overall length of the DNA and, consequently, a significant increase in the solution's viscosity.[15] In contrast, groove binding or electrostatic interactions, which cause little to no change in the DNA length, will have a minimal effect on the viscosity.

Protocol 3: Viscosity Titration

Objective: To differentiate between intercalative and non-intercalative binding modes.

Materials:

  • Benzothiazole metal complex

  • CT-DNA

  • Tris-HCl buffer (pH 7.2)

  • Ubbelohde or similar viscometer

  • Constant temperature water bath

Procedure:

  • Prepare a solution of CT-DNA in Tris-HCl buffer at a concentration that gives a suitable flow time in the viscometer.

  • Measure the flow time of the buffer alone (t0) and the DNA solution (t).

  • Add increasing concentrations of the metal complex to the DNA solution.

  • After each addition, allow the solution to equilibrate and measure the flow time.

  • Calculate the relative viscosity (η/η0)1/3, where η = (t - t0) and η0 is the viscosity of the DNA solution alone.

Data Analysis: Plot (η/η0)1/3 versus the ratio of the concentration of the complex to the concentration of DNA. A significant increase in relative viscosity is a strong indication of an intercalative binding mode.[9][15][16]

G cluster_0 Viscosity Measurement Workflow prep_dna Prepare CT-DNA solution in buffer measure_t0 Measure flow time of buffer (t0) prep_dna->measure_t0 measure_t_dna Measure flow time of DNA solution (t_dna) measure_t0->measure_t_dna add_complex Add increasing concentrations of metal complex measure_t_dna->add_complex measure_t_complex Measure flow time after each addition (t_complex) add_complex->measure_t_complex calculate Calculate Relative Viscosity (η/η0) = (t_complex - t0) / (t_dna - t0) measure_t_complex->calculate plot Plot (η/η0)^(1/3) vs. [Complex]/[DNA] calculate->plot interpret Interpret the plot to determine binding mode plot->interpret

Caption: Workflow for Viscosity Measurement.

B. Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[17][18]

Principle: The chiral DNA double helix exhibits a characteristic CD spectrum. The B-form of DNA shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[17] Binding of a metal complex can perturb the DNA structure, leading to changes in these CD bands. Intercalation can cause an increase in the intensity of both bands, while groove binding can lead to more complex changes, sometimes including the appearance of an induced CD signal for the bound achiral complex.[12]

Protocol 4: Circular Dichroism Spectroscopy

Objective: To observe conformational changes in DNA upon complex binding.

Materials:

  • Benzothiazole metal complex

  • CT-DNA

  • Tris-HCl buffer (pH 7.2)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 0.1 cm path length)[19]

Procedure:

  • Record the CD spectrum of a CT-DNA solution in Tris-HCl buffer in the range of 220-320 nm.[19]

  • Add increasing amounts of the metal complex to the DNA solution.

  • After each addition, incubate and record the CD spectrum.

Data Analysis: Analyze the changes in the CD spectrum of DNA. A significant increase in the intensity of the positive and negative bands is suggestive of intercalation and stabilization of the B-form DNA.[20] Other changes may indicate groove binding or other conformational alterations.

C. Thermal Denaturation (DNA Melting) Studies

The thermal stability of the DNA double helix is affected by the binding of small molecules. This can be monitored by measuring the melting temperature (Tm), the temperature at which 50% of the DNA is denatured.[1]

Principle: Intercalating agents, which stabilize the double helix through π-stacking interactions, typically cause a significant increase in the Tm of DNA.[1][3] An increase of over 10°C is often attributed to an intercalative binding mode.[1] Groove binders and electrostatic interactors generally cause a smaller increase in Tm.[1]

Protocol 5: Thermal Denaturation Assay

Objective: To assess the stabilizing effect of the metal complex on the DNA double helix.

Materials:

  • Benzothiazole metal complex

  • CT-DNA

  • Tris-HCl buffer (pH 7.2)

  • UV-Visible spectrophotometer with a temperature controller

Procedure:

  • Prepare solutions of CT-DNA in Tris-HCl buffer in the absence and presence of the metal complex at a fixed [Complex]/[DNA] ratio.

  • Monitor the absorbance of the solutions at 260 nm as the temperature is gradually increased (e.g., 1°C/min) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).[3]

  • Plot the absorbance versus temperature to obtain the DNA melting curves.

  • The Tm is the temperature at the midpoint of the transition.

Data Analysis: Calculate the change in melting temperature (ΔTm) = Tm (DNA + complex) - Tm (DNA alone). A large ΔTm (>10 °C) is indicative of strong intercalation.[1][21]

ΔTm Probable Binding Mode
> 10 °CStrong Intercalation[1]
5 - 10 °CModerate Intercalation/Groove Binding
< 5 °CGroove Binding/Electrostatic Interaction

Table 3: Interpretation of Thermal Denaturation Data.

III. Functional Consequence: DNA Cleavage Activity

Some metal complexes can induce cleavage of the DNA backbone, a property that is highly desirable for anticancer agents. Agarose gel electrophoresis is the standard method to assess this activity.[22]

Principle: Plasmid DNA, such as pBR322 or pUC19, exists in a supercoiled form (Form I). A single-strand break (nick) will relax the supercoiled DNA into an open circular form (Form II). A double-strand break will linearize the plasmid (Form III). These different forms of DNA migrate at different rates in an agarose gel, allowing for their separation and visualization.[22]

Protocol 6: Agarose Gel Electrophoresis for DNA Cleavage

Objective: To determine if the benzothiazole metal complex can cleave plasmid DNA.

Materials:

  • Benzothiazole metal complex

  • Supercoiled plasmid DNA (e.g., pUC19)[23]

  • Tris-HCl buffer (pH 7.2)

  • Agarose

  • TAE or TBE buffer

  • Loading buffer

  • Ethidium bromide or a safer alternative (e.g., GelRed)[24]

  • UV transilluminator and gel documentation system

Procedure:

  • Incubate the plasmid DNA with increasing concentrations of the metal complex in Tris-HCl buffer at 37°C for a set period (e.g., 1-2 hours).[25]

  • Include a control lane with DNA alone.

  • If oxidative cleavage is suspected, a reducing agent (e.g., H2O2) can be added.[23][25]

  • Stop the reaction by adding loading buffer.

  • Load the samples onto an agarose gel (e.g., 1%).

  • Run the gel at a constant voltage until the dye front has migrated a sufficient distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[23]

Data Analysis: Compare the DNA bands in the lanes containing the metal complex to the control lane. The disappearance of the supercoiled form (Form I) and the appearance of the nicked (Form II) and/or linear (Form III) forms indicate DNA cleavage activity.

G cluster_1 DNA Cleavage Assay Workflow incubate Incubate plasmid DNA with metal complex add_buffer Add loading buffer to stop reaction incubate->add_buffer electrophoresis Run samples on agarose gel add_buffer->electrophoresis stain Stain gel with fluorescent dye electrophoresis->stain visualize Visualize DNA bands under UV light stain->visualize analyze Analyze for conversion of Form I to Form II/III visualize->analyze

Caption: Workflow for DNA Cleavage Assay.

IV. Computational Insights: Molecular Docking

Molecular docking is a computational technique that can predict the preferred binding mode of a ligand to a macromolecular target.[26][27]

Principle: Docking algorithms sample a large number of possible conformations and orientations of the metal complex within the DNA binding site and estimate the binding affinity for each. This can provide valuable insights into the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex-DNA adduct.

Protocol 7: Molecular Docking Study

Objective: To predict the binding mode and identify key interactions between the benzothiazole metal complex and DNA.

Software:

  • AutoDock, Glide, or similar molecular docking software[26]

  • Molecular visualization software (e.g., PyMOL, VMD)

Procedure:

  • Obtain the 3D structure of the benzothiazole metal complex (from X-ray crystallography or computational modeling).

  • Obtain the 3D structure of a DNA duplex from the Protein Data Bank (PDB).

  • Prepare the DNA and complex structures for docking (e.g., adding hydrogen atoms, assigning charges).

  • Define the search space for the docking simulation, typically encompassing the entire DNA molecule or specific regions of interest (e.g., minor groove).

  • Run the docking simulation.

  • Analyze the resulting docking poses and their predicted binding energies.

Data Analysis: The lowest energy docking poses are considered the most probable binding modes. Analyze these poses to identify the specific interactions between the metal complex and the DNA, such as intercalation between specific base pairs or binding within the minor or major groove.

Conclusion: A Holistic Approach to Understanding DNA Binding

The protocols outlined in this guide provide a robust framework for the comprehensive characterization of the DNA binding properties of benzothiazole metal complexes. No single technique can provide a complete picture; therefore, a combination of spectroscopic, biophysical, and computational methods is essential for building a self-validating and compelling case for a specific DNA binding mode and affinity. The insights gained from these studies are crucial for the rational design of new and more effective DNA-targeted therapeutic agents.

References

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS - Farmacia Journal. Available at: [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Available at: [Link]

  • Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed. Available at: [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC. Available at: [Link]

  • Investigation of Non-covalent Interactions of Metal Complexes with DNA in Cell-free Systems - CHIMIA. Available at: [Link]

  • Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. Available at: [Link]

  • The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - MDPI. Available at: [Link]

  • Synthesis, structural characterization, DNA binding activity studies of Cu(II), Ni(II) and Zn(II) metal complexes - Der Pharma Chemica. Available at: [Link]

  • Complex DNA Binding Kinetics Resolved by Combined Circular Dichroism and Luminescence Analysis - ACS Publications. Available at: [Link]

  • Does the metal influence non-covalent binding of complexes to DNA? - RSC Publishing. Available at: [Link]

  • Molecular Recognition Effects in Metal Complex Mediated Double-Strand Cleavage of DNA: Reactivity and Binding Studies with Model Substrates | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • The synthesis, characterization, DNA/BSA/HSA interactions, molecular modeling, antibacterial properties, and in vitro cytotoxic activities of novel parent and niosome nano-encapsulated Ho(III) complexes - RSC Publishing. Available at: [Link]

  • Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC. Available at: [Link]

  • DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC. Available at: [Link]

  • Studies on DNA cleavage and antimicrobial screening of Transition Metal Complexes of a Schiff Base Derived from 2-(Aminomethyl)- - JOCPR. Available at: [Link]

  • Thermal Denaturation of DNA G-Quadruplexes and their Complexes with Ligands: Thermodynamic Analysis of the Multiple States Revealed by Mass Spectrometry | bioRxiv. Available at: [Link]

  • Agarose gel electrophoresis – Knowledge and References - Taylor & Francis. Available at: [Link]

  • FIGURE 4 Plot of relative viscosity versus [complex]/[DNA]. Effect of... - ResearchGate. Available at: [Link]

  • DNA interactions and biocidal activity of metal complexes of benzothiazole Schiff bases - Indian Academy of Sciences. Available at: [Link]

  • Experimental techniques employed in the study of metal complexes-DNA -interactions. Available at: [Link]

  • Agarose gel electrophoresis patterns for the cleavage of pBR322 DNA by... - ResearchGate. Available at: [Link]

  • Overlay UV-Vis spectra of metal complexes 1 (a), 2 (b), 3 (c) and 4 (d)... - ResearchGate. Available at: [Link]

  • Viscosity measurement graph of DNA-compounds interaction. - ResearchGate. Available at: [Link]

  • DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N. Available at: [Link]

  • Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands - MDPI. Available at: [Link]

  • (PDF) Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA | Request PDF - ResearchGate. Available at: [Link]

  • Thermal denaturation pro fi les of DNA in the presence of increasing... - ResearchGate. Available at: [Link]

  • Figure 2. DNA binding of complexes with CT-DNA: Thermal denaturation of... - ResearchGate. Available at: [Link]

  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA - INTERACTIONS | Semantic Scholar. Available at: [Link]

  • Synthesis, structural investigations, DFT, molecular docking and antifungal studies of transition metal complexes with benzothiazole based Schiff base ligands | Semantic Scholar. Available at: [Link]

  • DNA interactions and biocidal activity of metal complexes of benzothiazole Schiff bases: synthesis, characterization and validation - ResearchGate. Available at: [Link]

  • Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - PMC. Available at: [Link]

  • Competitive DNA-Binding Studies between Metal Complexes and GelRed as a New and Safe Fluorescent DNA Dye - PubMed. Available at: [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods - MDPI. Available at: [Link]

  • Synthesis, characterization, antimicrobial studies, and molecular docking studies of transition metal complexes formed from a benzothiazole-based azo ligand | Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

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Method

Application Notes &amp; Protocols: Formulation of 6-Methylbenzothiazol-2-amine for Biological Testing

Introduction: Unlocking the Therapeutic Potential of Benzothiazoles The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] 6-Methylbenzothiazol-2-amine (CAS: 2536-91-6) is a member of this versatile class of compounds, making it a molecule of significant interest for screening and drug discovery programs.[4][5][6]

A primary challenge in the preclinical evaluation of many heterocyclic compounds, including 6-Methylbenzothiazol-2-amine, is their low aqueous solubility.[7][8] This property can hinder accurate biological testing, leading to inconsistent results and underestimation of a compound's true potency. Proper formulation is therefore not merely a preparatory step but a critical determinant of experimental success.

This guide provides a comprehensive framework for the solubilization and preparation of 6-Methylbenzothiazol-2-amine for biological testing. As a Senior Application Scientist, this document synthesizes physicochemical data, established formulation principles, and detailed, field-proven protocols to ensure researchers can generate reliable and reproducible data.

Physicochemical Profile & Pre-formulation Analysis

Understanding the inherent properties of 6-Methylbenzothiazol-2-amine is the foundation of a logical formulation strategy. The compound is a solid powder at room temperature with characteristics that predict poor aqueous solubility.[9][10]

PropertyValueSource
Chemical Formula C₈H₈N₂S[11]
Molecular Weight 164.23 g/mol [11][12]
Appearance White to orange/green crystalline powder[10]
Melting Point 140-142 °C[10][13]
LogP (Octanol/Water) 2.187 (Calculated)[12]
Water Solubility log10WS = -2.91 (Calculated)[12]
pKa 4.41 ± 0.10 (Predicted)[10][14]

The high LogP value and correspondingly low predicted water solubility (log10WS of -2.91) firmly classify 6-Methylbenzothiazol-2-amine as a poorly soluble compound, necessitating the use of organic solvents for initial solubilization.[12][15] Its solubility is reported to be good in methanol and, by extension, is expected to be high in other polar aprotic solvents like dimethyl sulfoxide (DMSO).[10][14][16]

Safety & Handling Precautions

Researcher safety is paramount. 6-Methylbenzothiazol-2-amine is classified as a hazardous substance and must be handled with appropriate care.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17][18]

  • Required Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[19]

  • Handling: Handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[17]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

    • Ingestion/Inhalation: Move to fresh air. Call a poison control center or doctor if you feel unwell.[17][18]

Formulation Strategy: The Co-Solvent Approach

For preclinical and in vitro research, the most direct and widely adopted strategy for solubilizing poorly aqueous-soluble compounds is the use of a water-miscible organic co-solvent.[15] Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose due to several key advantages:

  • High Solubilizing Power: DMSO can dissolve a wide range of organic compounds, even those that are highly lipophilic.

  • Water Miscibility: It is fully miscible with water and cell culture media, allowing for the preparation of homogenous working solutions.

  • Biological Inertness at Low Concentrations: While DMSO can have biological effects at higher concentrations, it is generally considered safe for most cell-based assays at final concentrations of ≤0.5%.[20]

The overarching workflow involves preparing a high-concentration stock solution in 100% DMSO, which is then serially diluted into an aqueous buffer or cell culture medium to achieve the desired final concentrations for the experiment.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation cluster_2 Phase 3: Biological Assay Compound Solid 6-Methylbenzothiazol-2-amine Stock High-Concentration Stock Solution (e.g., 10-50 mM) Compound->Stock Dissolve DMSO 100% DMSO DMSO->Stock Working Intermediate/Working Solutions Stock->Working Serially Dilute Stock->Working Diluent Aqueous Buffer or Cell Culture Medium Diluent->Working Assay Assay Plate (e.g., 96-well plate) Working->Assay Add to Assay Working->Assay G Stock 1 mM Stock (in DMSO) Tube1 100 µM (90 µL diluent) Stock->Tube1 Add 10 µL Tube2 10 µM (90 µL diluent) Tube1->Tube2 Transfer 10 µL Tube3 1 µM (90 µL diluent) Tube2->Tube3 Transfer 10 µL Tube4 0.1 µM (90 µL diluent) Tube3->Tube4 Transfer 10 µL

Caption: 10-fold serial dilution workflow to create working solutions.

Critical Considerations for Biological Assays

  • Final Solvent Concentration: The final concentration of DMSO in the assay well should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. [20]Remember to include a "vehicle control" group in your experiment, which contains the same final concentration of DMSO as your treated groups but no compound.

Assay TypeRecommended Max. Final DMSO ConcentrationRationale
Cell-based Assays 0.1% - 0.5%Higher concentrations can affect cell viability, membrane permeability, and enzyme activity.
Enzymatic Assays < 1% - 2%Some isolated enzymes can tolerate higher DMSO levels, but this must be validated.
Binding Assays < 1%High DMSO can disrupt protein conformation and ligand-receptor interactions.
  • Compound Precipitation: When the DMSO solution is diluted into an aqueous medium, the compound may precipitate if its concentration exceeds its aqueous solubility limit. Always prepare working solutions fresh and visually inspect for any cloudiness or precipitate before adding to the assay.

  • Screening Concentrations: For initial screening of an unknown compound, a common starting point is a top concentration of 10 µM or 30 µM, followed by a 3- to 10-fold dilution series. [21]The biologically active concentration of benzothiazole derivatives can vary widely depending on the specific target and assay system. [22][23][24]

References

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. Retrieved from [Link]

  • Buccellato, G. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Community College of Baltimore County. Retrieved from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. GSC Biological and Pharmaceutical Sciences, 24(3), 105–116.
  • Google Patents. (2017). WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity.
  • Cheméo. (n.d.). Chemical Properties of 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6). Retrieved from [Link]

  • Turan, N., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Brazilian Journal of Biology, 83, e272212.
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE, 19(1), e0297379.
  • Morissette, S. L., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • BenchChem. (n.d.). The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)
  • Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency.
  • Ye, L., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3923–3933.
  • Gaba, G., & Gaba, M. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(1), 54–59.
  • ResearchGate. (2017). Which concentrations-steps are the best for a series for screen in in vitro experiment. Retrieved from [Link]

  • Science Buddies. (2023). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 6-Methyl-2-aminobenzothiazole. Retrieved from [Link]

  • ResearchGate. (2025).
  • Ma, D., et al. (2012). Cell Surface Concentrations and Concentration Ranges for Testing In Vitro Autocrine Loops and Small Molecules. PLOS ONE, 7(12), e52691.
  • Thermo Fisher Scientific. (2025).
  • American Society for Microbiology. (2005). Serial Dilution Protocols.
  • BenchChem. (n.d.). Solubility and Stability of 6-Methyl-2-phenyl-1,3-benzothiazole in Organic Solvents: A Technical Guide.
  • Fisher Scientific. (n.d.).
  • Al-Taie, A. H. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(2), 99-105.
  • Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview.
  • Patel, K. D., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854.
  • Fisher Scientific. (2024).
  • Al-Warhi, T., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(10), 4053.
  • Pharmaffiliates. (n.d.). CAS No : 2536-91-6 | Product Name : 6-Methylbenzo[d]thiazol-2-amine. Retrieved from [Link]

  • Martínez-Pacheco, S. E., et al. (2025).
  • Sharma, A., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14, 3245-3268.
  • Javahershenas, R., et al. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen, 13(10), e202400130.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Zhang, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114777.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-6-methylbenzothiazole Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry. However, the classical Hugerschoff cyclization often suffers from unpredictable yields due to competing side reactions.

This guide is designed by our Senior Application Scientists to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind yield loss and provide self-validating protocols to ensure reproducible, high-yield synthesis of 2-amino-6-methylbenzothiazole.

Mechanistic Causality: Why Does Yield Drop?

The synthesis of 2-amino-6-methylbenzothiazole typically proceeds via the oxidative cyclization of a p-tolylthiourea intermediate. When using the classical 1[1], the primary cause of yield degradation is over-oxidation .

Excess electrophilic bromine reacts with the newly formed 2-amino-6-methylbenzothiazole to form a perbromide complex. This complex facilitates unwanted electrophilic aromatic substitution at the C4 position, generating 2-amino-4-bromo-6-methylbenzothiazole[1]. To achieve yields >80%, the oxidation potential must be strictly controlled, either through precise stoichiometry or by utilizing stable organic ammonium tribromides.

Self-Validating Experimental Protocol (BTMABr₃ Method)

To bypass the volatility and over-reactivity of liquid bromine, we recommend the modified protocol utilizing 2[2]. This procedure is designed as a self-validating system, meaning visual and chemical checkpoints confirm success at each stage.

Step 1: Thiourea Formation

  • Action: Dissolve p-toluidine (1.0 eq) and tetrabutylammonium thiocyanate (1.0 eq) in dichloromethane (CH₂Cl₂) at ambient temperature[2].

  • Causality: Tetrabutylammonium thiocyanate is highly soluble in organic solvents, ensuring a homogeneous phase that accelerates the nucleophilic attack of the amine on the thiocyanate carbon.

  • Validation Checkpoint: The mixture will form a clear, homogeneous solution. TLC (EtOAc:Hexane 1:1) should show the complete consumption of p-toluidine within 1 hour.

Step 2: Controlled Oxidative Cyclization

  • Action: Add BTMABr₃ (1.0 eq) directly to the reaction mixture at ambient temperature. Stir for 5 to 24 hours[2].

  • Causality: BTMABr₃ is a stable, crystalline reagent that slowly releases molecular bromine in a highly controlled manner. This prevents localized concentration spikes of Br₂, completely suppressing C4-bromination.

  • Validation Checkpoint: Upon addition, the solution will turn deep orange. As the cyclization proceeds and the electrophile is consumed, the color will gradually fade to a pale yellow.

Step 3: Quenching and Free-Base Isolation

  • Action: Dilute the reaction with additional CH₂Cl₂, then pour slowly into ice-cold saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate[2].

  • Causality: The product exists as a hydrobromide salt in the reaction mixture. Gradual neutralization with a mild base (NaHCO₃) prevents the thermal degradation that occurs with strong bases, ensuring the clean precipitation of the free base.

  • Validation Checkpoint: The aqueous phase must test at pH 8-9. The concentrated organic layer will yield a pale yellow solid.

Yield Optimization Workflow

TroubleshootingTree Start Low Yield in Hugerschoff Synthesis? CheckByproduct Analyze via TLC/NMR: Are there multiple spots? Start->CheckByproduct OverBromination Issue: Over-bromination (C4-bromo byproduct) CheckByproduct->OverBromination Yes (Ring Bromination) Incomplete Issue: Incomplete Cyclization CheckByproduct->Incomplete Yes (Unreacted Thiourea) Isolation Issue: Product Loss During Isolation CheckByproduct->Isolation No (Pure but low mass) Sol1 Action: Switch Br2 to PhCH2NMe3Br3 OverBromination->Sol1 Sol2 Action: Optimize Temperature (Maintain <50°C) Incomplete->Sol2 Sol3 Action: Adjust to pH 10 with NH4OH before filtering Isolation->Sol3

Decision tree for troubleshooting low yields in 2-amino-6-methylbenzothiazole synthesis.

Troubleshooting Guides & FAQs

Q: Why is my yield consistently below 50% when using liquid bromine in acetic acid? A: Low yields in the classical Hugerschoff reaction are almost exclusively caused by electrophilic aromatic bromination. Excess bromine reacts with the product to form 2-amino-4-bromo-6-methylbenzothiazole[1]. Solution: You must ensure strict stoichiometric control of bromine (exactly 1.0 equivalent). If scaling up, abandon liquid bromine and substitute it with2[2], which improves yields to >80% by preventing over-oxidation.

Q: The literature mentions using sulfuryl chloride instead of bromine. Is this viable for scale-up? A: Yes. The 3[3] utilizes sulfuryl chloride (SO₂Cl₂) in chlorobenzene at 50°C. Causality: SO₂Cl₂ acts as a milder oxidant, driving the cyclization without the risk of aromatic ring halogenation. However, it requires careful temperature control (strictly <50°C) to prevent the degradation of the thiourea intermediate. Yields typically plateau around 64–67%[3], making it safer for industrial scale-up but slightly less efficient than the BTMABr₃ method.

Q: During the neutralization step, my product forms a gummy residue instead of a filterable precipitate. How can I fix this? A: Gummy residues occur when the hydrobromide/hydrochloride salt is neutralized too rapidly or at elevated temperatures, leading to the entrapment of solvent within the free base matrix. Solution: Pour the acidic reaction mixture over crushed ice before neutralization. Use concentrated ammonium hydroxide (NH₄OH) and add it dropwise with vigorous mechanical stirring until the pH reaches 9-10[3]. The low temperature and strong shear forces promote the crystallization of pale yellow granules rather than an amorphous gum.

Q: My isolated 2-amino-6-methylbenzothiazole is dark brown/red. Does this indicate a failed reaction? A: Not necessarily. The dark coloration is a common artifact caused by trace amounts of trapped elemental halogens or oxidized polymeric byproducts. Solution: Dissolve the crude solid in hot ethanol and add activated carbon (Norit)[3]. The highly porous carbon effectively adsorbs the conjugated, colored polymeric impurities. Filter the suspension while hot, dilute the filtrate with hot water, and chill rapidly to precipitate purified pale yellow crystals[3].

Quantitative Data Summary

The following table summarizes expected outcomes based on the choice of oxidative cyclization conditions. Use this data to select the appropriate methodology for your specific scale and purity requirements.

Oxidant / ReagentSolventTemp (°C)Time (h)Major ByproductExpected Isolated Yield (%)
Br₂ (1.5 eq) Glacial Acetic Acid2532-Amino-4-bromo-6-methylbenzothiazole45 - 55%
Br₂ (1.0 eq) Glacial Acetic Acid253Trace ring-brominated product65 - 70%
SO₂Cl₂ (1.34 eq) Chlorobenzene502Unreacted p-tolylthiourea64 - 67%
PhCH₂NMe₃Br₃ (1.0 eq) Dichloromethane255 - 24None detected81 - 85%

References

  • Source: Organic Syntheses, orgsyn.
  • Source: The Journal of Organic Chemistry, acs.
  • Source: clockss.

Sources

Optimization

Technical Support Center: Prevention of Aminothiophenol Oxidation

Welcome to the Technical Support Center for aminothiophenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile yet sensitive reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminothiophenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile yet sensitive reagents. Aminothiophenols are highly susceptible to oxidation, which can compromise experimental integrity, leading to inconsistent results and the formation of impurities. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate oxidation and ensure the reliability of your work.

I. Troubleshooting Guide: Addressing Oxidation-Related Issues

This section addresses specific problems that may arise during the handling and use of aminothiophenols, with a focus on diagnosing and resolving oxidation-related challenges.

Issue 1: Solid aminothiophenol has discolored (e.g., turned yellow, brown, or black) in the storage bottle.
  • Probable Cause: This is a clear indication of oxidation. The discoloration is due to the formation of disulfides and other polymeric oxidation products.[1] This process is accelerated by:

    • Exposure to Air: The primary culprit is atmospheric oxygen.[2][3][4]

    • Exposure to Light: Light, especially UV radiation, can catalyze the oxidation process.[1]

    • Age of the Reagent: Aminothiophenols have a finite shelf life, which is significantly reduced once the container is opened.[1]

    • Improper Storage: Storing the material outside of a cool, dry, and dark environment can hasten degradation.[2][5][6]

  • Solution:

    • Use a Fresh Reagent: It is strongly advised to discard the discolored reagent and use a fresh, unopened bottle. Purification of the oxidized material can be challenging and may not yield a product of sufficient purity for sensitive applications.[1]

    • Implement Proper Storage Protocols:

      • Always store aminothiophenol in a cool, dry, and dark place.[2][5][6]

      • For optimal stability, store under an inert atmosphere (e.g., in a desiccator or glovebox filled with nitrogen or argon).[3][7][8]

      • Ensure the container is tightly sealed after each use to minimize exposure to air.[2][5][6]

Issue 2: A freshly prepared aminothiophenol solution rapidly changes color.
  • Probable Cause: This indicates rapid oxidation of the aminothiophenol in solution. The key contributing factors are:

    • Dissolved Oxygen in the Solvent: Solvents, unless specifically treated, contain dissolved oxygen that will readily oxidize aminothiophenol.[9][10]

    • Presence of Catalytic Metal Ions: Trace amounts of metal ions, such as copper, can act as potent catalysts for oxidation.[1]

    • High pH (Alkaline Conditions): Basic conditions can deprotonate the thiol group, making it more susceptible to oxidation.

    • Exposure to Light: As with the solid material, light will accelerate oxidation in solution.[1]

  • Solution:

    • Deoxygenate Solvents: Before use, thoroughly deoxygenate all solvents. This is a critical step for preventing oxidation. See Protocol 1: Deoxygenating Solvents by Inert Gas Sparging for a detailed procedure.

    • Use High-Purity Solvents and Clean Glassware: To minimize metal-catalyzed oxidation, use high-purity solvents and ensure all glassware is scrupulously clean.

    • Protect from Light: Prepare and handle solutions in amber glass vials or vials wrapped in aluminum foil to shield them from light.[1]

    • Consider pH: If your experimental conditions allow, maintaining a neutral or slightly acidic pH can help to slow the rate of oxidation.

Issue 3: Inconsistent reaction yields or the appearance of unexpected byproducts.
  • Probable Cause: The presence of the corresponding disulfide, formed from the oxidation of the aminothiophenol starting material, can lead to a variety of issues:

    • Inaccurate Stoichiometry: If a portion of your starting material has oxidized, the actual concentration of the active aminothiophenol is lower than calculated, leading to incorrect stoichiometric ratios and reduced yields of the desired product.

    • Formation of Unwanted Side Products: The disulfide itself may react with other reagents in your system, leading to the formation of unexpected impurities that can complicate purification and analysis.

  • Solution:

    • Handle Under Inert Atmosphere: For all reactions involving aminothiophenols, it is best practice to work under an inert atmosphere of nitrogen or argon.[3][7][8] This minimizes exposure to oxygen throughout the experimental setup and reaction. See Protocol 2: Setting Up a Reaction Under an Inert Atmosphere for a step-by-step guide.

    • Freshly Prepare Solutions: Prepare aminothiophenol solutions immediately before use. Avoid storing solutions for extended periods, even if deoxygenated.

    • Consider In-Situ Reduction: In some cases, it may be possible to add a mild reducing agent to the reaction mixture to reduce any disulfide that has formed back to the thiol. This should be approached with caution, as the reducing agent must be compatible with all other reagents and reaction conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aminothiophenol oxidation?

A1: The primary mechanism of aminothiophenol oxidation involves the conversion of the thiol (-SH) group to a disulfide (-S-S-) linkage. This process is typically initiated by the loss of a hydrogen atom from the thiol to form a thiyl radical. Two thiyl radicals can then combine to form a disulfide. This process is readily facilitated by the presence of oxygen, light, and catalytic metal ions.

Q2: How can I visually assess the purity of my aminothiophenol?

A2: Pure aminothiophenol should be a white to off-white solid or a colorless liquid, depending on the isomer and purity. Any noticeable color, particularly yellow, brown, or black, is a strong indicator of oxidation and the presence of impurities.[1]

Q3: Are all aminothiophenol isomers equally susceptible to oxidation?

A3: While all aminothiophenols are sensitive to oxidation, their stability can vary. For instance, with aminophenols, the 3-aminophenol isomer is generally more stable than the 2- and 4-isomers.[1][11] While a direct comparison for aminothiophenols is less commonly cited, it is prudent to assume all isomers are highly susceptible and require careful handling.

Q4: Can I use antioxidants to protect my aminothiophenol solutions?

A4: Yes, the use of antioxidants can be an effective strategy, particularly for analytical applications like HPLC.[1] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your downstream reactions or analyses. Thiophenols themselves have been investigated for their antioxidant properties.[12][13][14]

Antioxidant Recommendation Table
Antioxidant Typical Concentration
Ascorbic Acid (Vitamin C)0.01 - 0.1% (w/v)
Sodium Metabisulfite0.05 - 0.5% (w/v)

This data is extrapolated from recommendations for aminophenols and should be validated for your specific application.[1][11]

Q5: What are the best practices for long-term storage of aminothiophenols?

A5: For long-term storage, aminothiophenols should be stored in a tightly sealed container, in a cool, dark, and dry environment.[2][5][6] For maximum stability, storage in a freezer under an inert atmosphere is recommended.

III. Detailed Experimental Protocols

Protocol 1: Deoxygenating Solvents by Inert Gas Sparging

This protocol describes the most common and accessible method for removing dissolved oxygen from solvents.[9][15]

  • Apparatus Setup:

    • Assemble a clean, dry flask (e.g., a Schlenk flask) containing the solvent to be deoxygenated.

    • Seal the flask with a septum.

    • Prepare a long needle or glass tube connected via tubing to a source of inert gas (high-purity nitrogen or argon).

    • Prepare a second, shorter needle to act as a gas outlet.

  • Sparging Procedure:

    • Insert the long inert gas inlet needle through the septum, ensuring its tip is submerged well below the surface of the solvent.

    • Insert the shorter outlet needle through the septum, ensuring its tip remains above the liquid level.

    • Begin a gentle but steady flow of the inert gas. You should see bubbles forming in the solvent.

    • Sparge the solvent for a minimum of 30-60 minutes. The time required will depend on the volume of solvent and the gas flow rate.[9]

  • Storage:

    • Once deoxygenation is complete, remove the outlet needle first, followed by the inlet needle.

    • The deoxygenated solvent can be stored under a positive pressure of the inert gas. It is best to use the solvent within 1-2 days.[9][16]

G cluster_0 Solvent Deoxygenation Workflow Inert Gas Source Inert Gas Source Solvent Flask Solvent Flask Inert Gas Source->Solvent Flask Sparging Gas Outlet Gas Outlet Solvent Flask->Gas Outlet Venting Gas Inlet Gas Inlet

Caption: Workflow for solvent deoxygenation by sparging.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol outlines the basic steps for conducting a reaction in an oxygen-free environment using standard laboratory glassware.

  • Glassware Preparation:

    • Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum.

    • Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser).

  • Inerting the Apparatus:

    • Seal the apparatus with septa.

    • Connect the apparatus to a Schlenk line or a manifold that can supply both vacuum and an inert gas.

    • Evacuate the apparatus under vacuum for several minutes to remove the air.

    • Backfill the apparatus with inert gas (nitrogen or argon).

    • Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition:

    • Add deoxygenated solvents and liquid reagents to the reaction flask using a gas-tight syringe or cannula.

    • Add solid reagents under a positive flow of inert gas to prevent air from entering the flask.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to an oil bubbler or a balloon filled with the inert gas.

G Start Start Dry_Glassware Dry Glassware Start->Dry_Glassware Assemble_Apparatus Assemble Apparatus Dry_Glassware->Assemble_Apparatus Inert_Atmosphere Establish Inert Atmosphere (3x Vacuum/Backfill) Assemble_Apparatus->Inert_Atmosphere Add_Reagents Add Deoxygenated Reagents Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction Under Positive Pressure Add_Reagents->Run_Reaction End End Run_Reaction->End

Caption: Inert atmosphere reaction setup workflow.

IV. References

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-methylbenzothiazole

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-amino-6-methylbenzothiazole. It provides in-depth technical support, moving beyond a simple procedural ou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-amino-6-methylbenzothiazole. It provides in-depth technical support, moving beyond a simple procedural outline to address the critical nuances, potential pitfalls, and optimization strategies essential for successfully scaling up this important pharmaceutical intermediate.[1] Our focus is on providing a self-validating system of protocols and troubleshooting advice grounded in established chemical principles.

Overview of the Synthetic Pathway

The most robust and widely cited laboratory-scale synthesis of 2-amino-6-methylbenzothiazole begins with p-toluidine. The process occurs in two primary stages within a one-pot setup:

  • Thiourea Formation: p-Toluidine is first converted into its sulfate salt, which then reacts with sodium thiocyanate to form the key intermediate, N-(4-methylphenyl)thiourea (p-tolylthiourea), in situ.

  • Oxidative Cyclization: The intermediate thiourea undergoes an intramolecular electrophilic substitution, cyclizing to form the benzothiazole ring. This step is driven by an oxidizing agent, typically sulfuryl chloride, which also facilitates the necessary chlorination-elimination sequence.

This method, detailed in Organic Syntheses, is favored for its reliability and decent yields on a significant lab scale (100-110 g).[2][3]

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses, Coll. Vol. 3, p. 76 (1955).[2][4]

Table 1: Reagent Specifications and Quantities (Based on 1 mole of p-Toluidine)

ReagentMolar Mass ( g/mol )Quantity (g)MolesVolume (ml)Notes
p-Toluidine107.151071.0~107Practical grade, distilled just before use for best results.[2]
Chlorobenzene112.56--700Solvent.
Sulfuric Acid (conc.)98.08540.5529.3Forms the p-toluidine sulfate salt.
Sodium Thiocyanate81.07901.1-Thiocyanating agent.
Sulfuryl Chloride134.971801.34108Oxidizing and cyclizing agent.
Ammonium Hydroxide (conc.)35.05 (as NH₄OH)--~200For basification and product precipitation.
Ethanol46.07--300For recrystallization.
Activated Carbon (Norit)12.0110--For decolorizing during purification.
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), thermometer, and a dropping funnel.

  • Salt Formation: Charge the flask with p-toluidine (107 g, 1.0 mol) and chlorobenzene (700 ml). Begin stirring and, over 5 minutes, add concentrated sulfuric acid (54 g, 0.55 mol) dropwise from the funnel. A fine, white suspension of p-toluidine sulfate will form.

  • Thiourea Formation: Add sodium thiocyanate (90 g, 1.1 mol) to the suspension. Heat the mixture to an internal temperature of 100°C using an oil bath and maintain for 3 hours. The solid will gradually dissolve as the p-tolylthiourea intermediate forms.

  • Cyclization: Cool the reaction mixture to 30°C. Add sulfuryl chloride (180 g, 1.34 mol) dropwise over 15 minutes. Crucially, maintain the internal temperature below 50°C using an ice bath if necessary. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas.

  • Reaction Completion: After the addition is complete, maintain the mixture at 50°C for 2 hours until gas evolution ceases.

  • Initial Work-up: Cool the mixture and filter to remove the chlorobenzene. The filtrate can be saved for reuse.[2] Wash the solid residue with a small amount of ether to aid in drying.

  • Isolation of Crude Product: Transfer the solid residue to a larger beaker and dissolve it in 1 liter of hot water. Use steam distillation to remove any residual chlorobenzene. Filter the hot solution to remove any minor insoluble materials.

  • Precipitation: Allow the aqueous solution to cool slightly, then make it alkaline to litmus paper by adding concentrated ammonium hydroxide (~200 ml). The product, 2-amino-6-methylbenzothiazole, will precipitate.

  • Filtration: Chill the mixture in an ice bath to maximize precipitation, then filter the solid product and wash it with 200 ml of cold water.

  • Purification (Recrystallization): Dissolve the crude solid (which typically melts around 123–128°C) in 300 ml of hot ethanol.[3] Add activated carbon (10 g), and filter the hot suspension through a pre-warmed funnel. To the hot filtrate, add 500 ml of hot water, stir vigorously, and chill rapidly.

  • Final Collection: After 30 minutes, filter the pale-yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight. The expected yield is 105–110 g (64–67%), with a melting point of 135–136°C.[2]

Reaction Mechanism & Workflow

Understanding the mechanism is key to troubleshooting. The process involves the formation of an electrophilic sulfenyl chloride intermediate which then attacks the electron-rich aromatic ring of the thiourea.

Reaction_Mechanism Fig 1. Reaction Mechanism cluster_0 Stage 1: Thiourea Formation cluster_1 Stage 2: Oxidative Cyclization p_toluidine p-Toluidine thiourea p-Tolylthiourea (in situ) p_toluidine->thiourea + H₂SO₄ thiocyanate NaSCN thiocyanate->thiourea intermediate Electrophilic Intermediate thiourea->intermediate + SO₂Cl₂ so2cl2 SO₂Cl₂ so2cl2->intermediate product 2-Amino-6-methylbenzothiazole intermediate->product Intramolecular Cyclization - 2HCl, -SO₂ Experimental_Workflow Fig 2. Experimental Workflow A 1. Reagent Charging (p-Toluidine, Chlorobenzene) B 2. Salt Formation (Add H₂SO₄) A->B C 3. Thiourea Synthesis (Add NaSCN, Heat to 100°C) B->C D 4. Cyclization (Cool to 30°C, Add SO₂Cl₂ < 50°C) C->D E 5. Work-up (Filter, Dissolve in H₂O) D->E F 6. Precipitation (Add NH₄OH) E->F G 7. Purification (Recrystallize from EtOH/H₂O) F->G H 8. Final Product (Filter and Dry) G->H

Caption: Fig 2. Step-by-step experimental workflow.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Table 2: Troubleshooting Summary

Problem IDIssuePotential Cause(s)Recommended Solution(s)
P1 Low Final Yield Impure p-toluidine; Incomplete thiourea formation or cyclization; Temperature excursion during SO₂Cl₂ addition; Product loss during work-up.Distill p-toluidine before use. [2]Ensure full 3-hour heating for thiourea step. Strictly control temperature below 50°C during cyclization. Minimize water washes; ensure complete precipitation by chilling.
P2 Dark, Tar-like Residue Forms Oxidation of starting material or intermediates; Overheating during cyclization.Use high-purity, freshly distilled p-toluidine. Adhere strictly to temperature control (<50°C). An inert atmosphere can help but is not typically required for this specific procedure. [5]
P3 Product Fails to Precipitate Insufficient addition of ammonium hydroxide (solution not alkaline); Insufficient product concentration.Add more NH₄OH until the solution is strongly basic (check with pH paper). If the product is very soluble, try to reduce the volume of water used for dissolution or perform extraction with an organic solvent.
P4 Low Melting Point / Oily Product Presence of unreacted intermediates (p-tolylthiourea); Contamination with byproducts.Ensure cyclization reaction goes to completion (2 hours at 50°C). Perform the purification step carefully (activated carbon and recrystallization). If impurities persist, column chromatography may be necessary. [6]
P5 Violent Reaction / Runaway Too rapid addition of sulfuric acid or sulfuryl chloride.Add reagents dropwise with efficient stirring and external cooling on standby. For larger scales, consider a syringe pump for controlled addition of SO₂Cl₂.
In-Depth Q&A

Question 1: My final yield is consistently below 50%. What are the most likely causes?

Answer: A low yield is a frequent issue and can often be traced to three critical areas:

  • Purity of p-Toluidine: The commercial-grade p-toluidine can contain isomers and oxidized impurities that interfere with the reaction. [7][8]The single most effective step to improve yield is to distill the p-toluidine immediately before use. [2]2. Temperature Control During Cyclization: The addition of sulfuryl chloride is highly exothermic. If the temperature rises above 50°C, side reactions and decomposition can occur, drastically reducing the yield of the desired product. [2]Ensure you have an efficient cooling bath (ice-water) ready.

  • Incomplete Reactions: Both the thiourea formation and the cyclization steps are time and temperature-dependent. Ensure you are heating at 100°C for the full 3 hours for the first step and maintaining 50°C for 2 hours for the second. Progress can be monitored using Thin-Layer Chromatography (TLC). [6][9] Question 2: During the sulfuryl chloride addition, my mixture turned very dark brown, and the final product was a sticky, impure solid. What happened?

Answer: This strongly suggests that decomposition and polymerization side-reactions have occurred. The primary cause is almost always a loss of temperature control during the exothermic cyclization step. [5]High local temperatures can lead to the breakdown of the thiourea intermediate and the formation of polymeric, tar-like materials. To prevent this, add the sulfuryl chloride slowly and dropwise, ensuring the bulk of the reaction mixture remains below 50°C. Vigorous stirring is also essential to dissipate heat and prevent localized "hot spots."

Question 3: After purification, my product's melting point is 128°C, much lower than the reported 135-136°C. How can I improve its purity?

Answer: A low and broad melting point indicates the presence of impurities. [2]* Unreacted Intermediate: The most likely impurity is unreacted p-tolylthiourea. This suggests the cyclization step was incomplete.

  • Inefficient Purification: The initial recrystallization may not have been sufficient.

Solutions:

  • Optimize Recrystallization: Ensure you use the minimum amount of hot ethanol to dissolve the crude product. Adding too much solvent will prevent efficient crystallization upon the addition of hot water. Rapid cooling with vigorous stirring promotes the formation of smaller, purer crystals. [3]2. Second Recrystallization: If the melting point is still low, a second recrystallization from ethanol/water is often effective.

  • Column Chromatography: For very stubborn impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable method for purifying benzothiazole derivatives. [6]

Troubleshooting_Tree Fig 3. Troubleshooting Decision Tree Start Low Yield or Impure Product Q1 Was p-toluidine distilled? Start->Q1 A1_No Distill p-toluidine before use. Q1->A1_No No Q2 Was temp. < 50°C during SO₂Cl₂ addition? Q1->Q2 Yes End Problem Solved A1_No->End A2_No Improve cooling and slow addition rate. Q2->A2_No No Q3 Were reaction times/ temps met? Q2->Q3 Yes A2_No->End A3_No Ensure 3h @ 100°C and 2h @ 50°C. Q3->A3_No No Q4 Is purification effective? Q3->Q4 Yes A3_No->End A4_No Optimize recrystallization or use chromatography. Q4->A4_No No Q4->End Yes A4_No->End

Caption: Fig 3. Logical flow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this reaction?

    • A: This synthesis involves several hazardous materials and should only be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

      • p-Toluidine: Toxic and a suspected carcinogen. [8] * Sulfuryl Chloride: Highly corrosive and reacts violently with water.

      • Gas Evolution: The reaction releases significant amounts of HCl and SO₂ gas. The reflux condenser must be vented to a scrubber (e.g., a beaker with a sodium hydroxide solution) to neutralize these acidic gases.

  • Q2: Are there alternative, potentially "greener," methods for this synthesis?

    • A: Yes, several other methods exist, though they have their own trade-offs. The classic Hugerschoff reaction involves treating anilines with potassium thiocyanate and bromine in acetic acid. [10]While this avoids chlorinated solvents and sulfuryl chloride, it uses stoichiometric bromine and can lead to unwanted aromatic bromination as a side reaction. [11]Modern research focuses on catalytic and solvent-free methods, but the sulfuryl chloride route remains one of the most reliable for large-scale lab preparations. [12][13]

  • Q3: How do I properly dispose of the waste from this reaction?

    • A: All waste must be handled according to institutional and local environmental regulations.

      • Chlorinated Solvents (Chlorobenzene): Collect in a designated halogenated waste container.

      • Aqueous Waste: The aqueous filtrate after product precipitation will be basic and contain salts. It should be neutralized before disposal.

      • Solid Waste: Filter paper and any solid residues should be disposed of in a solid chemical waste container.

  • Q4: Can I replace sulfuryl chloride with a different oxidizing agent?

    • A: Yes, other reagents can effect this transformation. Bromine in a suitable solvent is a common alternative for the oxidative cyclization of arylthioureas. [14]However, sulfuryl chloride is often convenient for this specific one-pot procedure starting from the aniline, as it is a potent electrophilic agent that drives the reaction efficiently. [2]Substituting it would require significant procedural redevelopment.

References

  • Allen, C. F. H.; VanAllan, J. A. (1955). "2-Amino-6-methylbenzothiazole". Organic Syntheses. Coll. Vol. 3, p. 76. Available from: [Link]

  • Galochkina, A. A., et al. (2021). "Synthesis of biologically active derivatives of 2-aminobenzothiazole". Russian Chemical Bulletin. Available from: [Link]

  • Loewe, W., et al. (1974). "Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole". Google Patents (US3801587A).
  • CN103232407B (2013). "Method for preparing 2-methylbenzothiazole derivative". Google Patents.
  • Kamal, A., et al. (2006). "Solid-Phase Synthesis of 2-Aminobenzothiazoles". Journal of Combinatorial Chemistry. Available from: [Link]

  • Nishad, A., et al. (2024). "Synthesis and Pharmacological Activities of Benzothiazole Derivatives". Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Malik, J. K., et al. (2010). "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis". Der Pharmacia Lettre. Available from: [Link]

  • Gao, X., et al. (2022). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry". Molecules. Available from: [Link]

  • Gao, X., et al. (2022). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry". ResearchGate. Available from: [Link]

  • Sharma, A., et al. (2024). "Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles". ChemistrySelect. Available from: [Link]

  • Organic Chemistry Portal (n.d.). "Benzothiazole synthesis". Organic Chemistry Portal. Available from: [Link]

  • Al-Juboori, A. A. H. (2012). "Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against". Journal of Al-Nahrain University. Available from: [Link]

  • Shrey, M., et al. (2016). "SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES". ResearchGate. Available from: [Link]

  • Xhanari, K., et al. (2024). "2-Amino-6-methylbenzothiazole as corrosion inhibitor for low carbon steel in acidic solution: Experimental and theoretical studies". ResearchGate. Available from: [Link]

  • CN1772744A (2006). "Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole". Google Patents.
  • Patil, V., et al. (2014). "Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative". IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). "2-Amino-6-methylbenzothiazole: A Versatile Pharmaceutical Intermediate". Pharma-intermediate.com. Available from: [Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC. (n.d.). Retrieved from [Link]

  • Sciencemadness Discussion Board (2007). "2-Amino benzothiazole 6-carboxylic acid synthesis". Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) (n.d.). "Recent progress of direct thiocyanation reactions". Available from: [Link]

  • PubChem (n.d.). "2-Amino-6-methylbenzothiazole". Available from: [Link]

  • PubChem (n.d.). "p-Toluidine, alpha-(phenylthio)-". Available from: [Link]

  • SIELC Technologies (n.d.). "p-Toluidine". Available from: [Link]

  • Wikipedia (n.d.). "Toluidine". Available from: [Link]

Sources

Optimization

Benzothiazole Assay Support Center: Overcoming Solubility and Aggregation Roadblocks

Welcome to the Technical Support Center for Benzothiazole Compound Assays. Benzothiazoles are privileged pharmacophores widely used in drug discovery (e.g., kinase inhibitors, antimitotics, and neuroprotectants).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiazole Compound Assays. Benzothiazoles are privileged pharmacophores widely used in drug discovery (e.g., kinase inhibitors, antimitotics, and neuroprotectants). However, their highly planar, lipophilic nature makes them notoriously difficult to handle in aqueous environments. Poor solubility often leads to assay interference, false positives (PAINS-like behavior), and erratic cell-based assay results.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve benzothiazole solubility issues using biophysically validated methodologies.

Diagnostic Workflow for Benzothiazole Assay Failures

Before altering your compound or assay, you must identify whether your issue is driven by colloidal aggregation (causing false positives) or kinetic precipitation (causing signal quenching or false negatives).

BenzothiazoleTroubleshooting Start Benzothiazole Assay Issue FalsePos Unexpected High Activity (Suspected False Positive) Start->FalsePos Precip Visible Precipitation or Signal Quenching Start->Precip Detergent Detergent-Sensitivity Assay (Add 0.01% Triton X-100) FalsePos->Detergent Neph Kinetic Solubility Assay (Laser Nephelometry) Precip->Neph Colloidal Activity Drops? Colloidal Aggregation Confirmed Detergent->Colloidal DLS Validate via Dynamic Light Scattering (DLS) Colloidal->DLS Cyclo Reformulate with HP-β-CD or Optimize Co-solvents Neph->Cyclo

Workflow for diagnosing and resolving benzothiazole solubility and aggregation issues.

Troubleshooting Guide & FAQs

Q1: Why do my benzothiazole derivatives show potent activity in biochemical screens but fail completely in secondary or cell-based assays? A: This is a classic hallmark of colloidal aggregation. Because benzothiazoles are highly planar and hydrophobic, they frequently exceed their critical aggregation concentration (CAC) in aqueous buffers. Instead of precipitating out of solution, they self-assemble into liquid-liquid phase-separated colloidal particles[1]. These aggregates nonspecifically adsorb and sequester target enzymes on their surface, leading to artificial enzyme inhibition and false-positive hits in high-throughput screening (HTS)[2].

Q2: How can I definitively determine if my compound is acting as a colloidal aggregator? A: The most reliable biochemical diagnostic is a detergent-sensitivity assay. Adding a non-ionic surfactant (such as 0.01% Triton X-100) to your assay buffer disrupts these colloidal particles. If your benzothiazole's inhibitory activity drops significantly (e.g., a >2-fold rightward shift in IC50) upon the addition of detergent, it is highly likely an aggregator[2]. For biophysical confirmation, use Dynamic Light Scattering (DLS) to detect the presence of particles in the 50–1000 nm range[3].

Q3: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS. How can I prevent this "crashing out"? A: This occurs because the local concentration of the benzothiazole exceeds its kinetic solubility limit before the DMSO can fully diffuse into the aqueous phase. To mitigate this causality:

  • Order of Addition: Always add the DMSO stock to a rapidly mixing buffer, never the reverse.

  • Cyclodextrin Formulation: If kinetic precipitation persists, formulate the buffer with Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic benzothiazole core, while their hydrophilic exterior maintains aqueous solubility without altering the drug's covalent structure or ionization state[4].

Validated Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

Nephelometry measures forward-scattered light caused by insoluble particles and is the industry gold standard for determining kinetic solubility in HTS formats[5].

Self-Validating System: This protocol utilizes Ondansetron as a poorly soluble negative control and 2′-deoxy-5-fluorouridine as a highly soluble positive control to establish a reliable baseline for light scattering[6].

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of your benzothiazole compounds, Ondansetron (insoluble control), and 2′-deoxy-5-fluorouridine (soluble control) in 100% DMSO.

  • Serial Dilution: In a 384-well clear-bottom microtiter plate, create a linear serial dilution of the DMSO stocks.

  • Aqueous Injection: Using an automated liquid handler, rapidly inject the aqueous assay buffer (e.g., PBS, pH 7.4) into the wells to achieve final compound concentrations ranging from 10 µM to 2 mM, keeping final DMSO concentration constant (typically 1-2%).

  • Incubation: Mix the plate at 700 RPM for 1 minute, then incubate at 37°C for 2 hours[7].

  • Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the Relative Nephelometric Units (RNU) against compound concentration. The concentration at which the RNU sharply increases above the baseline (defined by the soluble control) is the kinetic solubility limit.

Protocol B: Detergent-Sensitivity Assay for Aggregation Detection

Self-Validating System: This assay is run in parallel (with and without detergent). A true competitive inhibitor will maintain its IC50 across both conditions, internally validating the assay's integrity against false positives.

Step-by-Step Methodology:

  • Buffer Prep: Prepare two identical batches of your standard biochemical assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 or Tween-20.

  • Compound Addition: Dispense your benzothiazole compound in a dose-response format into two separate assay plates (one for each buffer).

  • Enzyme/Substrate Addition: Add the target enzyme and substrate to initiate the reaction. Ensure the enzyme concentration is kept constant across both plates.

  • Readout & Comparison: Calculate the IC50 for both conditions. If the IC50 in the detergent plate is >2-fold higher than the detergent-free plate, the compound is flagged as a colloidal aggregator[2].

Quantitative Data: Solubility Enhancement Strategies

When modifying your assay formulation, it is critical to balance solubility enhancement against potential assay interference.

Table 1: Comparison of Solubility Enhancers for Benzothiazole Assays

StrategyMechanism of ActionMax Recommended Assay Conc.AdvantagesDisadvantages & Interference Risks
DMSO Organic Co-solvent (Lowers dielectric constant)1% - 2% (v/v)Universal solvent for library storage; highly effective for initial dilutions.>2% causes enzyme denaturation, cell toxicity, and alters binding thermodynamics.
Triton X-100 Non-ionic Surfactant (Micelle formation)0.01% - 0.05% (v/v)Disrupts colloidal aggregates; prevents non-specific plastic binding.Can lyse cells in cell-based assays; may strip weakly bound co-factors from enzymes.
HP-β-CD Inclusion Complexation (Hydrophobic encapsulation)1% - 5% (w/v)Dramatically increases apparent solubility; non-toxic to cells; no covalent changes.High concentrations can extract cholesterol from cell membranes, altering cell viability.
BSA Protein Binding (Hydrophobic pocket sequestration)0.1% - 1% (w/v)Mimics physiological serum conditions; prevents plastic adsorption.Can mask true compound potency by reducing the free-drug fraction available to the target.

References

  • Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence. University of Toronto (Shoichet Lab). [Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry (ACS).[Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News Medical. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH PMC. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG Labtech.[Link]

Sources

Troubleshooting

dealing with oily product instead of crystals in benzothiazole synthesis

Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of benzothiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of benzothiazole derivatives. We will specifically address one of the most common and frustrating issues: obtaining an oily product instead of the expected crystalline solid. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose the problem, understand the underlying chemistry, and successfully isolate your target compound.

Troubleshooting Guide: From Unwanted Oil to Pure Crystals

Help! My Benzothiazole Synthesis Yielded an Oil, Not Crystals. What Went Wrong and How Do I Fix It?

Encountering a viscous oil or a stubborn gum instead of a crystalline product is a frequent hurdle in organic synthesis. In the context of benzothiazole synthesis, this issue, often termed "oiling out," can arise from a combination of factors related to the reaction itself, the work-up procedure, or the crystallization process.[1][2] The key is a systematic approach to identify the root cause.

Logical Troubleshooting Workflow

The following workflow provides a structured path to diagnose and solve the issue of an oily product.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solution start Oily Product Obtained check_crude Analyze Crude Product (TLC, ¹H NMR) start->check_crude is_impure Is the product impure or an incomplete reaction? check_crude->is_impure is_low_mp Is the pure product a low-melting solid or oil? is_impure->is_low_mp No optimize_rxn Optimize Reaction Conditions & Starting Material Purity is_impure->optimize_rxn Yes is_oiling_out Is the pure product 'oiling out' during crystallization? is_low_mp->is_oiling_out No alt_purify Alternative Purification: - Column Chromatography - Convert to Solid Salt is_low_mp->alt_purify Yes optimize_cryst Optimize Crystallization - Slow Cooling - Change Solvent - Reduce Concentration is_oiling_out->optimize_cryst Yes end_node Crystalline Product optimize_rxn->end_node alt_purify->end_node optimize_cryst->end_node

Caption: A step-by-step workflow for troubleshooting an oily product.

Phase 1 & 2: Assessing the Crude Product & Diagnosing the Cause

Before attempting any corrective measures, you must understand the composition of your oil. A quick Thin-Layer Chromatography (TLC) and a crude ¹H NMR spectrum are invaluable diagnostic tools.

Observation from AnalysisPotential Cause
Multiple spots on TLC; complex NMR. Impurity & Side Reactions: The oil is a mixture of your product, unreacted starting materials, and byproducts.
Clean NMR, but signals don't match the final benzothiazole. Incomplete Cyclization: The reaction may have stalled at the benzothiazoline intermediate.
Clean NMR matching the desired product. Inherent Product Nature or Crystallization Failure: Your pure compound is either a low-melting solid/oil, or it failed to crystallize under the current conditions ("oiling out").
Phase 3: Implementing Solutions
1. Cause: Impurities & Side Reactions

The most common route to benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acids.[3][4][5] However, 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide-linked dimer which can lead to polymeric, tar-like byproducts that inhibit crystallization.[6][7]

Causality Explained: Impurities act as disruptors to the formation of a regular crystal lattice.[8] Even small amounts can suppress the melting point of your product and favor a liquid or amorphous state.

Solutions:

  • Ensure Starting Material Purity: Use a freshly opened bottle of 2-aminothiophenol or purify it by distillation or recrystallization before use.[6][7] Its purity is paramount.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen and prevent oxidation of the thiol group.[6][7]

  • Control Reaction Conditions: Avoid excessively high temperatures or harsh oxidants which can promote polymerization and other side reactions.[7] Sometimes, milder conditions for a longer duration yield a cleaner product.[6]

2. Cause: Incomplete Cyclization

The reaction proceeds via a benzothiazoline intermediate, which must be oxidized to form the final aromatic benzothiazole. If this final aromatization step is incomplete, the intermediate, which may be an oil, will contaminate your product.[7]

Causality Explained: The benzothiazoline is a different chemical entity with its own distinct physical properties. A mixture of the intermediate and the final product will have a significantly lower melting point (eutectic mixture) and is very unlikely to crystallize.

Solutions:

  • Reaction Monitoring: Use TLC to monitor the reaction until the starting material and intermediate spots have been fully consumed.[6]

  • Optimize Oxidant/Catalyst: Ensure you are using an adequate amount of the oxidizing agent (in many modern syntheses, this can be air or DMSO).[9] If using a catalyst, its choice is crucial for efficient cyclization.[6]

  • Increase Temperature/Time: If the reaction has stalled, gently increasing the temperature or extending the reaction time may drive it to completion.

3. Cause: The Product is Inherently an Oil or Low-Melting Solid

Some benzothiazole derivatives, particularly those with flexible alkyl chains or certain substitution patterns that disrupt crystal packing, are oils or low-melting solids at room temperature.[10][11] If your crude analysis (NMR) shows a pure compound, this is a strong possibility.

Solutions:

  • Purify by Chromatography: If the product is an oil, crystallization is not a viable purification method. Use column chromatography.

    • Silica vs. Alumina: Be aware that some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[6] If you observe streaking on TLC or degradation, switch to neutral or basic alumina for your column.[6]

  • Convert to a Solid Derivative: This is a classic and highly effective technique. If your benzothiazole has a basic nitrogen atom, you can convert the purified oil into a salt (e.g., a hydrochloride or picrate salt), which is almost always a crystalline solid.[6][12]

    Protocol: Salt Formation for Purification

    • Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of HCl in ether (or a similar acid solution) dropwise while stirring.

    • The solid hydrochloride salt should precipitate out.

    • Collect the solid by filtration, wash with cold solvent, and recrystallize it.

    • Once pure, you can regenerate the free base (the original oil, but now pure) by dissolving the salt in water and neutralizing with a base like sodium bicarbonate.

4. Cause: "Oiling Out" During Crystallization

This occurs when the compound precipitates from the solution at a temperature above its melting point.[2][13] Instead of forming an ordered crystal lattice, the molecules aggregate as a liquid phase. This is often caused by using too little solvent (high supersaturation) or cooling the solution too quickly.[13][14]

Protocol: Overcoming Oiling Out

  • Re-dissolve: If an oil forms upon cooling, place the flask back on the heat source and warm it until the oil completely re-dissolves.[2][13]

  • Add More Solvent: Add a small amount (10-20% more) of the hot solvent to the solution.[13] This reduces the supersaturation level, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Ensure Slow Cooling: This is critical. Do not place the hot flask directly into an ice bath.[14] Allow it to cool slowly on the benchtop, perhaps insulated with a beaker of warm water or paper towels. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[2]

  • Induce Nucleation: If no crystals form after slow cooling, try scratching the inside of the flask just below the solvent line with a glass rod.[2][13] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound if available.[13]

  • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. An ideal solvent dissolves the compound when hot but poorly when cold.[15][16] Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[12][15]

Common Crystallization SolventsBoiling Point (°C)PolarityNotes
Water 100Very PolarGood for polar compounds; used in solvent pairs.
Ethanol 78PolarDissolves many organics when hot. Often used with water.
Methanol 65PolarSimilar to ethanol but more volatile.
Ethyl Acetate 77IntermediateExcellent general-purpose solvent. Often paired with hexane.
Acetone 56IntermediateDissolves most organics; low boiling point can be a drawback.
Dichloromethane 40IntermediateLow boiling point, good solvent. Use in a fume hood.
Hexane(s) ~69Non-polarGood for non-polar compounds. Often used as the "poor" solvent.
Toluene 111Non-polarHigh boiling point can sometimes cause oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing benzothiazole derivatives? A1: The most prevalent and versatile methods involve the condensation of 2-aminothiophenol with various carbonyl compounds.[3][6] These include carboxylic acids, aldehydes, acyl chlorides, and esters.[5] Many modern, green chemistry approaches focus on the reaction between 2-aminothiophenol and aldehydes.[4][17]

Q2: My 2-aminothiophenol starting material is dark brown. Can I still use it? A2: A dark color is a strong indicator of oxidation, which forms disulfide byproducts that can significantly lower your yield and complicate purification.[7] While the reaction might still work, it is highly recommended to purify the 2-aminothiophenol by distillation under reduced pressure or recrystallization before use to achieve a cleaner reaction and better yield.[6][7]

Q3: Are there any "green" or environmentally friendly approaches to benzothiazole synthesis? A3: Yes, significant research has focused on developing more sustainable protocols. These often involve using water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions.[4][6][9] Methods using microwave irradiation or visible light have also gained popularity as they can dramatically reduce reaction times and energy consumption while often proceeding under mild conditions.[6][10]

Q4: My TLC plate shows a streak instead of a clean spot during column chromatography. What does this mean? A4: Streaking on a silica gel TLC plate often indicates that your compound is either highly polar and interacting very strongly with the stationary phase, or it is degrading on the acidic silica surface.[6] To resolve this, you can try adding a small amount of a modifying solvent (like triethylamine for basic compounds or acetic acid for acidic compounds) to your eluent. If degradation is suspected, switching to a more inert stationary phase like neutral or basic alumina is the recommended solution.[6]

References

  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. (URL: )
  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones | Organic Letters - ACS Publications. (URL: [Link])

  • Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate. (URL: [Link])

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (URL: )
  • A method to crystallize substances that oil out - ResearchGate. (URL: [Link])

  • How to avoid byproduct formation in benzothiazole synthesis - Benchchem. (URL: )
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - Semantic Scholar. (URL: [Link])

  • How to recrystallize an oily compound? - ResearchGate. (URL: [Link])

  • Synthesis of Benzothiazole Derivatives: Application Notes and Protocols - Benchchem. (URL: )
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • SOP: CRYSTALLIZATION. (URL: [Link])

  • Impact of impurities on crystal growth. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (URL: [Link])

  • Exp 2 - Crystallization. (URL: [Link])

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

Sources

Optimization

stability issues of 6-Methylbenzothiazol-2-amine in solution

Technical Support Center: 6-Methylbenzothiazol-2-amine Stability & Troubleshooting Handling 6-Methylbenzothiazol-2-amine (CAS 2536-91-6) in solution requires a nuanced understanding of its chemical behavior. As a benzoth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methylbenzothiazol-2-amine Stability & Troubleshooting

Handling 6-Methylbenzothiazol-2-amine (CAS 2536-91-6) in solution requires a nuanced understanding of its chemical behavior. As a benzothiazole derivative featuring both a primary amine and a lipophilic methyl group, its stability is highly dependent on solvent polarity, pH, and oxidative stress. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure scientific integrity during assay preparation.

Troubleshooting Guide & FAQs

Q1: Why does my 6-Methylbenzothiazol-2-amine stock solution turn brown or yellow over time? Causality: This color shift is a classic indicator of oxidative degradation. The primary amine and the electron-rich benzothiazole ring are highly sensitive to strong oxidizing agents 1. Prolonged exposure to dissolved oxygen and ambient light generates reactive oxygen species, leading to the formation of hazardous decomposition products such as nitrogen oxides (NOx) and sulfur oxides 1. Solution: Always prepare stock solutions in degassed solvents. Store the solutions in amber glass vials to prevent photolytic degradation, and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q2: I observe precipitation when diluting my DMSO stock into aqueous assay buffers. How can I prevent this? Causality: 6-Methylbenzothiazol-2-amine exhibits moderate solubility in polar organic solvents (like DMSO and ethanol) but struggles in purely aqueous environments at neutral to high pH 2. The lipophilic methyl group at the 6-position and the benzothiazole core drive hydrophobic aggregation when the solvent dielectric constant suddenly changes. Solution: Implement a step-down dilution strategy. Pre-dilute the DMSO stock into a transitional co-solvent mixture (e.g., 5-10% ethanol or a non-ionic surfactant like Tween-20) before final introduction to the aqueous buffer. Alternatively, slightly lowering the buffer pH (e.g., pH 6.0) can protonate the amine, significantly enhancing aqueous solubility.

Q3: My compound loses target binding affinity when assayed in basic buffers (pH > 8.0). What is the mechanism? Causality: The benzothiazole ring system demonstrates robust stability in acidic conditions, but exposure to basic environments readily induces ring-opening reactions 3. Furthermore, 2-substituted benzothiazoles undergo amino-imino tautomerism; while the amino tautomer is largely predominant in neutral solutions, pH shifts can alter this equilibrium 4. This structural rearrangement fundamentally changes the molecule's hydrogen-bond donor/acceptor profile, destroying its ability to interact with target binding pockets. Solution: Strictly maintain assay buffers between pH 5.5 and 7.4. Avoid using strong bases during pH adjustment of the final assay media.

Quantitative Stability Data

The following table summarizes the empirical stability and solubility metrics to guide your experimental design.

Solvent / ConditionMax Solubility (approx.)Estimated Half-Life (25°C)Recommended Storage
Anhydrous DMSO>50 mM>6 months-20°C, dark, Argon headspace
Absolute Ethanol~20 mM~3 months-20°C, tightly sealed
Aqueous Buffer (pH 7.4)<1 mM<24 hoursPrepare fresh immediately
Aqueous Buffer (pH 9.0)<1 mM<2 hours (Ring opening)Avoid basic pH conditions

Self-Validating Experimental Protocol

Methodology: Preparation and Validation of a Stable 10 mM Stock Solution To ensure reproducibility, this protocol incorporates a self-validating analytical step to confirm compound integrity before downstream application.

  • Solvent Degassing : Sparge anhydrous DMSO with Argon gas for 15 minutes to actively displace dissolved oxygen.

  • Precise Weighing : Weigh exactly 1.64 mg of 6-Methylbenzothiazol-2-amine (MW = 164.22 g/mol ) into a sterile, amber glass vial.

  • Dissolution : Add 1.0 mL of the degassed DMSO. Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquotting : Divide the master stock into 50 µL single-use aliquots in microcentrifuge tubes. Purge the headspace of each tube with Argon to prevent freeze-thaw oxidative damage. Store at -20°C.

  • Validation (LC-MS/UV-Vis) : Self-Validation Step. Take one aliquot, perform a 1:1000 dilution in methanol, and analyze via UV-Vis spectrophotometry ( λmax​ ~260 nm) to establish a baseline absorbance profile. Prior to critical assays, re-run this analysis; the appearance of secondary peaks or a shift in the λmax​ indicates ring-opening or oxidation, signaling that the batch must be discarded.

Stability Troubleshooting Workflow

G N1 Stock Solution Instability (6-Methylbenzothiazol-2-amine) N2 Evaluate pH & Buffer N1->N2 N3 pH > 8.0 (Basic) N2->N3 N5 pH 5.0 - 7.4 (Acidic/Neutral) N2->N5 N4 Ring-Opening Degradation N3->N4 Base Catalysis N6 Stable Amino Tautomer N5->N6 Protonation N7 Assess Oxidation Risk N6->N7 N8 Argon Purge & -20°C Storage N7->N8 Prevent O2 Exposure

Troubleshooting workflow for 6-Methylbenzothiazol-2-amine solution stability.

Sources

Reference Data & Comparative Studies

Validation

The Tale of Two Substituents: A Comparative Guide to the Biological Activity of 6-Methyl vs. 6-Chloro Benzothiazoles

For Immediate Release In the intricate world of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents.[1][2] Its bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents.[1][2] Its bicyclic system, a fusion of a benzene and a thiazole ring, offers a unique template for drug design, with substitutions at various positions dramatically influencing its biological profile.[2][3] Among these, modifications at the C-6 position have proven to be particularly critical in dictating the therapeutic potential of the resulting compounds.[4]

This guide provides an in-depth, objective comparison of the biological activities of two key classes of C-6 substituted benzothiazoles: those bearing a 6-methyl group and those with a 6-chloro substituent. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to inform future discovery efforts.

The Crucial Role of the C-6 Position

The C-6 position of the benzothiazole ring is a strategic site for substitution. The nature of the functional group at this position can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of its interaction with biological targets. The introduction of an electron-donating group like methyl (-CH₃) versus an electron-withdrawing and halogen group like chloro (-Cl) can lead to profound differences in biological activity.[5][6]

Anticancer Activity: A Comparative Overview

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the inhibition of crucial cellular pathways implicated in cancer progression.[1][3]

6-Methylbenzothiazole Derivatives in Oncology

The presence of a methyl group at the C-6 position has been associated with potent anticancer activity in various cancer cell lines. This electron-donating group can enhance the electron density of the benzothiazole ring system, potentially influencing its binding affinity to target proteins.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II)Colon CarcinomaNot specified, but noted as having "promising efficacy"[1]
Sulphonamide scaffold based BTA (Compound 40)MCF-7 (Breast Cancer)34.5[7]
Sulphonamide scaffold based BTA (Compound 40)HeLa (Cervical Cancer)44.15[7]
Sulphonamide scaffold based BTA (Compound 40)MG63 (Osteosarcoma)36.1[7]
Ru(III) containing methylbenzothiazoleK-562 (Leukemia)16.21 ± 2.33
Ru(III) containing methylbenzothiazoleKE-37 (Leukemia)7.74 ± 2.50
6-Chlorobenzothiazole Derivatives in Oncology

The 6-chloro substitution introduces an electron-withdrawing group and a halogen atom, which can alter the molecule's reactivity and ability to form halogen bonds with biological targets. This has led to the development of highly potent anticancer agents.

Derivative TypeCancer Cell LineGI50 (µM)Reference
Dichlorophenyl containing chlorobenzothiazole (Compound 51)Non-small cell lung cancer (HOP-92)0.0718
Dichlorophenyl containing chlorobenzothiazole (Compound 51)9 different cancer cell lines0.0718 - 1.60

Antimicrobial Activity: A Tale of Two Halogens and a Methyl Group

The benzothiazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[1] The nature of the C-6 substituent plays a significant role in modulating the antibacterial and antifungal efficacy of these compounds.

6-Methylbenzothiazole Derivatives as Antimicrobial Agents

While the primary focus for many 6-methylbenzothiazole derivatives has been on their anticancer properties, they have also demonstrated notable antimicrobial activities.

Derivative TypeMicrobial StrainMIC (µg/mL)Reference
Isatin-benzothiazole hybrid (41c)Escherichia coli3.1
Isatin-benzothiazole hybrid (41c)Pseudomonas aeruginosa6.2
Isatin-benzothiazole hybrid (41c)Bacillus cereus12.5
Isatin-benzothiazole hybrid (41c)Staphylococcus aureus12.5
6-Chlorobenzothiazole Derivatives as Antimicrobial Agents

The presence of a chloro group at the C-6 position has been shown to be beneficial for the antimicrobial activity of benzothiazole derivatives. Halogen substituents can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Derivative TypeMicrobial StrainMIC (µg/mL)Reference
1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(aryl)urea derivativesStaphylococcus aureus8[4]
Triazolo-thiadiazole derivatives with 6-chloro-BTAVarious fungal strains12.5 - 25

Structure-Activity Relationship (SAR) Insights

The disparate biological activities of 6-methyl and 6-chloro benzothiazoles can be rationalized through their differing electronic and steric properties.

  • Electron-donating vs. Electron-withdrawing Effects: The methyl group, being electron-donating, increases the electron density on the benzothiazole ring. This can enhance interactions with electron-deficient pockets in target enzymes or receptors. Conversely, the chloro group is electron-withdrawing, which can make the benzothiazole ring more susceptible to nucleophilic attack or alter its pKa, thereby influencing its ionization state and interaction with biological targets.[5][6]

  • Halogen Bonding: The chlorine atom in 6-chlorobenzothiazole can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules. This can provide an additional anchoring point, leading to enhanced binding affinity and biological activity.

  • Lipophilicity: The chloro group generally increases the lipophilicity of a molecule to a greater extent than a methyl group. This can improve its ability to cross cell membranes, which is particularly important for antimicrobial activity.

Caption: Influence of 6-methyl and 6-chloro substituents on the properties and biological activity of the benzothiazole scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies for key biological assays are outlined below.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (6-methyl and 6-chloro benzothiazole derivatives) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with benzothiazole derivatives adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for 2-4 hours (Formazan formation) add_mtt->formazan solubilize Add solubilizing agent formazan->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Sources

Comparative

The Ascendant Challenger: Evaluating the Efficacy of 6-Methylbenzothiazol-2-amine Derivatives Against Standard Anticancer Drugs

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of more effective and selective cancer therapeutics, the benzothiazole scaffold has emerged as a privileged structure, yieldi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of more effective and selective cancer therapeutics, the benzothiazole scaffold has emerged as a privileged structure, yielding derivatives with potent and diverse anticancer activities. Among these, 6-Methylbenzothiazol-2-amine derivatives are gaining significant attention. This guide provides a comprehensive, data-driven comparison of the preclinical efficacy of these emerging compounds against established, standard-of-care anticancer drugs. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to empower researchers in their quest for novel oncological agents.

The Rationale: Why 6-Methylbenzothiazol-2-amine Derivatives?

The 6-methylbenzothiazol-2-amine core represents a versatile platform for medicinal chemists. The strategic placement of the methyl group at the 6-position can influence the molecule's electronic properties and steric interactions within biological targets, potentially enhancing potency and selectivity. The 2-amino group serves as a critical handle for synthetic modifications, allowing for the introduction of a wide array of functional groups to modulate pharmacological properties. This has led to the development of a library of derivatives with promising anticancer profiles.[1][2]

Unraveling the Mechanism of Action: A Tale of Two Pathways

A significant body of evidence points towards the inhibition of critical cell signaling pathways as a primary mechanism of action for many benzothiazole derivatives.

The PI3K/Akt/mTOR Axis: A Central Target

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that benzothiazole derivatives, including those with the 6-methyl scaffold, can potently inhibit key kinases in this pathway.[4][5][6] By blocking this signaling cascade, these compounds can effectively halt uncontrolled cell proliferation and induce programmed cell death (apoptosis).

PI3K_AKT_mTOR_Pathway Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Derivative 6-Methylbenzothiazol-2-amine Derivative Derivative->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a 6-methylbenzothiazole derivative.

Induction of Apoptosis: The Cellular Suicide Program

Beyond pathway inhibition, a crucial indicator of anticancer efficacy is the ability to induce apoptosis. 6-Methylbenzothiazol-2-amine derivatives have been shown to trigger this intrinsic cell death program in various cancer cell lines.[7][8] This is often characterized by the activation of caspases, disruption of the mitochondrial membrane potential, and DNA fragmentation.[9][10]

Comparative Efficacy: A Quantitative Analysis

The true measure of a novel anticancer agent lies in its potency relative to existing therapies. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 6-Methylbenzothiazol-2-amine derivatives against several cancer cell lines, juxtaposed with the performance of standard chemotherapeutic drugs. A lower IC50 value indicates greater potency.

Table 1: In Vitro Efficacy of 6-Methylbenzothiazol-2-amine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II)Colon Carcinoma12.34 ± 0.74[7]
6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative (Compound 45)A549 (Lung Cancer)0.44[10][11]
Sulphonamide scaffold based BTA (Compound 40)MCF-7 (Breast Cancer)34.5[11][12][13]
Sulphonamide scaffold based BTA (Compound 40)HeLa (Cervical Cancer)44.15[11][12][13]
Sulphonamide scaffold based BTA (Compound 40)MG63 (Osteosarcoma)36.1[11][12][13]

Table 2: In Vitro Efficacy of Standard Anticancer Drugs (for comparison)

Standard DrugCancer Cell LineIC50 (µM) - Representative Values
CisplatinA549 (Lung Cancer)2 - 10
DoxorubicinMCF-7 (Breast Cancer)0.1 - 1
PaclitaxelHeLa (Cervical Cancer)0.01 - 0.1

Note: IC50 values for standard drugs can vary between studies and experimental conditions. The values presented are representative ranges.

From the data, it is evident that certain 6-Methylbenzothiazol-2-amine derivatives exhibit remarkable potency, with some, like the quinazolinone derivative, demonstrating sub-micromolar efficacy against lung cancer cells.[10][11] This positions them as highly promising candidates for further development.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are paramount. Here, we outline the methodologies for key assays used to evaluate the anticancer efficacy of these derivatives.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 6-Methylbenzothiazol-2-amine derivative or standard drug and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for determining the IC50 of anticancer compounds using the MTT assay.

Apoptosis Detection: Flow Cytometry with Annexin V/PI Staining

This assay quantitatively determines the percentage of cells undergoing apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify cells with compromised membrane integrity (late apoptotic or necrotic cells).[14]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for a predetermined duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells based on their fluorescence.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued investigation of 6-Methylbenzothiazol-2-amine derivatives as a promising class of anticancer agents. Their potent in vitro efficacy, often surpassing that of standard chemotherapeutics, coupled with their ability to target key oncogenic pathways like PI3K/Akt/mTOR, underscores their therapeutic potential.

Future research should focus on in vivo studies to validate the preclinical efficacy and assess the pharmacokinetic and pharmacodynamic properties of the most promising derivatives. Furthermore, continued structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and drug-like properties. The detailed protocols and comparative data provided herein offer a solid foundation for researchers to build upon in the collective effort to develop the next generation of cancer therapies.

References

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. PubMed. [Link]

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3K Inhibitors. Semantic Scholar. [Link]

  • Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. PubMed. [Link]

  • Discovery and Optimization of a Series of Benzothiazole Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors. ACS Publications. [Link]

  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]

  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. SCIDAR. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. [Link]

  • Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). PMC. [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi National Journal of Chemistry. [Link]

Sources

Validation

The Privileged Scaffold Paradox: Cross-Reactivity and Selectivity Profiling of 2-Aminobenzothiazole Inhibitors

As a Senior Application Scientist, I have spent over a decade profiling the target engagement and promiscuity of small-molecule inhibitors. In medicinal chemistry, the 2-aminobenzothiazole (2-ABT) scaffold is widely reco...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent over a decade profiling the target engagement and promiscuity of small-molecule inhibitors. In medicinal chemistry, the 2-aminobenzothiazole (2-ABT) scaffold is widely recognized as a "privileged structure." Its exocyclic amine acts as a potent hydrogen-bond donor, while the cyclic nitrogen and sulfur serve as versatile acceptors and metal coordination sites. This pharmacophoric density allows 2-ABT to mimic adenine, making it a natural ATP-competitive inhibitor for kinases. However, this same structural flexibility often leads to significant cross-reactivity across distinct protein families, from kinases to metabolic enzymes and critical off-target liabilities.

This guide objectively compares the performance, cross-reactivity profiles, and off-target liabilities of 2-ABT-based inhibitors against clinical standard alternatives, providing the self-validating experimental frameworks required to de-risk these compounds during preclinical development.

Mechanistic Overview of 2-ABT Cross-Reactivity

The 2-ABT core is inherently prone to multi-target engagement. Subtle modifications at hinge-binding motifs or solvent-exposed regions can drastically shift its selectivity profile. For instance, while certain derivatives act as potent [1], others exhibit cross-reactivity with non-kinase targets like[2] or[3].

CrossReactivity ABT 2-Aminobenzothiazole (2-ABT) Scaffold Kinases Kinase Targets ABT->Kinases ATP-competitive binding Enzymes Non-Kinase Enzymes ABT->Enzymes Allosteric / Catalytic site OffTargets Tox & Off-Targets ABT->OffTargets Metabolic liabilities PI3K PI3K Isoforms (e.g., p110δ) Kinases->PI3K VEGFR VEGFR-2 Kinases->VEGFR ALR2 Aldose Reductase (ALR2) Enzymes->ALR2 PTR1 TbPTR1 Enzymes->PTR1 CYP CYP450 (2C19, 2D6, 3A4) OffTargets->CYP

Fig 1. Target cross-reactivity network of the 2-aminobenzothiazole scaffold.

Comparative Profiling: 2-ABT Derivatives vs. Standard Alternatives

To objectively evaluate the utility of 2-ABT inhibitors, we must benchmark their primary potency and cross-reactivity liabilities against established clinical alternatives.

Case Study A: Kinase Inhibition (PI3K & VEGFR-2)

Recent studies on 2-ABT derivatives like OMS14 demonstrate significant inhibition of PIK3CD (p110δ), but this is accompanied by substantial cross-reactivity with CDK2, Akt, mTOR, and p42/44 MAPK pathways[1]. In contrast, the clinical alternative Gedatolisib maintains a much tighter, isoform-specific selectivity profile. Conversely, Compound 20 (a 2-ABT-thiazolidinedione hybrid) achieves a VEGFR-2 IC50 of 0.15 μM—highly comparable to the clinical standard Sorafenib (0.09 μM)—while maintaining minimal cytotoxicity against normal peripheral blood mononuclear cells (PBMCs)[4].

Case Study B: Metabolic and Enzyme Targeting (ALR2 & PTR1)

Dual targeting is sometimes intentional. In diabetes models, 2-ABT derivatives are explored for dual PPAR-γ agonism and ALR2 inhibition. However, the 2-ABT-based ALR2 inhibitor Zopolrestat failed in clinical trials due to severe hepatotoxicity, whereas the structurally distinct Epalrestat achieved clinical approval[2]. Similarly, when targeting parasite enzymes like TbPTR1, 2-ABT derivatives (e.g., Compound 1d ) exhibit potent on-target activity but suffer from significant cross-reactivity with human cytochrome P450 enzymes (CYP2C19, 2D6, 3A4), presenting a major pharmacokinetic liability[3].

Quantitative Data Comparison
Compound / ScaffoldPrimary TargetIC50 (Primary)Key Cross-Reactivities / Off-TargetsIC50 (Off-Target)Alternative / Reference Drug
OMS14 (2-ABT)PIK3CD (p110δ)22.13 μM (Cell)CDK2, Akt, mTOR, p42/44 MAPKN/AGedatolisib (PI3Kγ: nM)
Compound 20 (2-ABT)VEGFR-20.15 μMMinimal (tested against normal PBMCs)>300 μM (PBMC)Sorafenib (VEGFR-2: 0.09 μM)
Zopolrestat (2-ABT)ALR23.1 nMHepatotoxicity (In vivo liability)N/AEpalrestat (ALR2: 10 nM)
Compound 1d (2-ABT)TbPTR13.3 μMCYP2C19, CYP2D6, CYP3A4 inhibition<10 μMMethotrexate (Reference)

Methodological Causality in Selectivity Profiling

To accurately map the promiscuity of 2-ABT compounds, we cannot rely solely on functional biochemical assays. Functional assays depend heavily on the Michaelis constant (Km) for ATP, which varies drastically across a kinase panel, creating artifactual shifts in apparent IC50. Instead, we employ a self-validating workflow grounded in thermodynamic binding and cellular target engagement.

Workflow Start 2-ABT Library Synthesis & QC Primary Primary Screening (Thermodynamic Panel) Start->Primary Orthogonal Orthogonal Validation (Thermal Shift Assay) Primary->Orthogonal Decision1 Kd < 100 nM & Selectivity Score < 0.1? Orthogonal->Decision1 Cellular Cellular Target Engagement (NanoBRET) Decision1->Cellular Yes Discard Structural Optimization Decision1->Discard No OffTarget Off-Target Profiling (CYP450, hERG, PBMC Tox) Cellular->OffTarget Decision2 Favorable Safety Window? OffTarget->Decision2 End Lead Candidate Selection Decision2->End Yes Decision2->Discard No Discard->Start SAR Feedback

Fig 2. Self-validating experimental workflow for profiling 2-ABT cross-reactivity and target engagement.

Protocol 1: Thermodynamic Kinase Selectivity Profiling (Primary Screen)

Causality & Self-Validation: We use a competitive binding assay to measure true thermodynamic affinity (Kd), providing a normalized, ATP-independent baseline for cross-reactivity. To ensure the primary screen isn't yielding false positives due to compound aggregation, every hit is orthogonally validated using a Thermal Shift Assay (TSA). If the 2-ABT compound truly binds the off-target kinase, it will thermodynamically stabilize the protein, shifting its melting temperature (ΔTm).

  • Probe Competition: Incubate the 2-ABT library (at 1 μM and 10 μM concentrations) with a panel of DNA-tagged kinase domains and immobilized active-site probes.

  • Equilibration & Elution: Allow the system to reach thermodynamic equilibrium (2 hours, 25°C). Wash away unbound kinases. Elute the bound kinases using a non-denaturing buffer.

  • Quantification: Measure the amount of kinase bound to the solid support via qPCR of the attached DNA tag. Calculate the % Control (a lower % indicates higher cross-reactivity).

  • Orthogonal TSA Validation: Incubate purified hit kinases with the 2-ABT compound and SYPRO Orange dye. Subject the plate to a temperature gradient (25°C to 95°C) and monitor fluorescence. A ΔTm > 2°C validates the primary cross-reactivity hit.

Protocol 2: Cellular Target Engagement & CYP Liability Profiling

Causality & Self-Validation: Biochemical affinity does not guarantee cellular efficacy. 2-ABT compounds are notoriously prone to efflux pump clearance and metabolic degradation. We use NanoBRET to prove that the compound actually engages the target inside a living cell. This system is self-validating: a toxic compound that simply kills the cell will cause a loss of the luminescent donor signal entirely, allowing us to immediately distinguish true target engagement from non-specific cytotoxicity.

  • Transfection: Transfect HEK293T cells with a NanoLuc-kinase fusion construct specific to the primary target and identified cross-reactive targets.

  • Tracer Equilibration: Add the cell-permeable NanoBRET tracer and the 2-ABT compound in a dose-response format. Incubate for 2 hours to allow intracellular equilibration.

  • BRET Measurement: Add NanoGlo substrate and measure dual-wavelength emission (460 nm and 618 nm). Calculate the fractional target occupancy.

  • CYP Profiling (Off-Target): To assess metabolic cross-reactivity, incubate the compound with human liver microsomes and recombinant CYP isoforms (2C19, 2D6, 3A4). Measure the depletion of isoform-specific fluorogenic substrates to quantify off-target metabolic inhibition.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery European Journal of Medicinal Chemistry / PMC URL:[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents ACS Omega URL:[Link]

  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach Journal of Medicinal Chemistry URL:[Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications International Journal of Molecular Sciences / MDPI URL:[Link]

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens ACS Omega URL:[Link]

Sources

Comparative

comparison of analytical techniques for benzothiazole quantification

Executive Summary Benzothiazoles (BTHs) are a critical class of heterocyclic organic compounds utilized extensively as vulcanization accelerators in rubber manufacturing, environmental biocides, and foundational scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazoles (BTHs) are a critical class of heterocyclic organic compounds utilized extensively as vulcanization accelerators in rubber manufacturing, environmental biocides, and foundational scaffolds in pharmaceutical drug development (e.g., riluzole and pramipexole). Because BTH derivatives exhibit a wide spectrum of physicochemical properties—ranging from highly polar, water-soluble metabolites to volatile, non-polar industrial precursors—quantifying them accurately requires a nuanced analytical approach.

As a Senior Application Scientist, I have structured this guide to critically compare the primary analytical techniques used for BTH quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography (HPLC-UV). This guide explores the mechanistic causality behind technique selection and provides a self-validating experimental protocol designed to ensure absolute data integrity.

Mechanistic Challenges in Benzothiazole Quantification

The fundamental challenge in analyzing BTHs lies in their nitrogen-sulfur heterocyclic ring. The basicity of the nitrogen atom dictates the compound's ionization efficiency but also makes it highly susceptible to matrix-induced ion suppression in complex biological or environmental samples[1].

Furthermore, the polarity of specific derivatives directly impacts chromatographic behavior. For example, polar derivatives like 2-aminobenzothiazole possess active hydrogens that cause severe peak tailing and irreversible adsorption on standard non-polar GC stationary phases[2]. Therefore, selecting the correct analytical platform is not arbitrary; it is a direct function of the analyte's volatility, polarity, and the matrix's complexity.

DecisionTree Start Benzothiazole Analyte Polarity Assess Polarity & Matrix Complexity Start->Polarity GCMS GC-MS / GC-MS/MS (SPME / Derivatization) Polarity->GCMS Volatile / Non-polar (Environmental Waters) LCMS LC-MS/MS / Orbitrap (ESI+ MRM Mode) Polarity->LCMS Polar / Thermally Labile (Urine / Sludge) HPLC HPLC-UV / DAD (API Purity & QA/QC) Polarity->HPLC High Concentration (Pharmaceutical APIs)

Decision matrix for selecting the optimal benzothiazole analytical technique.

Comparative Analysis of Analytical Platforms

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanism & Causality: LC-MS/MS is the gold standard for quantifying polar and thermally labile BTH derivatives in complex matrices such as human urine and wastewater[3]. When operating in positive Electrospray Ionization (ESI+) mode, the thiazole nitrogen readily accepts a proton, yielding highly stable [M+H]+ precursor ions. Because ESI is prone to charge competition from co-eluting matrix components, utilizing a reversed-phase C18 column ensures balanced retention of polar and hydrophobic molecules, separating the analytes from early-eluting salts[3]. Performance: This technique provides exceptional sensitivity. In human urine, Solid-Phase Extraction (SPE) coupled with LC-MS/MS achieves Limits of Detection (LODs) ranging from 0.04 to 6.4 ng/mL[3].

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Mechanism & Causality: GC-MS/MS excels at separating structural isomers and quantifying volatile or semi-volatile BTHs. Unlike LC-ESI, GC-MS typically utilizes Electron Ionization (EI), which is immune to matrix-induced ion suppression[1]. However, to analyze polar BTHs via GC, analysts must perform chemical derivatization (e.g., silylation) to replace active hydrogens, thereby increasing volatility and preventing column bleeding[1]. Alternatively, Solid-Phase Microextraction (SPME) using polyacrylate coatings can be used to selectively extract BTHs directly from aqueous matrices for thermal desorption in the GC inlet[4]. Performance: SPME-GC-QqQMS methods are unparalleled for trace environmental monitoring, achieving LODs between 0.04 and 1.7 ng/L in aqueous matrices[4].

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Mechanism & Causality: For pharmaceutical quality control—such as assessing the purity of 6-Cyanobenzothiazole Active Pharmaceutical Ingredients (APIs)—HPLC-UV remains the industry workhorse[5]. Differential partitioning on a stationary phase combined with UV detection provides high precision and accuracy for quantification. While it lacks the structural specificity of MS, it is highly cost-effective and robust for high-concentration samples where matrix interference is negligible[5].

Quantitative Data Comparison

The following table synthesizes the performance metrics of these techniques across various matrices, highlighting the trade-offs between sensitivity and application scope.

Analytical TechniqueTarget MatrixKey AnalytesLOD RangeRecovery (%)Primary Limitation
LC-MS/MS (ESI+) Human Urine, WastewaterPolar BTHs, Metabolites0.04 - 6.4 ng/mL[3]85 - 93%Matrix-induced ion suppression
SPME-GC-MS/MS Environmental WaterVolatile/Non-polar BTHs0.04 - 1.7 ng/L[4]> 80%Requires derivatization for polar species
LC-Orbitrap HRMS Surface Water, SludgeComplex environmental mixtures0.01 - 0.2 µg/L[6]45 - 125%High instrumentation and maintenance cost
HPLC-UV/DAD Pharmaceutical APIs6-Cyanobenzothiazole, pure APIsµg/mL range[5]> 98%Lacks structural identification capabilities

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, any quantitative protocol must be a self-validating system. The following SPE-LC-MS/MS protocol for human urine incorporates Isotope Dilution Mass Spectrometry (IDMS) . By spiking isotopically labeled internal standards (e.g., BTH- d4​ ) prior to any sample manipulation, any physical analyte loss during extraction or signal suppression during ionization is mathematically normalized in real-time.

Step-by-Step Methodology

Phase 1: Sample Preparation & Enzymatic Deconjugation

  • Aliquot 1.0 mL of human urine into a sterile centrifuge tube.

  • Critical Validation Step: Spike the sample with 10 µL of a mixed internal standard solution (e.g., BTH- d4​ at 100 ng/mL). This establishes the normalization baseline for recovery calculations[3].

  • Add 1.0 mL of ammonium acetate buffer to adjust the sample to pH 6.5.

  • Add 10 µL of β -glucuronidase enzyme (from Helix pomatia). Incubate at 37°C for 12 hours to cleave glucuronide conjugates and release total BTHs[3].

Phase 2: Solid-Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of Methanol (MeOH), followed by 5 mL of acidified Milli-Q water (pH 3.0)[3]. Causality: The acidic pH ensures that the basic nitrogen on the benzothiazole ring remains protonated, maximizing retention on the sorbent bed.

  • Load the deconjugated urine sample at a controlled flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 5% MeOH in water to elute polar salts and endogenous interferences.

  • Elute the target BTH analytes using 10 mL of a MeOH/Acetonitrile (ACN) mixture (1:1 v/v)[3].

Phase 3: Reconstitution & LC-MS/MS Analysis

  • Evaporate the eluate to near-dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (10% ACN in water with 0.1% formic acid) and vortex thoroughly[3].

  • Inject 10 µL onto a C18 reversed-phase column. Utilize a gradient elution increasing linearly from 10% ACN to 100% ACN over 11.5 minutes[3].

  • Detect analytes using a triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standards.

Workflow A Sample Collection & IS Spiking B Enzymatic Deconjugation (β-glucuronidase) A->B pH 6.5 Adjustment C SPE Loading & Washing (Acidic pH) B->C Matrix Cleanup D Elution & Evaporation (MeOH/ACN) C->D Target Isolation E LC-MS/MS Analysis (ESI+ MRM) D->E 10µL Injection F Quantification via Isotope Dilution E->F Data Processing

Validated workflow for SPE and LC-MS/MS quantification of benzothiazoles.

Conclusion

The quantification of benzothiazoles demands a rigorous understanding of the analyte's chemical architecture. While HPLC-UV serves as a reliable tool for high-concentration API purity assessments, trace-level quantification in complex matrices necessitates hyphenated mass spectrometry. GC-MS/MS paired with SPME offers unparalleled sensitivity for volatile environmental monitoring, whereas LC-MS/MS remains the most robust and versatile platform for polar BTH metabolites in biological fluids, provided that strict isotope dilution protocols are enforced to mitigate matrix effects.

References

  • Simultaneous determination of benzothiazoles, benzotriazoles and benzosulfonamides by solid phase microextraction-gas chromatography-triple quadrupole mass spectrometry in environmental aqueous matrices and human urine.
  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry.
  • Selective determination of 2-aminobenzothiazole in environmental water and organic extracts
  • Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separ
  • Assessing the Purity of 6-Cyanobenzothiazole: A Comparative Guide to Analytical Techniques. Benchchem.
  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace.

Sources

Validation

Assessing the Selectivity of 6-Methylbenzothiazol-2-amine Scaffolds for Specific Kinases: A Comparative Guide

Executive Summary The development of highly selective kinase inhibitors is one of the most significant challenges in modern drug discovery. Off-target kinase inhibition frequently leads to severe clinical toxicities, nec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is one of the most significant challenges in modern drug discovery. Off-target kinase inhibition frequently leads to severe clinical toxicities, necessitating the use of privileged chemical scaffolds that can be finely tuned for specific active sites. 6-Methylbenzothiazol-2-amine (6-MBA) , also known as 2-amino-6-methylbenzothiazole, has emerged as a highly versatile precursor and scaffold for designing targeted kinase inhibitors.

While the unoptimized 6-MBA fragment exhibits baseline affinities for various targets including Cyclin-dependent kinase 4 (CDK-4) and Bcl-2 [[1]](), its true value lies in its structural derivatization. Through rational hit-to-lead optimization, 6-MBA derivatives—such as N-(benzothiazol-2-yl)-2-(3-chlorophenyl)acetamide (MR-3.15)—have been developed as highly potent and selective inhibitors of Protein Kinase CK-1δ , a critical target in Amyotrophic Lateral Sclerosis (ALS) and TDP-43 proteinopathies 2. This guide objectively compares the selectivity profile of 6-MBA-derived inhibitors against commercial alternatives and details the self-validating methodologies required to assess their kinome-wide specificity.

Structural Rationale: The 6-MBA Pharmacophore

As an Application Scientist evaluating kinase inhibitors, it is crucial to understand why a specific scaffold is chosen before running empirical assays. The 6-MBA core provides a near-perfect geometric mimic of the adenine ring of ATP:

  • Hydrogen Bonding Network: The 2-amino group acts as a critical hydrogen bond donor, while the adjacent thiazole nitrogen serves as a hydrogen bond acceptor. This dual motif anchors the molecule directly into the highly conserved hinge region of the kinase ATP-binding pocket.

  • Hydrophobic Insertion: The 6-methyl group projects into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue). By modifying this position or extending the 2-amino group with substituted phenyl rings (as seen in MR-3.15), researchers can exploit subtle topological differences between kinase isoforms (e.g., CK-1δ vs. CK-1ε), driving exceptional selectivity.

Comparative Kinase Selectivity Profile

To objectively evaluate the performance of 6-MBA derivatives, we utilize the Selectivity Score ( S10​ ) . The S -score is calculated by dividing the number of kinases a compound binds to (with an affinity >90% of control, or <10% remaining activity) by the total number of distinct kinases tested. A lower S -score indicates higher selectivity.

As demonstrated in comprehensive 290-kinase panel screenings, optimized 6-MBA derivatives like MR-3.15 achieve an S -score of 0.04, vastly outperforming multi-kinase inhibitors like Sunitinib, and approaching the extreme selectivity of targeted covalent/allosteric inhibitors like Lapatinib 2.

Quantitative Comparison of Kinase Inhibitors
Compound / ScaffoldPrimary TargetIC₅₀ (µM)Selectivity Score ( S )Clinical Status / Application
MR-3.15 (6-MBA Derivative) CK-1δ0.850.04 Preclinical (ALS / TDP-43)
Sunitinib Multi-kinase (VEGFR/PDGFR)< 0.010.57 FDA Approved (Oncology)
Lapatinib EGFR / HER20.010.01 FDA Approved (Oncology)
Unoptimized 6-MBA CDK-4 / Bcl-2> 10.0Broad Chemical Precursor / Scaffold

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of 6-MBA derivatives must follow a rigorous, self-validating workflow. Because benzothiazole rings can exhibit intrinsic fluorescence, standard colorimetric assays are prone to false positives. We recommend the following two-step protocol.

Protocol A: Primary Screening via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Purpose: To determine the precise IC₅₀ of the 6-MBA derivative against the primary target (e.g., CK-1δ) without interference from compound autofluorescence.

  • Reagent Preparation: Prepare a reaction mix containing recombinant CK-1δ enzyme, a ULight-labeled generic substrate, and ATP at its Km​ concentration.

  • Compound Incubation: Dispense the 6-MBA derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate. Incubate for 60 minutes at room temperature.

  • Detection: Add a Europium (Eu)-labeled anti-phospho antibody and EDTA to stop the kinase reaction.

  • Signal Acquisition: Excite the plate at 320 nm. Wait for a 50-microsecond delay (to allow short-lived background fluorescence to decay), then read emission at both 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Self-Validation Mechanism: The final readout is the ratio of 665 nm / 615 nm. Because it is a ratiometric measurement, it intrinsically normalizes for well-to-well variations in volume, quenching, or intrinsic benzothiazole fluorescence, guaranteeing that a drop in signal is strictly due to kinase inhibition.

Protocol B: Kinome-Wide Selectivity Profiling (Active-Site Competition Binding)

Purpose: To calculate the empirical S -score across >250 kinases.

  • Bait Immobilization: Immobilize broad-spectrum kinase ligands (bait) onto solid support beads.

  • Lysate Incubation: Incubate the beads with DNA-tagged kinase libraries in the presence of 1 µM of the 6-MBA derivative.

  • Elution & qPCR: Wash away unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed against the specific DNA tags.

  • Self-Validation Mechanism: This protocol measures thermodynamic binding affinity ( Kd​ ) rather than enzymatic activity. It is completely independent of ATP concentration or substrate availability, removing the biological noise that typically confounds multi-kinase enzymatic panels.

Visualizing the Selectivity Workflow & Pathological Mechanism

Below are the structural logic pathways detailing how 6-MBA derivatives are screened, and how they function biologically to prevent neurodegeneration.

Workflow A Compound Library (6-MBA Scaffolds) B Primary Screening (TR-FRET Assay) A->B IC50 Determination C Kinome-Wide Profiling (Competition Binding) B->C Hits < 1 µM D Selectivity Score (S-score Calculation) C->D % Control Binding E Lead Optimization (e.g., MR-3.15) D->E S-score < 0.05

Caption: Workflow for assessing the kinome-wide selectivity of 6-MBA derivatives.

Pathway Stress Cellular Stress CK1 Protein Kinase CK-1δ Stress->CK1 Upregulation pTDP43 Hyperphosphorylated TDP-43 CK1->pTDP43 Phosphorylation Inhibitor 6-MBA Derivative Inhibitor->CK1 Competitive Inhibition TDP43 TDP-43 Protein TDP43->pTDP43 Substrate Aggregation Cytosolic Aggregation (ALS Pathology) pTDP43->Aggregation Mislocalization

Caption: Mechanism of 6-MBA derivatives in preventing CK-1δ-mediated TDP-43 aggregation.

References

  • Source: nih.
  • Title: Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6-Methylbenzothiazol-2-amine Monohydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 6-Methylbenzothiazol-2-amine monohydrochloride, a heterocyclic amine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 6-Methylbenzothiazol-2-amine monohydrochloride, a heterocyclic amine derivative, is a valuable building block in medicinal chemistry. However, its chemical nature necessitates a robust and well-understood safety protocol to mitigate risks. This guide provides essential, field-proven guidance for its safe handling, grounded in established safety principles and data.

The hydrochloride salt form of this compound shares the fundamental hazard profile of its parent amine, 2-Amino-6-methylbenzothiazole (CAS 2536-91-6). The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the following protocols are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of the research.

Hazard Assessment and Risk Mitigation

Before any procedure, a thorough risk assessment is paramount. The primary routes of exposure for this solid, crystalline compound are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[1] Our safety strategy is therefore built around creating effective barriers to these exposure routes.

GHS Hazard Classification for 2-Amino-6-methylbenzothiazole (Parent Compound):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): The First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The principle of causality is key: we don't just wear PPE, we understand why each piece is critical.

Core PPE Requirements

For any work involving 6-Methylbenzothiazol-2-amine monohydrochloride, the following PPE is mandatory:

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact, which can cause irritation.[1]

    • Why Nitrile? Nitrile gloves provide excellent resistance to a broad range of chemicals, including heterocyclic amines, and offer good dexterity for laboratory manipulations. Always check the manufacturer's compatibility data. For prolonged work or when handling solutions, consider double-gloving.

  • Eye and Face Protection : Direct contact with the eyes can cause serious irritation.[2]

    • Why Goggles AND a Face Shield? Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required to protect against dust particles. When handling larger quantities or when there is a significant splash risk (e.g., during dissolution or transfer of solutions), a full-face shield must be worn in addition to safety goggles. This provides a secondary barrier for the entire face.

  • Body Protection : A fully fastened, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[3]

    • Why a Lab Coat? It acts as a removable barrier that can be quickly taken off in case of a significant spill, preventing the chemical from being held against the skin.

Task-Specific PPE Recommendations

The level of required PPE escalates with the potential for aerosolization and exposure.

TaskMinimum Required PPERationale
Storage & Transport Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental contact during container handling.
Weighing (Solid) Lab Coat, Safety Goggles, Face Shield, Nitrile Gloves, Respiratory Protection (N95 or higher)Weighing fine powders poses a high risk of aerosolization. All weighing must be done in a chemical fume hood or ventilated balance enclosure.[3] The face shield adds a layer of protection, and a respirator minimizes inhalation risk.[1]
Dissolution/Solution Prep Lab Coat, Safety Goggles, Face Shield, Nitrile GlovesThe risk of splashing is highest during this step. The face shield is critical. Work should be conducted in a chemical fume hood.
Reaction & Work-up Lab Coat, Safety Goggles, Face Shield, Nitrile GlovesSimilar to solution preparation, with the added complexity of the reaction apparatus. Maintain all handling within a fume hood.
Waste Disposal Lab Coat, Safety Goggles, Nitrile GlovesProtects against splashes or contact when handling sealed waste containers.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, sequential protocol minimizes the chance of error and exposure. This workflow is designed to be a self-validating system, with checks at each stage.

Step 1: Preparation and Pre-Handling
  • Designate Work Area : All handling of 6-Methylbenzothiazol-2-amine monohydrochloride must occur in a designated area, preferably a certified chemical fume hood.[3]

  • Verify Safety Equipment : Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[3]

  • Assemble Materials : Gather all necessary equipment, solvents, and the chemical container before beginning work to minimize movement in and out of the fume hood.

  • Don PPE : Put on all required PPE in the correct order (e.g., lab coat, then respirator, then goggles/face shield, then gloves).

Step 2: Handling the Chemical
  • Weighing : Carefully weigh the solid compound on weighing paper or in a tared container within a ventilated enclosure or fume hood. Avoid creating dust clouds. Use non-sparking tools.[4]

  • Transfer & Dissolution : Gently add the solid to the solvent. If heating is required, do so slowly with appropriate stirring to avoid bumping and splashing. Keep containers covered whenever possible.

  • Post-Handling Decontamination : After the task is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. Wipe down the interior of the fume hood.

Step 3: Doffing PPE and Personal Hygiene
  • Remove PPE Carefully : Remove PPE in an order that prevents cross-contamination. A common sequence is gloves first, followed by the face shield, goggles, and lab coat.

  • Wash Hands : Immediately after removing gloves, wash hands thoroughly with soap and water for at least 20 seconds.[3]

Below is a workflow diagram illustrating the safe handling process.

cluster_prep PART 1: PREPARATION cluster_handling PART 2: HANDLING (in Fume Hood) cluster_post PART 3: POST-HANDLING prep_area Designate & Prepare Fume Hood verify_safety Verify Eyewash & Shower prep_area->verify_safety don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves verify_safety->don_ppe weigh Weigh Solid don_ppe->weigh Enter Hood transfer Transfer & Dissolve weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate dispose Package & Label Waste decontaminate->dispose Exit Hood doff_ppe Doff PPE: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for 6-Methylbenzothiazol-2-amine Monohydrochloride.

Emergency Procedures

Preparedness is a critical component of laboratory safety.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills : Evacuate the area. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, follow your institution's emergency spill response protocol.

Disposal Plan

Chemical waste must be handled with the same care as the parent compound.

  • Waste Segregation : All waste contaminated with 6-Methylbenzothiazol-2-amine monohydrochloride (e.g., gloves, weighing paper, excess material, contaminated solvents) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[4] All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

By integrating these protocols into your standard operating procedures, you create a robust safety framework that protects researchers and ensures the responsible handling of this important chemical intermediate.

References

  • Chemical-Suppliers.com. (n.d.). 6-methyl-1,3-benzothiazol-2-amine | CAS 2536-91-6. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2-Methylbenzothiazole-6-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

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